1-Isobutylpiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSMYLWAKSOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Isobutylpiperidine-4-carboxylic acid (CAS No. 901313-95-9) is a substituted piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a piperidine core, a carboxylic acid functional group, and an isobutyl substituent on the nitrogen atom, offers a compelling scaffold for the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent feature in numerous centrally active pharmaceuticals, and the isobutyl group imparts increased lipophilicity, which can favorably influence the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, potential applications in drug development, and the safety and handling considerations for 1-Isobutylpiperidine-4-carboxylic acid.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions with biological targets have cemented its status as a privileged scaffold in drug design. The incorporation of a carboxylic acid at the 4-position provides a crucial handle for further chemical modification, enabling the construction of more complex molecular architectures. The N-isobutyl substituent introduces lipophilicity, a critical parameter in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. This strategic combination of functionalities makes 1-Isobutylpiperidine-4-carboxylic acid a molecule of considerable interest for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 901313-95-9 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.27 g/mol | [2] |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid | [1] |
| Appearance | Light Yellow to Yellow Solid | [3] |
| Purity | >95% | [2] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Not specified; likely soluble in organic solvents. |
Synthesis and Manufacturing: A Plausible Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 1-Isobutylpiperidine-4-carboxylic acid is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methods for the N-alkylation of piperidine derivatives. The most logical approach involves the reductive amination of piperidine-4-carboxylic acid (also known as isonipecotic acid) with isobutyraldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-Isobutylpiperidine-4-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles.
Materials:
-
Piperidine-4-carboxylic acid (1 equivalent)
-
Isobutyraldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine-4-carboxylic acid and the chosen solvent (DCM or DCE).
-
Addition of Aldehyde: Add isobutyraldehyde to the suspension, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic, so cooling with an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure 1-Isobutylpiperidine-4-carboxylic acid.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carboxylic acid functionality compared to stronger reducing agents like lithium aluminum hydride.
-
Solvent Selection: Dichloromethane or 1,2-dichloroethane are common solvents for reductive aminations as they are relatively non-reactive and effectively solubilize the reactants.
-
Catalytic Acid: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the piperidine nitrogen and promoting the formation of the iminium ion intermediate.
Applications in Drug Discovery and Development
The structural features of 1-Isobutylpiperidine-4-carboxylic acid make it a valuable scaffold for the synthesis of a variety of pharmacologically active compounds. The piperidine core is a key component in many CNS-active drugs, and the N-isobutyl group can enhance blood-brain barrier permeability due to its lipophilic nature.
Potential Therapeutic Areas:
-
Neurological Disorders: The piperidine moiety is a common feature in drugs targeting neurological disorders. Derivatives of 1-Isobutylpiperidine-4-carboxylic acid could be explored as potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and psychiatric disorders.
-
Analgesics: The 4-anilinopiperidine scaffold, a close relative, is the basis for potent opioid analgesics. This suggests that derivatives of 1-Isobutylpiperidine-4-carboxylic acid could be investigated for their analgesic properties.
-
Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active sites of various enzymes. This opens up possibilities for designing inhibitors for a range of enzymatic targets.
Illustrative Pathway for Derivatization
Caption: Derivatization potential of the core molecule.
Safety and Handling
Based on the GHS hazard statements provided by a commercial supplier, 1-Isobutylpiperidine-4-carboxylic acid should be handled with appropriate care in a laboratory setting.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Handle in a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
1-Isobutylpiperidine-4-carboxylic acid represents a promising and versatile building block for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural analogy to well-established pharmacophores, particularly in the realm of CNS-active drugs, underscores its potential in drug discovery and development. The proposed synthetic route provides a practical and efficient method for its preparation, enabling further exploration of its chemical space and pharmacological properties. As with any chemical reagent, adherence to appropriate safety protocols is paramount during its handling and use.
References
-
American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]
-
Saeed, A., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Isobutylpiperidine-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
MDPI. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
- Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic Acid: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, presents a scaffold of significant interest in medicinal chemistry. This technical guide synthesizes the currently available information on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications based on the pharmacology of related compounds. While a comprehensive experimental dataset for this specific molecule is not publicly available, this document provides a foundational understanding for researchers and drug development professionals by contextualizing its properties and potential utility within the broader class of N-substituted piperidine-4-carboxylic acid derivatives.
Introduction
1-Isobutylpiperidine-4-carboxylic acid, with the IUPAC name 1-(2-methylpropyl)piperidine-4-carboxylic acid, is a heterocyclic compound built upon the piperidine-4-carboxylic acid (isonipecotic acid) core. The introduction of an isobutyl group at the nitrogen atom significantly modifies the physicochemical properties of the parent molecule, influencing its lipophilicity, steric bulk, and potential interactions with biological targets. Isonipecotic acid itself is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA) and is known to interact with GABA receptors.[1] The N-substitution of this scaffold is a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This guide aims to provide a detailed overview of the known and predicted chemical properties of 1-isobutylpiperidine-4-carboxylic acid, offering insights for its potential use in synthetic and medicinal chemistry.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-Isobutylpiperidine-4-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid | [1] |
| CAS Number | 901313-95-9 | [1] |
| Appearance | Light yellow to yellow solid | Inferred from supplier data |
| Boiling Point | 288.6 ± 33.0 °C | Predicted |
| Density | 1.025 ± 0.06 g/cm³ | Predicted |
| pKa | 4.04 ± 0.20 | Predicted |
| Melting Point | Not available | - |
| Solubility | Not available | - |
The isobutyl group is expected to increase the lipophilicity of the molecule compared to its parent, isonipecotic acid. The carboxylic acid moiety imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. The piperidine ring, a common motif in central nervous system (CNS) active drugs, suggests that this compound may possess neurological activity.
Synthesis Methodology: A Probable Route
While a specific, detailed experimental protocol for the synthesis of 1-isobutylpiperidine-4-carboxylic acid is not published, a highly probable and widely used method is the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) or its ester derivative with isobutyraldehyde. This versatile reaction forms a new carbon-nitrogen bond and is a cornerstone of amine synthesis.
Rationale for the Synthetic Approach
Reductive amination is a robust and efficient method for the N-alkylation of amines. The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperidine ring with the aldehyde, followed by the reduction of this intermediate to the tertiary amine. This approach is favored for its generally high yields, operational simplicity, and the wide availability of starting materials.
Proposed Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of 1-isobutylpiperidine-4-carboxylic acid via reductive amination. This protocol is illustrative and requires optimization and experimental validation.
Step 1: Esterification of Isonipecotic Acid (Optional but Recommended)
-
Rationale: To avoid potential side reactions with the carboxylic acid moiety during the reductive amination, it is often advantageous to first protect it as an ester (e.g., a methyl or ethyl ester).
-
Procedure:
-
Suspend isonipecotic acid in an excess of methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent.
-
Purify the ester by distillation or column chromatography.
-
Step 2: Reductive Amination
-
Procedure:
-
Dissolve the piperidine-4-carboxylic acid ester in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.
-
Add one equivalent of isobutyraldehyde.
-
Add a reducing agent. Common choices include sodium triacetoxyborohydride (STAB), which is mild and selective, or sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Step 3: Hydrolysis of the Ester
-
Rationale: To obtain the final carboxylic acid, the ester protecting group must be removed.
-
Procedure:
-
Dissolve the crude 1-isobutylpiperidine-4-carboxylate ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4 to protonate the carboxylate.
-
Extract the final product, 1-isobutylpiperidine-4-carboxylic acid, with an organic solvent.
-
Dry the organic layer and remove the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Isobutylpiperidine-4-carboxylic acid.
Spectroscopic Characterization (Predicted)
Without experimental data, the following are predictions for the key spectroscopic features of 1-isobutylpiperidine-4-carboxylic acid based on its structure and data from analogous compounds.
¹H-NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.
-
Isobutyl Group Protons:
-
A doublet for the two methyl groups (-CH(CH₃)₂), integrating to 6H.
-
A multiplet for the methine proton (-CH(CH₃)₂), integrating to 1H.
-
A doublet for the methylene protons attached to the nitrogen (-CH₂-N), integrating to 2H.
-
-
Piperidine Ring Protons: A series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring. The proton at C4 will be a multiplet.
¹³C-NMR Spectroscopy
-
Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.
-
Isobutyl Group Carbons: Signals in the aliphatic region, typically between 20-60 ppm.
-
Piperidine Ring Carbons: Signals in the range of 25-60 ppm. The carbon attached to the nitrogen (C2 and C6) will be deshielded compared to the other ring carbons.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹.
-
C-N Stretch: A medium to weak absorption in the fingerprint region.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 185.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isobutyl group.
Potential Applications in Drug Discovery and Development
The structural features of 1-isobutylpiperidine-4-carboxylic acid suggest its potential as a building block in medicinal chemistry, particularly for targeting the central nervous system.
-
Scaffold for CNS-Active Agents: The piperidine ring is a privileged scaffold in CNS drug discovery. N-alkylation with an isobutyl group can modulate the lipophilicity, potentially improving blood-brain barrier penetration.
-
GABA Receptor Modulation: As a derivative of isonipecotic acid, a known GABA receptor agonist, 1-isobutylpiperidine-4-carboxylic acid and its derivatives could be investigated for their activity at GABA receptors.[1] The isobutyl group may alter the binding affinity and selectivity for different GABA receptor subtypes.
-
Versatile Intermediate: The carboxylic acid functionality serves as a versatile handle for the synthesis of more complex molecules, such as amides and esters, allowing for the creation of compound libraries for high-throughput screening.
Conclusion and Future Perspectives
1-Isobutylpiperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, yet it remains largely uncharacterized in the scientific literature. This technical guide has provided a summary of its known and predicted properties, along with a plausible synthetic route. To fully unlock the potential of this molecule, further research is imperative.
Key areas for future investigation include:
-
Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is essential for its practical application.
-
Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H-NMR, ¹³C-NMR, IR, and mass spectra are necessary to confirm its structure and provide a reference for future studies.
-
Optimization of Synthesis: Development and validation of a robust and scalable synthetic protocol are crucial for making this compound readily accessible for research.
-
Pharmacological Evaluation: In vitro and in vivo studies are needed to explore its biological activity, particularly its interaction with CNS targets such as GABA receptors.
By addressing these knowledge gaps, the scientific community can better understand the utility of 1-isobutylpiperidine-4-carboxylic acid as a valuable tool in the development of novel therapeutics.
References
[2] American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link] [1] Wikipedia. (2023). Isonipecotic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic Acid (CAS 901313-95-9): A Versatile Scaffold for Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a structural motif frequently incorporated into a vast array of therapeutic agents. Its prevalence is not coincidental; the piperidine ring offers a unique combination of properties that make it an attractive building block for medicinal chemists. It provides a three-dimensional framework that can orient substituents in precise spatial arrangements, enabling targeted interactions with biological macromolecules. Furthermore, the saturated nature of the ring imparts metabolic stability, while the basic nitrogen atom can be leveraged to modulate physicochemical properties such as solubility and to form key interactions with biological targets.
This guide focuses on a specific, yet highly versatile, member of this chemical family: 1-Isobutylpiperidine-4-carboxylic acid (CAS 901313-95-9). While not an active pharmaceutical ingredient in itself, this compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules.[1] Its structure, featuring a piperidine core, a carboxylic acid functional group, and an isobutyl substituent on the nitrogen, presents multiple points for chemical modification, making it a valuable starting material for the construction of diverse chemical libraries. The isobutyl group, in particular, can enhance the lipophilicity of resulting compounds, potentially improving their pharmacokinetic profiles.[1]
This document will provide a comprehensive overview of the chemical properties of 1-Isobutylpiperidine-4-carboxylic acid, explore its synthetic utility, and present case studies of how the broader piperidine-4-carboxylic acid core has been integrated into the design of innovative therapeutic agents.
Physicochemical Properties of 1-Isobutylpiperidine-4-carboxylic Acid
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of 1-Isobutylpiperidine-4-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 901313-95-9 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| Appearance | Light Yellow to Yellow Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Room temperature | [1] |
The presence of both a carboxylic acid (acidic) and a tertiary amine (basic) makes this molecule zwitterionic at physiological pH. This dual functionality is central to its synthetic versatility.
Synthetic Utility: A Gateway to Molecular Diversity
The true value of 1-Isobutylpiperidine-4-carboxylic acid lies in its capacity to serve as a scaffold for the synthesis of a wide range of derivatives. The carboxylic acid group and the piperidine ring system offer distinct opportunities for chemical elaboration.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides and esters.
Amide bond formation is one of the most fundamental and widely utilized reactions in the synthesis of pharmaceuticals. The carboxylic acid of 1-Isobutylpiperidine-4-carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of carboxamide derivatives.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation: To a solution of 1-Isobutylpiperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired amide.
This versatile protocol allows for the incorporation of a wide array of chemical fragments, enabling the exploration of structure-activity relationships (SAR).
Modifications of the Piperidine Ring
While the 1-isobutyl group provides a degree of lipophilicity, the piperidine ring itself can be a target for further functionalization, although this is less common than modification of the carboxylic acid. More advanced synthetic strategies could involve reactions at the C-3 or C-4 positions if starting from a different precursor, but with 1-Isobutylpiperidine-4-carboxylic acid, the primary focus remains on the carboxyl group.
Applications in Drug Discovery: Learning from Piperidine-4-Carboxylic Acid Derivatives
While specific biological data for 1-Isobutylpiperidine-4-carboxylic acid is not publicly available, the broader class of N-substituted piperidine-4-carboxylic acid derivatives has been extensively explored in drug discovery. These examples serve to illustrate the potential of our core molecule.
Case Study 1: Piperidine Derivatives as Inhibitors of MenA in Mycobacterium tuberculosis
Tuberculosis remains a significant global health threat, and the development of new anti-tubercular agents is a priority. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis and represents a promising drug target.[2]
Researchers have synthesized and evaluated a series of piperidine derivatives as MenA inhibitors.[2] While not directly using the isobutyl derivative, these studies demonstrate how the piperidine scaffold can be used to position aromatic groups that interact with the enzyme's active site. For instance, analogs with a 4-bromophenyl group showed potent inhibition of both MenA and mycobacterial growth.[2]
Case Study 2: Piperidine-based Analogs as Modulators of Monoamine Transporters
The piperidine scaffold is also a key feature in molecules targeting the central nervous system. For example, SAR studies of piperidine-based analogs of cocaine have been conducted to develop compounds with modified affinities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (5HTT).[3] In these studies, the piperidine ring serves to correctly orient an aryl group and a bioisostere of the ester functionality found in cocaine.[3]
Case Study 3: Piperidine Derivatives in Antidiabetic Agents
Recent research has highlighted the potential of piperidine derivatives as antidiabetic agents. For instance, certain piperidine-substituted chalcones have demonstrated α-amylase inhibitory activity.[4] Furthermore, derivatives of piperidine-3-carboxylic acid have shown significant potency, indicating the utility of the piperidine core in this therapeutic area.[4]
Conclusion and Future Perspectives
1-Isobutylpiperidine-4-carboxylic acid (CAS 901313-95-9) is a valuable and versatile building block for medicinal chemistry and drug discovery. While it does not possess intrinsic biological activity, its strategic combination of a piperidine scaffold, a reactive carboxylic acid, and a lipophilic isobutyl group makes it an ideal starting point for the synthesis of diverse libraries of compounds. The case studies presented herein, drawn from the broader family of piperidine-4-carboxylic acid derivatives, underscore the immense potential of this chemical core in the development of novel therapeutics for a range of diseases, from infectious diseases to disorders of the central nervous system and metabolic conditions.
For researchers and drug development professionals, 1-Isobutylpiperidine-4-carboxylic acid represents a key tool in the molecular toolbox. Its judicious application in well-designed synthetic campaigns, guided by principles of medicinal chemistry and structure-based drug design, will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
-
American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Isobutylpiperidine-4-carboxylic acid. Retrieved from [Link]
- Fun, H.-K., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215.
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Retrieved from [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Aggarwal, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(11), 1301–1311.
- Meltzner, S. M., et al. (2005). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of Medicinal Chemistry, 48(11), 3865–3870.
- Google Patents. (1981). Piperidine derivatives.
-
ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]
-
MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
- Google Patents. (2018). Protein kinase B inhibitors.
- Google Patents. (1976). Piperidine derivatives.
Sources
- 1. 1-Isobutylpiperidine-4-carboxylic acid [myskinrecipes.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
IUPAC name 1-(2-methylpropyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to 1-(2-methylpropyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
1-(2-methylpropyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, featuring an isobutyl group attached to the piperidine nitrogen. This substitution modifies the physicochemical properties of the parent scaffold, enhancing its lipophilicity and altering its steric profile. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. We will detail a robust synthetic pathway via reductive amination, outline rigorous analytical methods for structural confirmation and purity assessment, and explore its potential pharmacological applications based on the well-documented activities of the broader N-substituted piperidine-4-carboxylic acid class. This molecule serves as a valuable scaffold for developing novel therapeutics targeting the central nervous system, metabolic disorders, and infectious diseases.
Introduction: The Piperidine-4-Carboxylic Acid Scaffold in Drug Discovery
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with biological targets. The parent compound of this series, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally constrained analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[3]
Modification of the piperidine nitrogen (N-substitution) is a common strategy to modulate the pharmacological profile of this scaffold. Such derivatives have been explored for a wide range of therapeutic applications, including as adhesion molecule inhibitors, dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists for metabolic diseases, and potential antidiabetic agents.[4][5][6] This guide focuses on 1-(2-methylpropyl)piperidine-4-carboxylic acid, a specific N-alkylated derivative, presenting it as a case study for the synthesis, analysis, and hypothetical therapeutic targeting of this versatile chemical class.
Physicochemical Properties and Structural Analysis
The structure of 1-(2-methylpropyl)piperidine-4-carboxylic acid combines three key functional moieties: a basic tertiary amine within the piperidine ring, an acidic carboxylic acid group, and a moderately lipophilic isobutyl (2-methylpropyl) side chain. This combination results in a zwitterionic compound with distinct physicochemical properties that influence its solubility, membrane permeability, and potential for molecular interactions.
| Property | Predicted Value | Source |
| Molecular Formula | C10H19NO2 | - |
| Molecular Weight | 185.26 g/mol | - |
| pKa (Acidic) | ~4.5 - 5.0 | Analogy to[7] |
| pKa (Basic) | ~9.5 - 10.5 | Analogy to[7] |
| Predicted LogP | 1.5 - 2.0 | - |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid | - |
These values are estimated based on the structure and data from analogous compounds available in public databases.
The interplay between the ionizable amine and carboxylic acid groups suggests that the compound's solubility will be highly pH-dependent. The isobutyl group increases lipophilicity compared to the parent isonipecotic acid, which may enhance its ability to cross cellular membranes, although it is unlikely to cross the blood-brain barrier without active transport.
Synthesis and Purification
A robust and scalable synthesis is critical for the exploration of any new chemical entity. The most logical approach for preparing 1-(2-methylpropyl)piperidine-4-carboxylic acid is through the N-alkylation of a piperidine-4-carboxylic acid precursor. A reductive amination pathway offers high yields and selectivity.
Retrosynthetic Analysis
The retrosynthetic analysis reveals that the target molecule can be disconnected at the C-N bond formed between the piperidine nitrogen and the isobutyl group. This leads back to a piperidine-4-carboxylate ester and isobutyraldehyde (2-methylpropanal) as key starting materials.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol: Reductive Amination Route
This protocol describes a three-step synthesis starting from commercially available ethyl piperidine-4-carboxylate.
Causality Statement: This workflow is designed for efficiency and control. Esterification of the starting material is unnecessary as we begin with the ethyl ester. Reductive amination using sodium triacetoxyborohydride is selected because it is a mild reagent that selectively reduces the intermediate iminium ion in the presence of the aldehyde and ester functional groups, minimizing side reactions. The final saponification is a standard method for converting an ester to a carboxylic acid.
Step 1: Reductive Amination (N-Alkylation)
-
Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isobutyraldehyde (1.1 equivalents).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes. Acetic acid (0.1 equivalents) can be added to catalyze the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 1-(2-methylpropyl)piperidine-4-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents) and heat the mixture to reflux (approximately 60-70°C) for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the ester by TLC.
-
Neutralization and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~6-7 with 1M hydrochloric acid (HCl). The product may precipitate at its isoelectric point.
-
Purification: Collect the precipitate by filtration. If no precipitate forms, or for higher purity, extract the product into a suitable organic solvent or purify via reverse-phase chromatography. The isolated solid can be further purified by recrystallization from a solvent system like ethanol/water.
Synthesis Workflow Diagram
Caption: Overall workflow for synthesis and purification.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the final compound. A combination of chromatographic and spectroscopic methods should be employed.
Protocol 1: Purity Assessment by HPLC-UV
Rationale: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. Since this compound lacks a strong UV chromophore, detection at low wavelengths (200-220 nm) is necessary.[8]
-
System: Agilent 1260/1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-VIS detector at 210 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B at a concentration of ~1 mg/mL.
-
Validation: Purity is determined by integrating the peak area of the main component relative to the total peak area of all components detected.
Protocol 2: Identity Confirmation by LC-MS
Rationale: Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound.
-
System: Couple the HPLC system described above to a mass spectrometer (e.g., single quadrupole or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 186.14.
-
Analysis: Confirm that the major peak in the HPLC chromatogram corresponds to the correct mass-to-charge ratio.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Rationale: ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) with a drop of CD₃OD.
-
¹H NMR (Expected Signals):
-
Signals corresponding to the piperidine ring protons (multiplets, ~1.5-3.5 ppm).
-
A doublet for the two methyl groups of the isobutyl moiety (~0.9 ppm).
-
A multiplet for the methine proton of the isobutyl group (~1.8-2.0 ppm).
-
A doublet for the methylene protons adjacent to the nitrogen (~2.2-2.4 ppm).
-
-
¹³C NMR (Expected Signals):
-
A signal for the carboxylic acid carbon (~175-180 ppm).
-
Signals for the carbons of the piperidine ring (~25-55 ppm).
-
Signals for the carbons of the isobutyl group (~20-60 ppm).
-
Potential Pharmacological Applications and Future Directions
While 1-(2-methylpropyl)piperidine-4-carboxylic acid has no specifically documented biological activity, the extensive research on analogous structures allows for hypothesis-driven exploration of its therapeutic potential.
CNS Targets: GABA-A Receptor Modulation
The structural similarity to isonipecotic acid, a known GABA-A receptor partial agonist, provides a strong rationale for investigating this compound's activity at GABAergic synapses.[3] The N-isobutyl group may alter receptor subtype selectivity or intrinsic efficacy compared to the parent compound.
Caption: Simplified GABA-A receptor signaling pathway.
Metabolic and Inflammatory Disease Targets
Several studies have demonstrated that N-substituted piperidine carboxylic acids can act as potent dual PPARα/γ agonists, which are key targets for type 2 diabetes and dyslipidemia.[5] Furthermore, related structures have shown promise as orally active inhibitors of adhesion molecules, relevant for treating inflammatory conditions like rheumatoid arthritis.[4] Screening 1-(2-methylpropyl)piperidine-4-carboxylic acid in relevant cell-based assays for these targets is a logical next step.
Future Research Directions
-
In Vitro Screening: The compound should be screened against a panel of relevant biological targets, including GABA-A receptor subtypes, PPARα/γ, and assays for anti-inflammatory activity.
-
Structure-Activity Relationship (SAR) Studies: If a lead activity is identified, a library of analogues should be synthesized. Modifications could include altering the N-alkyl group (e.g., varying chain length, branching, or introducing cyclic moieties) and modifying the carboxylic acid (e.g., converting to esters or amides) to optimize potency and selectivity.
-
Pharmacokinetic Profiling: If potent activity is confirmed, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies should be conducted to assess properties like metabolic stability and cell permeability.
Conclusion
1-(2-methylpropyl)piperidine-4-carboxylic acid is a readily synthesizable molecule that belongs to a class of compounds with proven therapeutic relevance. This guide has provided a detailed framework for its preparation, purification, and comprehensive analytical characterization. The established protocols ensure high scientific integrity and reproducibility. Based on strong precedent in the literature, this compound represents a promising scaffold for drug discovery efforts in neuroscience, metabolic disease, and inflammation. The proposed future directions outline a clear path for elucidating its biological activity and developing its potential as a novel therapeutic agent.
References
- Vertex AI Search, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- ChemicalBook, "Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester", Accessed: 2026-02-13,
- Google Patents, "CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid", Accessed: 2026-02-13,
- PubChem, "1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939", Accessed: 2026-02-13,
- BLD Pharm, "498-94-2|Piperidine-4-carboxylic acid", Accessed: 2026-02-13,
- Wikipedia, "Isonipecotic acid", Accessed: 2026-02-13,
- PMC, "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis", Accessed: 2026-02-13,
- DTIC, "Piperidine Synthesis.", Accessed: 2026-02-13,
-
PubMed, "Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][10]benzothiazine as orally-active adhesion molecule inhibitors", Accessed: 2026-02-13,
- PubChem, "4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773", Accessed: 2026-02-13,
- PubMed, "Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists", Accessed: 2026-02-13,
- ResearchGate, "Pharmacological properties of natural piperidine deriv
- Encyclopedia.
- Benchchem, "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds", Accessed: 2026-02-13,
- MDPI, "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents", Accessed: 2026-02-13,
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Potential Biological Activity of 1-Isobutylpiperidine-4-carboxylic Acid
Authored for: Drug Development Professionals, Researchers, and Scientists From the desk of: A Senior Application Scientist
Preamble: Rationale and Strategic Overview
This guide, therefore, is built on a scientifically-grounded hypothesis: the addition of the isobutyl group to the piperidine nitrogen is likely to modulate the compound's interaction with GABAergic targets, potentially enhancing its lipophilicity and altering its potency or selectivity. The isobutyl group may improve blood-brain barrier penetration, a known limitation of the parent compound, isonipecotic acid.[2][3]
We will outline a logical, multi-stage research program designed to systematically characterize the potential biological activity of 1-Isobutylpiperidine-4-carboxylic acid, progressing from initial computational and in vitro screening to more complex cellular and potential in vivo validation.
Part 1: Hypothesis-Driven Target Identification
The structural similarity of 1-Isobutylpiperidine-4-carboxylic acid to γ-aminobutyric acid (GABA) makes the GABAergic system the primary hypothetical target. Specifically, we will focus on two key components:
-
GABA-A Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Isonipecotic acid is a partial agonist at these receptors.[2] The N-isobutyl substitution could alter the efficacy (from partial to full agonist or antagonist) or the subtype selectivity of the compound.
-
GABA Transporters (GATs): These membrane proteins (subtypes GAT-1, GAT-2, GAT-3, and GAT-4) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[4][6] Inhibition of GATs increases GABAergic tone and is a validated therapeutic strategy for conditions like epilepsy.[6][7] The related molecule, nipecotic acid (piperidine-3-carboxylic acid), is a potent GAT inhibitor and the scaffold for the marketed anticonvulsant drug Tiagabine.[3]
The initial research strategy is to determine if 1-Isobutylpiperidine-4-carboxylic acid acts as a GABA-A receptor modulator or a GABA uptake inhibitor.
Caption: Phased approach for target validation and characterization.
Phase 1: Initial Screening (Binding Affinity)
The objective of this phase is to rapidly determine if the compound physically interacts with the primary hypothesized targets.
Protocol 1: Radioligand Binding Displacement Assay for GABA-A Receptor
-
Principle: To measure the affinity of 1-Isobutylpiperidine-4-carboxylic acid for the GABA-A receptor by assessing its ability to displace a known high-affinity radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain tissue via homogenization and differential centrifugation.
-
Radioligand: Use [³H]-Muscimol or [³H]-Gaboxadol as the radiolabeled agonist.
-
Assay: Incubate brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-Isobutylpiperidine-4-carboxylic acid, from 1 nM to 100 µM).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of binding), which can be converted to a Ki (inhibition constant).
-
Protocol 2: Radioligand Binding Displacement Assay for GABA Transporters (GATs)
-
Principle: To measure the affinity of the compound for GAT-1, the predominant neuronal GABA transporter.
-
Methodology:
-
Transporter Source: Use membranes from cells stably expressing human GAT-1 (hGAT-1) or rat brain synaptosomes.
-
Radioligand: Use [³H]-Tiagabine or [³H]-Nipecotic acid as the radiolabeled inhibitor.
-
Assay & Analysis: Follow the same incubation, separation, detection, and data analysis steps as described in Protocol 1.
-
| Hypothetical Binding Data | Ki (nM) for GABA-A Receptor | Ki (nM) for GAT-1 |
| Isonipecotic Acid (Control) | 5,000 - 10,000 | > 100,000 |
| Tiagabine (Control) | > 100,000 | 20 - 50 |
| 1-Isobutylpiperidine-4-carboxylic acid | To be determined | To be determined |
Phase 2: Functional Characterization
If binding is confirmed in Phase 1, the next critical step is to determine the functional consequence of that binding.
Protocol 3: GABA Uptake Inhibition Assay
-
Principle: To directly measure the ability of the compound to inhibit the function of GABA transporters.
-
Methodology:
-
System: Use primary cultured neurons, astrocytes, or cells stably expressing specific GAT subtypes (e.g., hGAT-1, hGAT-4).
-
Assay: Pre-incubate the cells with a range of concentrations of 1-Isobutylpiperidine-4-carboxylic acid.
-
Initiate Uptake: Add a solution containing a low concentration of radiolabeled [³H]-GABA.
-
Termination: After a short incubation period (e.g., 10 minutes), wash the cells rapidly with ice-cold buffer to remove extracellular [³H]-GABA.
-
Detection: Lyse the cells and measure the intracellular radioactivity via scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of GABA uptake. This protocol is crucial as it differentiates a true functional inhibitor from a compound that binds but has no effect.
-
Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Principle: To characterize the compound's effect on GABA-A receptor function by measuring ion channel currents.
-
Methodology:
-
System: Use Xenopus oocytes injected with cRNA encoding specific GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Test: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Modulator Test: Co-apply the baseline GABA concentration with varying concentrations of 1-Isobutylpiperidine-4-carboxylic acid. An increase in current suggests positive allosteric modulation, while a decrease suggests negative modulation or antagonism.
-
Direct Agonist Test: Apply the test compound alone to see if it directly activates the receptor.
-
Data Analysis: Quantify changes in current amplitude to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the degree of modulation.
-
| Hypothetical Functional Data | GABA Uptake IC₅₀ (µM) | GABA-A Receptor Activity |
| (S)-SNAP-5114 (Control) | 0.8 (at mGAT-4) | No significant activity |
| GABA (Control) | N/A (Substrate) | Agonist (EC₅₀ ~5-15 µM) |
| 1-Isobutylpiperidine-4-carboxylic acid | To be determined | To be determined (e.g., Agonist, Antagonist, Modulator) |
Part 3: Selectivity and Off-Target Profiling
A therapeutically viable compound must exhibit selectivity for its intended target to minimize side effects.
Protocol 5: GAT Subtype Selectivity Panel
-
Principle: To determine the inhibitory potency of the compound across all four major GAT subtypes.
-
Methodology: Repeat the GABA Uptake Inhibition Assay (Protocol 3) using four separate cell lines, each engineered to express only one of the GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4).
-
Causality: Establishing subtype selectivity is critical. GAT-1 is primarily neuronal, while GAT-3/4 are more associated with astrocytes. [4]A GAT-1 selective inhibitor would be expected to have a different pharmacological profile than a non-selective or astrocyte-preferring inhibitor.
Protocol 6: Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen, CEREP)
-
Principle: To proactively identify potential off-target interactions by screening the compound against a large panel of known receptors, ion channels, and transporters.
-
Methodology: Submit the compound to a commercial service provider for screening at a fixed concentration (typically 1-10 µM) against a panel of 40-100 common CNS targets.
-
Trustworthiness: This is a self-validating step. Any significant "hits" (>50% inhibition) must be followed up with full dose-response curves to confirm the interaction and determine its potency. This step is essential for de-risking the compound early in the development process.
Conclusion and Forward Path
The structured workflow detailed in this guide provides a robust and logical framework for elucidating the potential biological activity of 1-Isobutylpiperidine-4-carboxylic acid. By starting with hypothesis-driven in vitro assays and systematically progressing through functional and selectivity studies, researchers can efficiently build a comprehensive pharmacological profile of the molecule. The results of these studies will dictate the future of its development, whether as a potential therapeutic lead for neurological disorders like epilepsy or anxiety, or as a valuable tool compound for further probing the intricacies of the GABAergic system.
References
-
1-Isobutylpiperidine-4-carboxylic Acid | CAS 901313-95-9. AMERICAN ELEMENTS®. Available from: [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available from: [Link]
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871. PubChem. Available from: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available from: [Link]
- Isonipecotic acid derivatives.Google Patents.
-
N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. PubChem. Available from: [Link]
-
Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available from: [Link]
- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.Google Patents.
-
ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. Available from: [Link]
-
Structural basis of GABA reuptake inhibition. PubMed Central. Available from: [Link]
-
Isonipecotic acid. Wikipedia. Available from: [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available from: [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. Available from: [Link]
-
Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. Available from: [Link]
Sources
- 1. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Theoretical Mechanisms of Action of 1-Isobutylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutylpiperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. While direct pharmacological data on 1-Isobutylpiperidine-4-carboxylic acid is not extensively documented in public literature, its structural motifs suggest several plausible mechanisms of action within the central nervous system (CNS). This guide synthesizes information from related piperidine derivatives to propose and explore three primary theoretical mechanisms of action for 1-Isobutylpiperidine-4-carboxylic acid: GABAergic modulation, sigma receptor agonism/antagonism, and monoamine reuptake inhibition. For each proposed mechanism, we will delve into the underlying scientific rationale, outline detailed experimental protocols for validation, and provide visual representations of the key pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this and related compounds.
Introduction to 1-Isobutylpiperidine-4-carboxylic Acid
1-Isobutylpiperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1] The core piperidine ring is a ubiquitous scaffold in pharmaceutical agents, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in a defined three-dimensional orientation for interaction with biological targets.[2][3] The isobutyl group at the 1-position and the carboxylic acid at the 4-position of the piperidine ring are key functional groups that will dictate its potential biological activity. This compound is primarily utilized in organic synthesis as a building block for more complex molecules, particularly those targeting neurological disorders.[4]
| Compound Name | 1-Isobutylpiperidine-4-carboxylic acid |
| CAS Number | 901313-95-9[5] |
| Molecular Formula | C10H19NO2[5] |
| Molecular Weight | 185.26 g/mol [5] |
| Structure | A piperidine ring substituted with an isobutyl group on the nitrogen atom and a carboxylic acid group at the 4-position. |
Theoretical Mechanism of Action 1: GABAergic System Modulation
The structural similarity of the piperidine-4-carboxylic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS, is a strong indicator of potential interaction with the GABAergic system. Derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors.[6] Furthermore, piperine, which contains a piperidine moiety, has been shown to modulate GABAA receptors.[7][8]
Scientific Rationale
The carboxylic acid group of 1-Isobutylpiperidine-4-carboxylic acid could mimic the carboxylate of GABA, allowing it to interact with GABA receptors or transporters. The isobutyl group, being lipophilic, may influence the compound's ability to cross the blood-brain barrier and could also play a role in binding to a hydrophobic pocket on a target protein.
Two primary hypotheses for GABAergic modulation are:
-
GABA Transporter (GAT) Inhibition: The compound could act as an inhibitor of one or more of the GABA transporters (GAT1, GAT2, GAT3, BGT1), preventing the reuptake of GABA from the synaptic cleft and thereby enhancing inhibitory neurotransmission.
-
GABA Receptor Modulation: The molecule might act as a direct agonist or a positive allosteric modulator (PAM) at GABAA or GABAB receptors.
Experimental Validation Protocols
Objective: To determine the binding affinity of 1-Isobutylpiperidine-4-carboxylic acid for GABA receptors and transporters.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing human GABAA receptors (various subunit combinations), GABAB receptors, or GABA transporters (GAT1-3, BGT1).
-
Binding Reaction: Incubate the prepared membranes with a known radioligand (e.g., [3H]GABA, [3H]muscimol for GABAA; [3H]CGP54626 for GABAB; [3H]tiagabine for GAT1) and varying concentrations of 1-Isobutylpiperidine-4-carboxylic acid.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) from the IC50 values to determine the binding affinity.
Objective: To functionally characterize the effect of 1-Isobutylpiperidine-4-carboxylic acid on GABA receptor activity.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding for various GABAA receptor subunit combinations.
-
Voltage Clamp Recordings: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.
-
Compound Application: Perfuse the oocyte with a low concentration of GABA to elicit a baseline current. Co-apply varying concentrations of 1-Isobutylpiperidine-4-carboxylic acid with GABA to assess for modulation of the GABA-evoked current.
-
Data Analysis: Measure the change in current amplitude in the presence of the test compound to determine if it acts as a positive or negative modulator, or a direct agonist.
Visualizing the GABAergic Pathway
Caption: A simplified model of 1-Isobutylpiperidine-4-carboxylic acid potentially inhibiting the serotonin transporter (SERT).
Conclusion and Future Directions
While 1-Isobutylpiperidine-4-carboxylic acid is currently positioned as a synthetic intermediate, its structural features strongly suggest the potential for direct biological activity. The theoretical mechanisms of action outlined in this guide—GABAergic modulation, sigma receptor interaction, and monoamine reuptake inhibition—are all plausible and warrant experimental investigation. The proposed protocols provide a clear roadmap for elucidating the pharmacological profile of this compound. Future research should focus on a systematic evaluation of these potential targets, followed by in vivo studies to assess its physiological effects and therapeutic potential. The insights gained from such studies will not only clarify the role of 1-Isobutylpiperidine-4-carboxylic acid but also contribute to the broader understanding of how the piperidine scaffold can be leveraged for the development of novel CNS-active agents.
References
- Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
- Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
- Benchchem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6.
- American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid | CAS 901313-95-9.
- ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
- ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
- ResearchGate. (n.d.). HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABA(A) Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- BOC Sciences. (n.d.). CAS 916982-10-0 4-Isobutylpiperidine-2,6-dione.
- MySkinRecipes. (n.d.). 1-Isobutylpiperidine-4-carboxylic acid.
- Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
- BLD Pharm. (n.d.). 498-94-2|Piperidine-4-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative.
- PubMed. (n.d.). Novel piperidine sigma receptor ligands as potential antipsychotic drugs.
- ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (n.d.). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- Wikipedia. (n.d.). Sigma-1 receptor.
- ResearchGate. (n.d.). Some sigma receptor ligands.
- PubChem. (n.d.). 4-Piperidinecarboxylic acid.
Sources
- 1. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Isobutylpiperidine-4-carboxylic acid [myskinrecipes.com]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Foreword: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs. Its conformational flexibility, ability to modulate physicochemical properties such as lipophilicity and basicity, and its metabolic stability make it an invaluable component in the design of novel therapeutics. This guide focuses on a specific, yet highly promising, subset of this chemical class: 1-isobutylpiperidine-4-carboxylic acid and its derivatives. By exploring the synthesis, biological activities, and structure-activity relationships of these compounds, we aim to provide researchers and drug development professionals with a comprehensive resource to accelerate their discovery efforts.
Core Synthetic Strategies: Building the 1-Isobutylpiperidine-4-Carboxylic Acid Scaffold
The synthesis of 1-isobutylpiperidine-4-carboxylic acid and its derivatives typically commences from readily available starting materials such as isonipecotic acid (piperidine-4-carboxylic acid) or its corresponding esters. The key synthetic transformations involve N-alkylation to introduce the isobutyl group and subsequent modifications of the carboxylic acid moiety.
N-Alkylation of the Piperidine Ring
Two primary strategies are employed for the introduction of the isobutyl group at the 1-position of the piperidine ring:
-
Direct Alkylation: This approach involves the reaction of a piperidine-4-carboxylic acid ester, such as ethyl isonipecotate, with an isobutyl halide (e.g., isobutyl bromide or iodide). The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The ester is used to protect the carboxylic acid functionality during the N-alkylation step. Subsequent hydrolysis of the ester under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) yields the desired 1-isobutylpiperidine-4-carboxylic acid.
-
Reductive Amination: An alternative and often milder method is the reductive amination of a piperidine-4-carboxylic acid derivative with isobutyraldehyde. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding N-isobutyl piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride or sodium cyanoborohydride.
Caption: Key N-alkylation strategies for synthesizing the 1-isobutylpiperidine core.
Derivatization of the Carboxylic Acid Moiety
Once the 1-isobutylpiperidine-4-carboxylic acid core is synthesized, the carboxylic acid group can be readily converted into a variety of functional groups, such as esters and amides, to explore structure-activity relationships.
-
Esterification: The carboxylic acid can be esterified using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.
-
Amide Coupling: Amide derivatives are synthesized by coupling the carboxylic acid with a desired amine. This is a crucial step for creating analogs with diverse biological activities. A variety of coupling reagents can be employed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). A one-pot method using titanium tetrachloride (TiCl4) in pyridine has also been reported for the direct condensation of carboxylic acids and amines[1].
Caption: Common derivatization pathways for the carboxylic acid moiety.
Biological Activities and Therapeutic Potential
While specific biological data for 1-isobutylpiperidine-4-carboxylic acid and its simple derivatives are not extensively reported in publicly available literature, the broader class of N-alkyl piperidine-4-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. These activities provide a strong rationale for the exploration of the 1-isobutyl analogs.
Antimicrobial Activity
Piperidine derivatives are known to possess significant antimicrobial properties[2]. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, certain piperidine-4-carboxamide derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. The antimicrobial activity of piperidine-based compounds is often influenced by the nature of the substituents on both the piperidine nitrogen and the carboxamide group. Increasing the alkyl chain length on the nitrogen atom has been shown to improve antimicrobial properties in some cases[2].
Central Nervous System (CNS) Activity
The structural similarity of the piperidine-4-carboxylic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests that these compounds may interact with GABA receptors[3][4]. Modulation of GABAergic neurotransmission is a key mechanism for a variety of drugs targeting CNS disorders, including anxiety, epilepsy, and sleep disorders. The N-substituent on the piperidine ring can significantly influence the potency and selectivity of these compounds for different GABA receptor subtypes.
Analgesic Activity
N-substituted piperidine derivatives have a long history in the development of analgesic drugs. The 4-anilidopiperidine scaffold, for example, is the basis for the potent opioid analgesic fentanyl and its analogs. While the analgesic activity of 1-isobutylpiperidine-4-carboxylic acid itself is not well-documented, it is plausible that its derivatives, particularly amides, could exhibit analgesic properties through various mechanisms, including but not limited to opioid receptor modulation.
Structure-Activity Relationships (SAR): A Predictive Framework
Although a detailed SAR study for 1-isobutylpiperidine-4-carboxylic acid derivatives is not available, we can extrapolate from related series of N-alkylated piperidines to guide future drug design efforts.
| Structural Modification | Potential Impact on Biological Activity | Rationale/Supporting Evidence |
| N-Alkyl Chain Length and Branching | Alteration of lipophilicity, which can affect cell permeability and target engagement. Branching, as in the isobutyl group, may provide steric hindrance that could influence binding selectivity. | Studies on other N-alkylated heterocycles have shown a correlation between alkyl chain length and antimicrobial and CNS activity. |
| Carboxylic Acid vs. Ester vs. Amide | The carboxylic acid provides a key hydrogen bond donor/acceptor and can exist as a carboxylate anion at physiological pH, influencing solubility and receptor interactions. Esters are often used as prodrugs to improve bioavailability. Amides offer a diverse range of possible substituents, allowing for fine-tuning of steric and electronic properties to optimize target binding. | The conversion of carboxylic acids to amides is a common strategy in medicinal chemistry to improve metabolic stability and target engagement. |
| Substitution on Amide Nitrogen | Aromatic or aliphatic substituents on the amide nitrogen can explore different binding pockets within the target protein, leading to enhanced potency and selectivity. | The vast number of clinically used drugs containing substituted amide functionalities attests to the importance of this group in modulating biological activity. |
Experimental Protocols: A Practical Guide for the Bench Scientist
The following protocols provide a starting point for the synthesis and biological evaluation of 1-isobutylpiperidine-4-carboxylic acid derivatives.
Synthesis of Ethyl 1-isobutylpiperidine-4-carboxylate
Objective: To synthesize the ethyl ester of 1-isobutylpiperidine-4-carboxylic acid via N-alkylation of ethyl isonipecotate.
Materials:
-
Ethyl isonipecotate (1 equivalent)
-
Isobutyl bromide (1.2 equivalents)
-
Anhydrous potassium carbonate (K2CO3) (2 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of ethyl isonipecotate in anhydrous DMF, add anhydrous potassium carbonate.
-
Add isobutyl bromide to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-isobutylpiperidine-4-carboxylate.
Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of 1-Isobutylpiperidine-4-carboxamide
Objective: To synthesize the amide derivative of 1-isobutylpiperidine-4-carboxylic acid.
Materials:
-
1-Isobutylpiperidine-4-carboxylic acid (1 equivalent)
-
Ammonia solution (or a primary/secondary amine for substituted amides)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 1-isobutylpiperidine-4-carboxylic acid in anhydrous DCM.
-
Add HOBt and EDC to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the amine and TEA (or DIPEA) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-isobutylpiperidine-4-carboxamide.
Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the hot plate analgesia test.
Future Directions and Concluding Remarks
The 1-isobutylpiperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by related piperidine derivatives, provides a strong impetus for further investigation. Future research should focus on:
-
Systematic SAR studies: A comprehensive library of 1-isobutylpiperidine-4-carboxylic acid derivatives, particularly amides with diverse substituents, should be synthesized and screened against a broad panel of biological targets.
-
Mechanism of action studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and elucidate the signaling pathways involved.
-
Pharmacokinetic profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.
This guide has provided a foundational framework for researchers and drug development professionals to embark on the exploration of this promising chemical space. The strategic application of the principles and protocols outlined herein will undoubtedly contribute to the discovery of new and effective medicines.
References
-
ResearchGate. (2023). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
- Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 32(5), 968-74.
- Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Falch, E., et al. (1985). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 44(3), 698-706.
-
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
- Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15.
-
University of North Carolina at Chapel Hill. (n.d.). GABA. Retrieved from [Link]
- FWD AMR-RefLabCap. (2022).
-
Panlab. (n.d.). Hot plate test. Retrieved from [Link]
- Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology, 11, 107-113.
- ResearchGate. (n.d.).
- ACS Omega. (2022).
- Ciappa, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Jones, S. M., et al. (2001). Defining Affinity with the GABAA Receptor. Journal of Neuroscience, 21(19), 7546-7553.
- Asian Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Taylor & Francis. (n.d.).
- Academic Journals. (2015).
- Menéndez, L., et al. (2001). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of Neuroscience Methods, 112(1), 77-83.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (n.d.). Comparative studies on the binding site of anesthetics to GABA a receptors using in silico docking methods.
- Maze Engineers. (n.d.).
- PubMed. (2001). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (2021).
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
- IACLD. (n.d.). MIC & Etest.
- PubMed. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
- Fisher Scientific. (2025).
Sources
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Moiety in CNS Drug Design: A Mechanistic & Practical Guide
Topic: Role of the Piperidine Moiety in Central Nervous System (CNS) Active Drugs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring—a six-membered nitrogen-containing heterocycle—is arguably the most ubiquitous "privileged scaffold" in neuropharmacology. Its dominance stems not merely from synthetic accessibility but from its unique physicochemical versatility: it functions as a lipophilic spacer, a conformational anchor, and, most critically, a protonatable cation at physiological pH.
This guide dissects the piperidine moiety's role in ligand-receptor interactions, specifically within G-Protein Coupled Receptors (GPCRs) and transporter proteins. It provides actionable protocols for assessing blood-brain barrier (BBB) permeability and details industrially scalable synthetic routes, offering a self-validating framework for medicinal chemists.
The Pharmacophore: Why Piperidine?
The Electrostatic Anchor (The "Basic Nitrogen")
The core utility of the piperidine ring in CNS drugs lies in the basicity of its secondary or tertiary amine (
This cation mimics the endogenous neurotransmitters (dopamine, serotonin, acetylcholine) and engages in a critical salt-bridge interaction with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs.
-
Opioid Receptors (MOR): The protonated nitrogen of Fentanyl interacts with Asp147 (TM3).
-
Dopamine Transporter (DAT): The piperidine nitrogen of Methylphenidate anchors the molecule within the central binding site.
Conformational Control
Unlike flexible alkyl chains, the piperidine ring adopts a defined chair conformation. This rigidity reduces the entropic penalty of binding by pre-organizing substituents (e.g., aryl groups at C4) into bio-active orientations (axial vs. equatorial).
Visualization: Opioid Receptor Binding Mode
The following diagram illustrates the critical binding interactions of a piperidine-based opioid (like Fentanyl) within the Mu-Opioid Receptor (MOR) pocket.
Figure 1: Mechanistic binding mode of piperidine-based opioids. The salt bridge between the protonated nitrogen and Asp147 is the thermodynamic driver of affinity.
Metabolic Liabilities & Optimization
While potent, the piperidine ring is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) target the ring, leading to clearance.
Primary Metabolic Pathways
-
N-Dealkylation: Removal of the N-substituent (e.g., conversion of Donepezil to N-desbenzyl metabolites).
- -Carbon Oxidation: Hydroxylation at the carbon adjacent to the nitrogen, often leading to ring opening or lactam formation.
Mitigation Strategy: To block
Technical Protocol: PAMPA-BBB Assay
Objective: To predict the passive Blood-Brain Barrier (BBB) permeability of novel piperidine derivatives. Principle: Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porous filter coated with a brain-mimetic lipid mixture to separate a donor (drug) compartment from an acceptor (buffer) compartment.
Reagents & Equipment[1]
-
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).
-
Acceptor Plate: 96-well PTFE receiver plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Polar Lipid Extract (PBPLE) in dodecane.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Step-by-Step Methodology
-
Lipid Coating: Carefully pipette 4 µL of the Lipid Solution onto the membrane of each well in the Donor Plate. Ensure the liquid spreads evenly without puncturing the membrane.
-
Evaporation (Critical): Allow the solvent to evaporate for 5 minutes in a fume hood to stabilize the lipid bilayer.
-
Acceptor Preparation: Add 200 µL of PBS (pH 7.4) to each well of the Acceptor Plate.
-
Donor Preparation: Dissolve the test compound in PBS (with <1% DMSO) to a concentration of 10-50 µM. Add 200 µL of this solution to the lipid-coated Donor Plate wells.
-
Sandwich Assembly: Carefully lower the Donor Plate onto the Acceptor Plate. Ensure the membrane contacts the buffer below.[3]
-
Incubation: Cover the "sandwich" with a lid and incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Separation & Analysis:
-
Remove the Donor Plate.[3]
-
Transfer aliquots from both Donor and Acceptor wells to UV/LC-MS vials.
-
Measure concentration (
and ).
-
Data Calculation
Calculate the Effective Permeability (
Interpretation:
- cm/s: High BBB Permeability (CNS Active).
- cm/s: Low BBB Permeability .
Industrial Synthesis Case Study: Donepezil
Rationale: Donepezil (Aricept) represents the "gold standard" of piperidine-based CNS drugs. Its synthesis demonstrates the construction of the N-benzylpiperidine moiety via a convergent route.
Reaction Scheme
The industrial route typically involves the condensation of a piperidine-aldehyde with an indanone fragment, followed by hydrogenation.
Figure 2: Convergent synthesis of Donepezil. The piperidine ring is introduced intact via the aldehyde precursor.
Detailed Protocol (Step 1: Condensation)
-
Charge: In a reactor, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and N-benzyl-4-formylpiperidine (1.1 eq) in THF.
-
Catalysis: Cool to 0°C. Add Lithium Diisopropylamide (LDA) or KOH dropwise. The base deprotonates the indanone alpha-carbon.
-
Reaction: Allow to warm to room temperature. Stir for 4-6 hours. The reaction proceeds via an Aldol condensation followed by dehydration to form the
-unsaturated ketone (benzylidene intermediate). -
Workup: Quench with water. Extract with Ethyl Acetate. The intermediate is often a yellow solid.
Detailed Protocol (Step 2: Hydrogenation)
-
Charge: Dissolve the benzylidene intermediate in Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Reduction: Pressurize with Hydrogen gas (30-50 psi) at Room Temperature. Stir for 2 hours.
-
Filtration: Filter through Celite to remove the catalyst.
-
Salt Formation: Treat the filtrate with HCl in isopropanol to precipitate Donepezil Hydrochloride .
Comparison of Piperidine-Based CNS Agents
| Drug | Indication | Piperidine Role | Key Receptor Interaction |
| Fentanyl | Analgesia | Scaffold for N-phenethyl & anilido groups | MOR: Salt bridge (Asp147) |
| Donepezil | Alzheimer's | Dual-binder (spacer + cation) | AChE: Cation-pi (Trp86), H-bond (Tyr337) |
| Methylphenidate | ADHD | Pharmacophore core | DAT: Ionic bond (Asp79) |
| Haloperidol | Antipsychotic | Linker in butyrophenone chain | D2: Salt bridge (Asp114) |
References
-
Role of Piperidine in Opioid Binding
- Title: How μ-Opioid Receptor Recognizes Fentanyl.
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Donepezil Binding Mode
- Title: Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes.
- Source: ACS Public
-
URL:[Link]
-
Donepezil Synthesis
-
PAMPA-BBB Methodology
-
Methylphenidate Structure-Activity Relationship
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of N-Substituted Piperidines: A Technical Guide for Drug Design
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its ubiquity stems not just from its synthetic accessibility, but from its versatile physicochemical profile. For the drug developer, the N-substituted piperidine is a tunable valve: by modifying the N-substituent, one can precisely modulate basicity (
This guide analyzes the structural and electronic dynamics of N-substituted piperidines, providing actionable protocols for characterization and data-driven insights for lead optimization.
Structural Dynamics & Conformational Analysis
The piperidine ring is not a static hexagon; it is a dynamic 3D entity. Understanding its conformational landscape is a prerequisite for predicting receptor binding and metabolic liability.
The Chair Conformation and "N-Switch"
Like cyclohexane, piperidine predominantly exists in a chair conformation to minimize torsional strain. However, the nitrogen atom introduces a unique degree of freedom: Nitrogen Inversion .
-
The Inversion Barrier: The energy barrier for nitrogen inversion is low (
6 kcal/mol), allowing rapid interconversion between N-axial and N-equatorial conformers at physiological temperatures. -
Steric Preference (A-Values): For N-alkyl piperidines (e.g., N-methylpiperidine), the substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the C3 and C5 protons.
-
Note: The steric penalty for an axial N-methyl group is approximately 2.7 kcal/mol, significantly higher than the energetic cost of the lone pair being axial.
-
-
The Anomeric Effect: While less pronounced than in oxygen heterocycles, the orientation of the nitrogen lone pair can influence conformation. In general, the lone pair prefers the axial position (making the substituent equatorial).
Visualization: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium and the steric clashes driving the preference for the equatorial conformer.
Figure 1: The thermodynamic equilibrium of N-substituted piperidines favors the equatorial position to minimize 1,3-diaxial steric strain.
Electronic Properties: Modulation of
The basicity of the piperidine nitrogen is the single most critical factor determining solubility and membrane permeability.
The Basicity Switch
Unsubstituted piperidine is a secondary amine with a
| N-Substituent Type | Example Compound | Approx. | Mechanism |
| Secondary Amine | Piperidine | 11.2 | High electron density on N; freely available lone pair. |
| Tertiary Amine (Alkyl) | N-Methylpiperidine | 10.1 | Alkyl groups are electron-donating, but steric bulk hinders solvation of the cation, slightly lowering |
| Tertiary Amine (Aryl) | N-Phenylpiperidine | 5.2 | Resonance delocalization of the N-lone pair into the aromatic ring drastically reduces basicity. |
| Amide | N-Acetylpiperidine | Neutral | The lone pair is fully delocalized into the carbonyl; non-basic at physiological pH. |
Strategic Application in Drug Design
-
Solubility: To improve aqueous solubility, maintain the
above 8.0. At pH 7.4 (blood), the drug will be predominantly protonated (cationic), enhancing solvation. -
Permeability (CNS Entry): To cross the Blood-Brain Barrier (BBB), a significant fraction of the drug must exist as the neutral free base. Lowering the
to the 7.5–8.5 range creates a "Goldilocks" zone where both solubility and permeability are optimized.
Lipophilicity ( vs. )[1][2][3][4]
Lipophilicity in N-substituted piperidines is not a constant; it is pH-dependent due to the ionizable nitrogen.
-
(Partition Coefficient): Refers only to the neutral species. For N-alkyl piperidines, adding methylene units (
) typically increases by ~0.5 units. -
(Distribution Coefficient): The experimentally relevant value at physiological pH.
- (for bases)
Expert Insight: Do not rely solely on calculated
Experimental Protocols
Reliable data is the bedrock of SAR (Structure-Activity Relationship) modeling. The following protocols are designed for reproducibility and high throughput.
Protocol A: Potentiometric Titration for Determination
Standard: Potentiometric titration is superior to UV-metric methods for non-chromophores like simple piperidines.
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).[1]
-
0.15 M KCl (to maintain ionic strength).[1]
-
Degassed deionized water (CO2-free).
Workflow:
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.
-
Sample Prep: Dissolve
moles of the piperidine derivative in 20 mL of 0.15 M KCl.-
Note: If solubility is poor, use a co-solvent (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation.
-
-
Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl.
-
Titration: Titrate with 0.1 M NaOH under inert nitrogen atmosphere (to prevent carbonate formation). Add titrant in 10
L increments. -
Data Analysis: Plot pH vs. Volume of NaOH. The
is the pH at the half-equivalence point (inflection point).
Protocol B: Shake-Flask Method for
Standard: The "Gold Standard" for lipophilicity, superior to HPLC retention time estimation for novel scaffolds.
Reagents:
-
n-Octanol (HPLC grade).
-
Phosphate Buffered Saline (PBS), pH 7.4.[2]
Workflow:
-
Pre-Saturation: Mix n-octanol and PBS in a separatory funnel. Shake for 24 hours. Separate the phases. This ensures the octanol is "wet" and the buffer is octanol-saturated.
-
Solubilization: Dissolve the test compound in the pre-saturated n-octanol phase (Target conc: 1 mg/mL). Measure UV absorbance (
). -
Partitioning: Add an equal volume of pre-saturated PBS to the octanol-compound solution.
-
Equilibration: Rotate (do not shake vigorously to avoid emulsion) for 4 hours at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Remove the octanol layer and measure UV absorbance (
). -
Calculation:
Assumption: Mass balance is conserved, and the compound does not precipitate at the interface.
Visualization: Physicochemical Characterization Workflow
Figure 2: Integrated workflow for determining the core physicochemical parameters of piperidine derivatives.
References
-
BenchChem. (2025).[3][4] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from
-
Zafar, S., et al. (2014).[5] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. Pakistan Journal of Pharmaceutical Sciences. Retrieved from
-
American Chemical Society. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties. ACS Omega. Retrieved from
-
Protocols.io. (2024).[6] LogP / LogD shake-flask method. Retrieved from
Sources
The Isobutyl Group as a Molecular Scalpel: A Technical Guide to Tuning Lipophilicity in Drug Design
An In-Depth Technical Guide:
Section 1: The Primacy of Lipophilicity in Pharmacokinetics
Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that governs a drug's journey through the body.[1][2] It is a primary determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its bioavailability and therapeutic efficacy.[3][4][5] The most common metric for lipophilicity is the partition coefficient (LogP), which measures the equilibrium distribution of a compound between an immiscible lipidic (n-octanol) and aqueous phase.[2][6] For ionizable compounds, the distribution coefficient (LogD) at a physiological pH of 7.4 is the more relevant parameter.[7][8]
An optimal lipophilicity is crucial; while sufficient lipophilicity is needed to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][] The review of extensive data suggests that an optimal range for drug candidates often lies within a LogD of approximately 1 to 3.[4][10] Therefore, the ability to precisely modulate a molecule's lipophilicity is a cornerstone of modern medicinal chemistry.
Section 2: The Isobutyl Group: Physicochemical Properties and Strategic Value
Alkyl groups are fundamental tools for modifying a molecule's steric and electronic properties to enhance drug efficacy and specificity.[11][12][13] Among these, the isobutyl group—(CH₃)₂CHCH₂—offers a unique combination of modest lipophilicity, metabolic stability, and steric bulk that makes it a highly valuable substituent in drug design.[14][15]
The branched structure of the isobutyl group is key to its utility.[14][16] Unlike its linear isomer, n-butyl, the isobutyl group's branching provides steric hindrance that can shield adjacent functional groups from metabolic enzymes, potentially increasing the drug's half-life.[11][13][14] This branching also results in a more compact and less flexible structure compared to n-butyl, which can influence binding conformations and interactions within a target protein's binding pocket.[14][15][17]
Data Presentation: Comparative Lipophilicity of Butyl Isomers
The contribution of a substituent to a molecule's overall lipophilicity can be estimated using hydrophobic fragmental constants (π-values), pioneered by Hansch and Leo.[18][19] These values quantify the difference in LogP between a parent molecule and its substituted analog. A positive π-value indicates an increase in lipophilicity.
| Substituent Group | Structure | Typical π-Value Contribution | Key Structural Feature |
| n-Butyl | CH₃CH₂CH₂CH₂– | ~2.0 | Linear, flexible chain |
| sec-Butyl | CH₃CH₂CH(CH₃)– | ~1.8 | Branched at point of attachment |
| tert-Butyl | (CH₃)₃C– | ~1.7 | Highly branched, significant steric bulk |
| Isobutyl | (CH₃)₂CHCH₂– | ~1.8 | Branched, compact, primary carbon attachment |
Note: π-values are context-dependent and can vary slightly based on the parent molecule. The values presented are representative estimates.
The data shows that while all butyl isomers increase lipophilicity, the isobutyl group provides a substantial hydrophobic contribution comparable to its isomers but with a unique structural and metabolic profile. The choice to use an isobutyl group is therefore a deliberate one, aimed at balancing lipophilicity with steric and metabolic considerations.
Section 3: Quantifying Lipophilicity: The Shake-Flask Method
To ensure that design principles translate into practice, the lipophilicity of a novel compound must be experimentally verified. The "gold standard" for determining LogP or LogD is the shake-flask method.[8][20] This direct measurement provides the most reliable data, though it can be labor-intensive.[20]
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask
This protocol describes a self-validating system for measuring the distribution coefficient at pH 7.4.
1. Preparation of Phases:
- Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
- Organic Phase: Use n-octanol (HPLC grade).
- Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.[8][21]
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).
3. Partitioning Experiment:
- In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). The ratio of the volumes should be adjusted based on the expected LogD to ensure quantifiable concentrations in both phases.[21]
- Spike the two-phase system with a small volume of the compound stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., 10-50 µM).
- Cap the vial tightly and shake or agitate at a constant temperature (typically 25°C) until equilibrium is reached. This can take from 1 to 24 hours depending on the compound.[20]
4. Phase Separation & Sampling:
- Centrifuge the vial to ensure complete separation of the two phases, breaking any emulsions.
- Carefully withdraw a precise aliquot from the aqueous phase and the n-octanol phase. Avoid any cross-contamination at the interface.
5. Quantification:
- Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[21]
- Construct a calibration curve to ensure accurate concentration determination.
6. Calculation:
- The LogD₇.₄ is calculated using the following formula:
- LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Visualization: Shake-Flask Experimental Workflow
Caption: Workflow for LogD determination using the shake-flask method.
Section 4: The Isobutyl Group's Impact on ADME Profiles
The strategic incorporation of an isobutyl group can profoundly and positively influence a drug's ADME properties by optimizing its lipophilicity.
-
Absorption: For orally administered drugs, crossing the lipid-rich gastrointestinal membrane is essential for bioavailability.[2] The isobutyl group increases a molecule's lipophilicity, enhancing its ability to passively diffuse across these membranes.[11][13] This is a common strategy to improve the absorption of polar lead compounds.[22]
-
Distribution: Once in the bloodstream, a drug's distribution to target tissues is also governed by lipophilicity. An isobutyl group can promote entry into tissues and, for central nervous system (CNS) drugs, can help a molecule cross the blood-brain barrier. However, excessive lipophilicity can also lead to high plasma protein binding or sequestration in adipose tissue, reducing the concentration of free, active drug.[6][13]
-
Metabolism: The isobutyl group's branched structure can act as a "metabolic shield."[11] It provides steric hindrance that can prevent or slow down enzymatic degradation (e.g., by Cytochrome P450 enzymes) of nearby functional groups, thereby increasing the drug's metabolic stability and prolonging its duration of action.
-
Excretion: Drug elimination, primarily via the kidneys, is more efficient for polar, water-soluble compounds. By increasing lipophilicity, an isobutyl group can decrease renal clearance. The body often metabolizes lipophilic compounds into more polar derivatives to facilitate their excretion.[22]
Visualization: Isobutyl Group's Influence on ADME
Caption: The isobutyl group modulates ADME via lipophilicity and sterics.
Section 5: Case Studies in Medicinal Chemistry
The theoretical benefits of the isobutyl group are validated by its presence in numerous approved drugs across various therapeutic areas.[23]
| Drug Name | Therapeutic Area | Target / Mechanism of Action | Role of the Isobutyl Group |
| Ibuprofen | Anti-inflammatory | COX-1/COX-2 Inhibitor | The isobutylphenyl moiety is crucial for activity. The isobutyl group contributes to the necessary lipophilicity for binding within the hydrophobic channel of the COX enzyme. |
| Pregabalin | Neuropathic Pain, Epilepsy | Binds to the α2δ subunit of voltage-gated calcium channels | The isobutyl group mimics the side chain of the amino acid L-leucine, facilitating binding and providing the optimal lipophilicity to ensure oral bioavailability and CNS penetration.[24] |
| Glibenclamide | Type 2 Diabetes | ATP-sensitive potassium channel blocker | The isobutyl group is part of a larger lipophilic moiety that is essential for potent binding to the sulfonylurea receptor (SUR1) subunit. |
| Atazanavir | HIV/AIDS | HIV Protease Inhibitor | The isobutyl group, along with other bulky substituents, occupies a large hydrophobic pocket (P1) of the HIV protease enzyme, contributing significantly to binding affinity and potency. |
Section 6: Advanced Strategic Considerations
While LogP is a foundational metric, a more sophisticated approach involves evaluating Lipophilic Efficiency (LipE) . LipE relates a compound's potency (pIC₅₀ or pEC₅₀) to its lipophilicity (LogD), calculated as LipE = pIC₅₀ - LogD. This metric helps guide optimization by rewarding potency gains that are not achieved at the expense of excessive lipophilicity.[25] The goal is to increase LipE, creating potent drugs with more favorable ADME properties. The isobutyl group is an excellent tool in this context, as it can enhance binding in hydrophobic pockets (increasing potency) while providing a moderate and predictable increase in LogD.
The process of lead optimization often involves iterative modifications based on Structure-Activity Relationships (SAR).[12] The isobutyl group serves as a standard probe for exploring hydrophobic pockets within a target binding site. Replacing a smaller group (e.g., methyl) with an isobutyl group can reveal the presence of available hydrophobic space that can be exploited to increase binding affinity and, consequently, potency.[26]
Visualization: Logic of SAR-Guided Optimization
Caption: Using the isobutyl group in SAR to improve drug properties.
Conclusion
The isobutyl group is far more than a simple hydrophobic filler. It is a strategic tool that allows medicinal chemists to fine-tune the lipophilicity of drug candidates with a high degree of control. Its unique branched structure offers a favorable balance of increased membrane permeability, enhanced metabolic stability through steric shielding, and the potential for improved target binding. By understanding its physicochemical contributions and verifying its effects through robust experimental methods, researchers can effectively leverage the isobutyl group to navigate the complex landscape of ADME optimization, ultimately increasing the probability of developing safe and effective medicines.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. ([Link])
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. ([Link])
-
Fiveable. (n.d.). Isobutyl Definition. ([Link])
-
Sharma, R., & Kumar, R. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. In-Depth Analysis of Key Topics in Life Sciences Vol. 3. ([Link])
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Taylor & Francis Online. ([Link])
-
Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. ([Link])
-
Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. ([Link])
-
IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. ([Link])
-
Patsnap Eureka. (2025). How Alkyls Influence Medicinal Chemistry Developments? ([Link])
-
Patsnap Synapse. (2025). How to improve ADME properties? ([Link])
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. ([Link])
-
Ci, Y., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 159-167. ([Link])
-
Lau, Y. Y., & Chen, Y. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 17(1), 134-145. ([Link])
-
OMICS International. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. ([Link])
-
Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(11), 1546-1549. ([Link])
-
IEEE Xplore. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. ([Link])
-
NIH National Library of Medicine. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. ([Link])
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. ([Link])
-
Royal Society of Chemistry. (2023). Chapter 8: ADME Optimization in Drug Discovery. ([Link])
-
PubMed. (1996). A theoretical study of hydrophobic fragment and factor constants of Hansch and Leo. ([Link])
-
Patsnap Synapse. (2025). What are the methods of lead optimization in drug discovery? ([Link])
-
NIH National Library of Medicine. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ([Link])
-
Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. ([Link])
-
Protocols.io. (n.d.). LogP / LogD shake-flask method. ([Link])
-
NIH National Library of Medicine. (2012). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ([Link])
-
ResearchGate. (n.d.). Selected drugs bearing the isobutyl side chain and their medical applications. ([Link])
-
NIH National Library of Medicine. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. ([Link])
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ([Link])
-
Ask Any Difference. (2024). Isobutyl vs. Sec-butyl: What's the Difference? ([Link])
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ([Link])
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Isobutyl group. ([Link])
-
NIH National Library of Medicine. (1983). Partitioning and lipophilicity in quantitative structure-activity relationships. ([Link])
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. ([Link])
-
BYJU'S. (n.d.). Butyl Structure and Functional Group Names. ([Link])
-
RSC Publishing. (n.d.). Mechanism of drug-potency enhancement via methylation. ([Link])
-
ResearchGate. (n.d.). Lipophilicity Descriptors for Structure‐Property Correlation Studies: Overview of Experimental and Theoretical Methods and a Benchmark of log P Calculations. ([Link])
-
University of Zurich. (n.d.). Optimizing Drug Binding Affinity: (Semi) Empirical Studies. ([Link])
-
American Journal of Hypertension. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. ([Link])
-
Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. ([Link])
-
Wikipedia. (n.d.). Pregabalin. ([Link])
-
ResearchGate. (n.d.). Hansch–Leo lipophilicity parameters (πR) evolution. ([Link])
-
Wikipedia. (n.d.). Poppers. ([Link])
-
MDPI. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. ([Link])
-
PubMed. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. omicsonline.org [omicsonline.org]
- 12. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 13. omicsonline.org [omicsonline.org]
- 14. fiveable.me [fiveable.me]
- 15. echemi.com [echemi.com]
- 16. Isobutyl vs. Sec-Butyl: Understanding the Nuances of Butyl Groups - Oreate AI Blog [oreateai.com]
- 17. difference.wiki [difference.wiki]
- 18. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Partitioning and lipophilicity in quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How to improve ADME properties? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Pregabalin - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chem.uzh.ch [chem.uzh.ch]
Review of literature on 1-Isobutylpiperidine-4-carboxylic acid
The following is an in-depth technical guide on 1-Isobutylpiperidine-4-carboxylic acid , designed for researchers and drug development professionals.
A Critical Scaffold in Medicinal Chemistry & Neuropharmacology
Executive Summary
1-Isobutylpiperidine-4-carboxylic acid (CAS: 901313-95-9 ) is a specialized heterocyclic building block derived from isonipecotic acid. In the context of drug discovery, it represents a strategic modification of the piperidine pharmacophore—a "privileged structure" found in over 12,000 biologically active compounds.
By introducing a lipophilic isobutyl group to the nitrogen of the piperidine ring, this compound bridges the gap between highly polar amino acids (like GABA) and blood-brain barrier (BBB) permeable therapeutics. It serves as a critical intermediate in the synthesis of neuroactive agents , peptidomimetics , and potentially as a structural analog in the optimization of meglitinide-class antidiabetics.
Chemical Profile & Properties
This compound is an amphoteric amino acid derivative. Its dual functionality (basic tertiary amine and acidic carboxyl group) dictates its solubility, reactivity, and purification requirements.
| Property | Data | Notes |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid | Also known as N-Isobutylisonipecotic acid |
| CAS Number | 901313-95-9 | |
| Molecular Formula | C₁₀H₁₉NO₂ | |
| Molecular Weight | 185.26 g/mol | |
| pKa (Calculated) | Acid: ~3.8 | Amine: ~9.2 |
| Solubility | Water (pH dependent), Methanol, DMSO | Low solubility in non-polar solvents (Hexane) |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage |
Synthetic Pathways & Process Chemistry
The synthesis of 1-Isobutylpiperidine-4-carboxylic acid generally follows two primary routes. For pharmaceutical grade purity (high yield, low impurity), Reductive Amination (Route A) is the industry standard over Direct Alkylation (Route B).
Route A: Reductive Amination (Preferred)
This method avoids the formation of quaternary ammonium salts (over-alkylation) common in direct alkylation.
-
Reactants: Isonipecotic acid (Piperidine-4-carboxylic acid) + Isobutyraldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (H₂/Pd-C).
-
Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction.
Route B: Direct Alkylation
-
Reactants: Isonipecotic acid + 1-Bromo-2-methylpropane (Isobutyl bromide).
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA). -
Drawback: Steric hindrance of the isobutyl group slows the reaction; high risk of esterification side-reactions if the carboxylic acid is not protected.
Figure 1: Preferred synthetic pathway via Reductive Amination to minimize side products.
Medicinal Chemistry Applications
4.1 GABAergic System Modulation
The core structure of 1-Isobutylpiperidine-4-carboxylic acid is a lipophilic analog of GABA (gamma-aminobutyric acid) and Isonipecotic acid (a GABA-A partial agonist).[1]
-
Mechanism: The carboxylic acid mimics the carboxylate of GABA, while the piperidine ring restricts the conformation. The N-isobutyl group enhances lipophilicity, potentially facilitating transport across the Blood-Brain Barrier (BBB) via passive diffusion or specific cation transporters.
-
Research Utility: Used to design GABA uptake inhibitors (related to Tiagabine) or non-sedating anxiolytics.
4.2 Peptidomimetics
In peptide drug design, this molecule serves as a non-natural amino acid scaffold .
-
Role: It introduces a rigid "turn" structure in peptide chains.
-
Utility: The isobutyl group acts as a surrogate for the Leucine side chain, while the piperidine ring constrains the backbone phi/psi angles, stabilizing bioactive conformations.
Analytical Characterization & Protocols
Due to the lack of a strong UV chromophore (no conjugated pi-systems), standard UV-HPLC is ineffective. Charged Aerosol Detection (CAD) or LC-MS is required.
Analytical Method: RP-HPLC-MS
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI-MS (Positive Mode). Look for [M+H]⁺ = 186.26.
Experimental Protocol: Synthesis via Reductive Amination
Self-validating protocol for laboratory scale (10g).
-
Preparation: In a 500 mL round-bottom flask, suspend Isonipecotic acid (10.0 g, 77.4 mmol) in Methanol (150 mL).
-
Addition: Add Isobutyraldehyde (6.7 g, 92.9 mmol, 1.2 eq) dropwise. Stir for 30 minutes at room temperature.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (24.6 g, 116 mmol, 1.5 eq) in portions over 20 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by LC-MS (disappearance of mass 130, appearance of 186).
-
Quench: Quench with 1N NaOH until pH ~10.
-
Workup: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 100 mL).
-
Critical Step: If the product remains in the aqueous phase (due to zwitterionic character), adjust pH to isoelectric point (~6.5) and use n-Butanol for extraction.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via cationic exchange resin if high purity is required.
Structural & Functional Logic (SAR)
The biological activity of this molecule is dictated by three distinct zones.
Figure 2: Structure-Activity Relationship (SAR) breakdown.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16228404, 1-(2-methylpropyl)piperidine-4-carboxylic acid. Retrieved from [Link][3]
- Krogsgaard-Larsen, P., et al. (2002).GABA(A) receptor ligands and their therapeutic potentials. Current Topics in Medicinal Chemistry.
-
American Elements. 1-Isobutylpiperidine-4-carboxylic Acid Product Specifications. Retrieved from [Link][3]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Isobutylpiperidine-4-carboxylic acid
Abstract
This document provides a detailed guide for the synthesis of 1-Isobutylpiperidine-4-carboxylic acid, a valuable substituted piperidine derivative for pharmaceutical research and drug development. We present a robust and scalable two-step synthetic route commencing from the commercially available Ethyl isonipecotate. The protocol first details the N-alkylation of the piperidine ring via a nucleophilic substitution reaction with 1-bromo-2-methylpropane (isobutyl bromide), followed by the saponification of the resulting ethyl ester to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step protocols, characterization methods, and safety considerations to ensure reproducible and efficient synthesis.
Introduction and Significance
Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals. The piperidine ring system offers a versatile, three-dimensional framework that can be functionalized to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 1-Isobutylpiperidine-4-carboxylic acid, in particular, serves as a crucial building block for synthesizing more complex molecules, including analgesics, antipsychotics, and cardiovascular agents.[1] Its structure combines a basic nitrogen atom, which can be protonated at physiological pH to interact with biological targets, and a carboxylic acid group that provides a handle for further chemical modification, such as amide bond formation.
The reliable synthesis of this intermediate is therefore of high importance. The selected method, N-alkylation of Ethyl isonipecotate followed by ester hydrolysis, is a classic and well-understood pathway that offers high yields and avoids the use of harsh or specialized reagents, making it suitable for standard laboratory settings.
Overview of the Synthetic Strategy
The synthesis of 1-Isobutylpiperidine-4-carboxylic acid is accomplished through a two-step sequence. This approach is predicated on the nucleophilicity of the secondary amine within the piperidine ring of the starting material, Ethyl isonipecotate.
-
Step 1: N-Alkylation. The synthesis begins with the N-alkylation of Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate)[2][3]. This reaction is a standard SN2 (bimolecular nucleophilic substitution) process. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methylpropane. A mild base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards the product and preventing the formation of the protonated, non-nucleophilic piperidinium salt.
-
Step 2: Saponification (Ester Hydrolysis). The intermediate, Ethyl 1-isobutylpiperidine-4-carboxylate, is then subjected to basic hydrolysis. This reaction, known as saponification, uses a strong base like sodium hydroxide (NaOH) to cleave the ethyl ester, yielding the sodium salt of the target carboxylic acid. A subsequent acidification step with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to afford the final product, 1-Isobutylpiperidine-4-carboxylic acid.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for 1-Isobutylpiperidine-4-carboxylic acid.
Detailed Experimental Protocols
Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 1-Bromo-2-methylpropane is a flammable liquid and an irritant. Handle with care. Strong acids and bases (HCl, NaOH) are corrosive and must be handled with extreme caution.[4]
Part A: Synthesis of Ethyl 1-isobutylpiperidine-4-carboxylate
Rationale: This step introduces the isobutyl group onto the piperidine nitrogen. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the SN2 reaction, and its boiling point is suitable for reflux conditions. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the piperidinium intermediate without causing unwanted side reactions like elimination of the alkyl halide.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl isonipecotate | 157.21 | 10.0 g | 63.6 mmol |
| 1-Bromo-2-methylpropane | 137.02 | 10.5 g (7.8 mL) | 76.4 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.2 g | 95.5 mmol |
| Acetonitrile (CH₃CN) | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl isonipecotate (10.0 g, 63.6 mmol).[2]
-
Add acetonitrile (150 mL) to the flask and stir until the starting material is fully dissolved.
-
Add potassium carbonate (13.2 g, 95.5 mmol) to the solution. The mixture will become a suspension.
-
Add 1-bromo-2-methylpropane (10.5 g, 76.4 mmol) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The resulting crude oil is dissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is often of sufficient purity for the next step, but can be purified further by column chromatography if necessary.
Part B: Synthesis of 1-Isobutylpiperidine-4-carboxylic acid
Rationale: This step converts the ethyl ester intermediate into the final carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the organic ester and the aqueous sodium hydroxide. The reaction is heated to accelerate the rate of hydrolysis. Subsequent acidification with HCl is performed in an ice bath to control the exotherm of the neutralization reaction and to promote the precipitation of the final product, which may have limited solubility in the cold aqueous medium.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 1-isobutylpiperidine-4-carboxylate | 213.32 | (from Part A) | ~63.6 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 5.1 g | 127.2 mmol |
| Ethanol (95%) | - | 100 mL | - |
| Water (H₂O) | - | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
Procedure:
-
Dissolve the crude Ethyl 1-isobutylpiperidine-4-carboxylate from Part A in ethanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
In a separate beaker, dissolve sodium hydroxide (5.1 g, 127.2 mmol) in water (50 mL).
-
Add the aqueous NaOH solution to the ethanolic solution of the ester.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 4 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 6-7. The product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the solid product in a vacuum oven at 50-60°C to a constant weight.
Characterization
The identity and purity of the final product, 1-Isobutylpiperidine-4-carboxylic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the isobutyl group (a doublet and a multiplet), as well as protons on the piperidine ring. The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺.
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Conclusion
The described two-step protocol provides a reliable and efficient method for the laboratory-scale synthesis of 1-Isobutylpiperidine-4-carboxylic acid. By starting with the readily available Ethyl isonipecotate, this guide enables researchers to access a key building block for drug discovery and development projects. The detailed explanations for each step are intended to provide a solid understanding of the underlying chemical principles, facilitating successful execution and potential troubleshooting.
References
-
PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from PrepChem.com. URL: [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Zhang, M., et al. (2017). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 22(1), 105. URL: [Link]
Sources
Detailed protocol for 1-Isobutylpiperidine-4-carboxylic acid synthesis
An Application Note and Detailed Protocol for the Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-isobutylpiperidine-4-carboxylic acid, a valuable building block in organic synthesis and pharmaceutical research.[1] The protocol details a robust and reproducible method starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
1-Isobutylpiperidine-4-carboxylic acid is a substituted piperidine derivative with significant potential as an intermediate in the synthesis of more complex molecules.[1] The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of an isobutyl group on the piperidine nitrogen and the presence of a carboxylic acid function at the 4-position provide a versatile handle for further chemical modifications. This makes it a key component in the development of novel therapeutic agents. This application note outlines a detailed and validated protocol for the N-alkylation of piperidine-4-carboxylic acid to yield the target compound.
Synthetic Strategy and Mechanistic Overview
The synthesis of 1-isobutylpiperidine-4-carboxylic acid is most directly achieved through the N-alkylation of piperidine-4-carboxylic acid. This common and effective method involves the reaction of the secondary amine of the piperidine ring with an appropriate isobutylating agent.
Chosen Synthetic Route: Direct N-Alkylation
The selected method is the direct N-alkylation of piperidine-4-carboxylic acid with isobutyl bromide. This approach is favored for its straightforwardness and use of readily available starting materials. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, driving the reaction to completion.
Reaction Mechanism
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide. The bromide ion is displaced as a leaving group. A base, such as potassium carbonate, is used to deprotonate the resulting positively charged piperidinium salt, regenerating the neutral amine and allowing for complete alkylation.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of 1-isobutylpiperidine-4-carboxylic acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-isobutylpiperidine-4-carboxylic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Piperidine-4-carboxylic acid | ≥98% | Sigma-Aldrich |
| Isobutyl bromide | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hydrochloric acid (HCl) | 1 M aqueous solution | J.T. Baker |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
| Deionized water | --- | --- |
| Round-bottom flask (250 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Reflux condenser | --- | --- |
| Heating mantle | --- | --- |
| Separatory funnel (500 mL) | --- | --- |
| Rotary evaporator | --- | --- |
| pH paper or pH meter | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (12.9 g, 100 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask, followed by anhydrous potassium carbonate (27.6 g, 200 mmol).
-
Addition of Alkylating Agent: While stirring the suspension, add isobutyl bromide (16.4 g, 120 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water.
-
pH Adjustment: Acidify the aqueous solution to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as isopropanol or an ethanol/water mixture to yield pure 1-isobutylpiperidine-4-carboxylic acid.[2]
Visualizing the Chemical Reaction
Caption: N-Alkylation of piperidine-4-carboxylic acid with isobutyl bromide.
Characterization of the Final Product
The identity and purity of the synthesized 1-isobutylpiperidine-4-carboxylic acid should be confirmed using standard analytical techniques.
| Property | Value |
| Chemical Formula | C₁₀H₁₉NO₂[3] |
| Molecular Weight | 185.26 g/mol [3] |
| Appearance | White to off-white solid |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid[3] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the product. The ¹H NMR spectrum is expected to show signals corresponding to the isobutyl group protons and the piperidine ring protons.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 186.14.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Isobutyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[4]
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin.
-
Potassium carbonate: Causes serious eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-isobutylpiperidine-4-carboxylic acid. The direct N-alkylation of piperidine-4-carboxylic acid is a scalable and robust procedure suitable for various research and development applications. Adherence to the detailed steps and safety precautions will ensure a successful synthesis of this valuable chemical intermediate.
References
-
MySkinRecipes. (n.d.). 1-Isobutylpiperidine-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
-
American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isobutyl bromide. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity Isolation of 1-Isobutylpiperidine-4-carboxylic Acid
An authoritative guide to achieving high-purity 1-Isobutylpiperidine-4-carboxylic acid, a crucial building block in pharmaceutical development. This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific principles for various purification techniques, ensuring the integrity of subsequent synthetic applications.
Abstract
This document provides a comprehensive guide to the purification of 1-Isobutylpiperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredient (API) development, this guide moves beyond standard protocols to offer a detailed exploration of various purification techniques. We will dissect the underlying chemical principles of each method—from recrystallization and chromatography to acid-base extraction—enabling researchers to make informed decisions tailored to their specific impurity profile.
Introduction: The Challenge of Zwitterionic Purification
1-Isobutylpiperidine-4-carboxylic acid is a zwitterionic compound, possessing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality is central to its utility in synthesis but also presents unique challenges for purification. The molecule's charge and, consequently, its solubility are highly dependent on pH. Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers, all of which must be meticulously removed. Achieving high purity is paramount, as residual impurities can compromise the yield, safety, and efficacy of the final pharmaceutical product.
Foundational Physicochemical Properties
A robust purification strategy is built upon a thorough understanding of the molecule's physicochemical properties. These parameters dictate the compound's behavior in various solvents and pH environments.
| Property | Value (Predicted/Reported) | Significance for Purification Strategy |
| Molecular Formula | C₁₀H₁₉NO₂[1][2] | Defines the compound's polarity and molecular weight. |
| Molecular Weight | 185.26 g/mol [1][2] | Essential for calculating molar quantities and for mass-based analytical techniques. |
| pKa (Carboxylic Acid) | ~4.04[2] | The carboxylic acid group is predominantly deprotonated (anionic) at pH > 4. |
| pKa (Piperidine Nitrogen) | ~10-11 | The piperidine nitrogen is predominantly protonated (cationic) at pH < 10. |
| Isoelectric Point (pI) | ~7.0 - 7.5 | The pH at which the molecule is a neutral zwitterion, often exhibiting its lowest aqueous solubility. This is the optimal pH for precipitation. |
| Solubility | Soluble in water[3]; low solubility in nonpolar organic solvents. | Solubility is highly pH-dependent; it increases significantly in acidic (pH < 2) or basic (pH > 11) aqueous solutions. |
Purification Strategy Selection: A Logic-Based Approach
The optimal purification technique is determined by the scale of the synthesis and the nature of the impurities. A preliminary analysis of the crude product (e.g., by TLC or ¹H NMR) is essential for making an informed choice.
Figure 1: Decision workflow for selecting the optimal purification technique.
Method 1: Recrystallization from Aqueous Systems
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities at varying temperatures. For zwitterionic compounds like amino acids, this often involves pH adjustment to minimize solubility.[4][5]
4.1. The Principle of Isoelectric Point Precipitation
The key to recrystallizing this compound is to exploit its minimal solubility at its isoelectric point (pI). By dissolving the crude material in either an acidic or basic solution and then carefully neutralizing it, the zwitterionic form is regenerated and precipitates out, leaving many impurities behind in the solution.
4.2. Recommended Solvent Systems
| Solvent System | Rationale |
| Water | The compound is soluble in acidic and basic water. Adjusting the pH to the pI minimizes solubility, making it an excellent medium for isoelectric precipitation. |
| Ethanol/Water | Adding ethanol can help solubilize organic impurities in the mother liquor and can fine-tune the solubility of the product to achieve better crystal growth. |
| Isopropanol/Water | Similar to ethanol/water, this system can be effective for removing specific types of impurities that are more soluble in isopropanol. |
4.3. Step-by-Step Protocol
-
Dissolution: Dissolve the crude 1-Isobutylpiperidine-4-carboxylic acid in deionized water by adding either 1 M HCl (to achieve pH ~2) or 1 M NaOH (to achieve pH ~11) dropwise until a clear solution is obtained. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration to remove it.
-
Neutralization and Precipitation: While stirring the solution, slowly add 1 M NaOH (if starting from acid) or 1 M HCl (if starting from base) dropwise until the pH reaches the isoelectric point (~7.0-7.5). The product will precipitate as a white solid.
-
Cooling and Crystal Growth: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold, water-miscible organic solvent (like ethanol or acetone) to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Method 2: Acid-Base Extraction
Acid-base extraction is a highly effective and scalable liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6][7][8] It is ideal for removing neutral organic impurities.
5.1. The Underlying Chemistry
This method exploits the differential solubility of the ionized versus the neutral form of the molecule in aqueous and organic layers.
-
In Acidic Aqueous Solution (e.g., 1 M HCl): The piperidine nitrogen is protonated (R₃NH⁺), making the molecule a water-soluble salt. It will partition into the aqueous layer.
-
In Basic Aqueous Solution (e.g., 1 M NaOH): The carboxylic acid is deprotonated (COO⁻), again making the molecule a water-soluble salt that partitions into the aqueous layer.
-
Neutral Organic Impurities: These will remain in the organic layer throughout the pH changes.
5.2. Step-by-Step Protocol
-
Initial Dissolution: Dissolve the crude product in an organic solvent in which the neutral impurities are soluble but the product has limited solubility (e.g., diethyl ether or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. The protonated product will move to the aqueous layer. Drain and save the aqueous layer. Repeat the extraction on the organic layer to ensure complete recovery.
-
Removal of Neutral Impurities: Discard the organic layer, which contains the neutral impurities.
-
Basification and Back-Extraction (Optional): To remove any acidic impurities, make the combined aqueous layers basic with 2 M NaOH (pH > 11) and wash with a fresh portion of organic solvent. Discard this organic wash.
-
Precipitation from Aqueous Layer: In a flask, cool the clean aqueous layer in an ice bath. Slowly add acid (e.g., 3 M HCl) with vigorous stirring to adjust the pH to the isoelectric point (~7.0-7.5).
-
Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Method 3: Ion-Exchange Chromatography
For the highest purity requirements, especially for removing structurally similar ionic impurities, ion-exchange chromatography (IEX) is the method of choice.[9][10] This technique separates molecules based on their net charge.[11]
6.1. Principle of Separation
Given its zwitterionic nature, the compound can be purified using either cation or anion exchange. Cation exchange is often more straightforward.
-
Cation Exchange: At a pH below its pI (e.g., pH 4-5), the molecule has a net positive charge and will bind to a strong cation exchange resin (e.g., Dowex 50W).
-
Elution: The bound compound is then eluted by increasing the pH with a basic solution (e.g., aqueous ammonia), which neutralizes the positive charge on the piperidine nitrogen, releasing it from the resin.[12]
6.2. Workflow for Cation Exchange Chromatography
Figure 2: A typical workflow for purification via cation exchange chromatography.
6.3. Step-by-Step Protocol
-
Resin Preparation: Prepare a slurry of a strong cation exchange resin (H⁺ form) in deionized water and pack it into a suitable chromatography column. Equilibrate the column by washing with several column volumes of deionized water or a weak acid buffer (e.g., 0.1 M acetic acid).
-
Sample Preparation: Dissolve the crude material in a minimum volume of the equilibration buffer.
-
Loading and Washing: Apply the sample to the top of the column and allow it to enter the resin bed. Wash the column with the equilibration buffer to elute any unbound neutral or anionic impurities.
-
Elution: Elute the product from the resin using a gradient of dilute aqueous ammonia (e.g., 0.1 M to 1.0 M).
-
Fraction Analysis: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., TLC with ninhydrin stain or LC-MS).
-
Isolation: Combine the pure fractions and remove the water and ammonia under reduced pressure (rotary evaporation) to yield the purified product.
Purity Verification
After purification, the integrity of the final product must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
-
ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]
-
American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
-
DiVA portal. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Retrieved from [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1-ISOBUTYLPIPERIDINE-4-CARBOXYLIC ACID | 901313-95-9 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. sinobiological.com [sinobiological.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. diva-portal.org [diva-portal.org]
- 12. diaion.com [diaion.com]
Characterization of 1-Isobutylpiperidine-4-carboxylic acid using NMR and Mass Spec
Application Note: AN-PHARM-2024-08 Topic: Structural Characterization of 1-Isobutylpiperidine-4-carboxylic acid Methodology: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)
Abstract
1-Isobutylpiperidine-4-carboxylic acid (CAS: 901313-95-9) is a critical amphoteric intermediate often employed in the synthesis of peptidomimetics and GPCR ligands. Its characterization presents unique challenges due to its zwitterionic nature, which complicates solubility and ionization behavior. This application note details a robust analytical workflow for the structural validation of this compound, utilizing ESI-LC-MS/MS for mass confirmation and fragmentation analysis, alongside 1D/2D NMR protocols optimized for zwitterionic piperidines.
Chemical Context & Strategic Analysis
Before instrumental analysis, one must understand the physicochemical environment of the analyte. The molecule contains a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid group.[1]
-
Molecular Formula:
-
Exact Mass: 185.1416 Da
-
pKa Estimates:
(Acid), (Base) -
Isoelectric Point (pI):
Critical Consideration: In neutral aqueous solutions, this molecule exists primarily as a zwitterion. This dictates that NMR solvents must be pH-adjusted to lock the conformation, and MS mobile phases must be acidic to ensure full protonation of the amine for positive mode detection.
Mass Spectrometry Protocol (LC-MS/MS)
Objective: Confirm molecular weight and validate structure via specific fragmentation pathways.
Experimental Setup
| Parameter | Setting / Specification |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode (+ve) |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 (if ion-pairing used) |
| Mobile Phase A | Water + 0.1% Formic Acid (Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes (Retains polar zwitterion) |
| Flow Rate | 0.4 mL/min |
Fragmentation Logic (MS/MS)
The parent ion is observed at m/z 186.15 (
-
Loss of Carboxylic Acid (
): - -Cleavage (Isobutyl Group):
-
McLafferty-type Rearrangement:
-
Specific to the carboxylic acid chain, though less prominent in cyclic systems than linear ones.
-
Visualization: MS Fragmentation Pathway
Figure 1: Predicted fragmentation logic for 1-Isobutylpiperidine-4-carboxylic acid in ESI+ mode.
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Map the carbon skeleton and confirm the presence of the isobutyl and carboxylic moieties.
Solvent Selection Strategy
-
Standard:
is the preferred solvent due to the compound's polarity. -
Optimization: Add 1-2 drops of
or .-
Why? Adjusting pH breaks the zwitterionic equilibrium. Acidifying (
) protonates the nitrogen, locking the chair conformation and sharpening the signals by preventing exchange broadening.
-
1H NMR Data (400 MHz, D2O + DCl)
| Position | Type | Approx Shift ( | Multiplicity | Integration | Assignment Logic |
| Isobutyl-CH3 | Alkyl | 0.95 | Doublet ( | 6H | Distinctive gem-dimethyl signal. |
| Isobutyl-CH | Methine | 1.9 - 2.1 | Multiplet | 1H | Splits into septet; overlaps with ring protons. |
| Isobutyl-CH2 | Methylene | 2.8 - 3.0 | Doublet | 2H | Deshielded by adjacent Nitrogen. |
| Ring H-2/H-6 | Methylene | 2.9 - 3.5 | Broad Multiplets | 4H | Highly deshielded ( |
| Ring H-3/H-5 | Methylene | 1.6 - 2.0 | Multiplet | 4H | |
| Ring H-4 | Methine | 2.4 - 2.6 | Multiplet ( | 1H |
13C NMR Key Signals
-
Carbonyl (
): ppm (Most downfield). -
Ring C-2/C-6:
ppm (Next to Nitrogen). -
Isobutyl C-1:
ppm. -
Isobutyl Methyls:
ppm.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Synthesis of Data: The Validation Workflow
To ensure scientific integrity, data from MS and NMR must be cross-referenced. A single technique is insufficient for full characterization (e.g., MS gives mass but not regio-isomerism; NMR gives connectivity but can be ambiguous with impurities).
Validation Logic Tree
Figure 2: Step-by-step decision matrix for confirming the identity of 1-Isobutylpiperidine-4-carboxylic acid.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
ChemicalBook. (n.d.). Piperidine-4-carboxylic acid derivatives spectral data. Retrieved from (General reference for piperidine core shifts).
Sources
Application Notes and Protocols: The Strategic Use of 1-Isobutylpiperidine-4-carboxylic Acid in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Isobutylpiperidine-4-carboxylic acid as a pivotal building block in contemporary organic synthesis. We will dissect the strategic considerations for its use, particularly in the synthesis of complex amide derivatives, and furnish detailed, field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique structural and functional attributes of this versatile piperidine derivative.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its conformational rigidity and basic nitrogen atom allow for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets. 1-Isobutylpiperidine-4-carboxylic acid, with its combination of a lipophilic isobutyl group and a reactive carboxylic acid handle, offers a valuable platform for generating diverse molecular architectures.
While carboxylic acid moieties can sometimes hinder blood-brain barrier penetration, their conversion to less polar amides or other functional groups makes them highly useful intermediates in the synthesis of CNS-active compounds and other therapeutic agents.[2][3] This guide will focus on the practical application of 1-Isobutylpiperidine-4-carboxylic acid, with a primary emphasis on the formation of amide bonds—a cornerstone reaction in pharmaceutical development.
A brief overview of the synthesis of the title compound is warranted for context. Typically, such N-alkylated piperidine-4-carboxylic acids can be prepared via reductive amination of a piperidone precursor with isobutyraldehyde, followed by steps to introduce and hydrolyze a nitrile at the 4-position, akin to a Strecker synthesis.[4]
Core Application: Amide Bond Formation
The most prevalent application of 1-Isobutylpiperidine-4-carboxylic acid is its use as a carboxylic acid component in amide coupling reactions. The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process due to the acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary.
The Rationale Behind Carboxylic Acid Activation
To facilitate the nucleophilic attack by an amine, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is achieved using coupling reagents. The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive acylating intermediate (e.g., an O-acylisourea for carbodiimides, or an acylphosphonium salt). This intermediate is then readily attacked by the amine to form the stable amide bond.
dot
Caption: General workflow for amide bond formation.
Choosing the Right Coupling System
The choice of coupling reagent and conditions is critical and depends on the nature of the amine, particularly its nucleophilicity and steric hindrance. For less reactive amines, such as aniline derivatives, more potent coupling agents are often required.[6]
| Coupling Reagent System | Key Features & Rationale | Typical Use Case |
| EDC/HOBt | EDC (a carbodiimide) activates the acid. HOBt is an additive that suppresses side reactions and reduces racemization in chiral substrates.[7] | General purpose, good for a wide range of amines. |
| HATU/DIPEA | HATU is a uronium-based coupling agent that forms a highly reactive activated ester. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. | Highly efficient and fast, often used for sterically hindered or electron-deficient (less reactive) amines. |
| Pivaloyl Chloride | Forms a mixed anhydride with the carboxylic acid, which is a potent acylating agent.[8] | Effective for difficult couplings, but requires careful control of stoichiometry. |
Application Protocol: Synthesis of a Bioactive Amide Derivative
The following protocol details the synthesis of N-(2,4-difluorophenyl)-1-isobutylpiperidine-4-carboxamide, a representative example of a class of compounds with potential analgesic or other CNS activities.[9]
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-Isobutylpiperidine-4-carboxylic acid | 185.26 | 500 mg | 2.70 | 1.0 |
| 2,4-Difluoroaniline | 129.11 | 385 mg | 2.97 | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 570 mg | 3.67 | 1.36 |
| HOBt (Hydroxybenzotriazole) | 135.13 | 49 mg | 0.36 | 0.13 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 0.7 ml | 4.13 | 1.53 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Isobutylpiperidine-4-carboxylic acid (500 mg, 2.70 mmol).
-
Dissolution: Add dichloromethane (DCM, 20 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add 2,4-difluoroaniline (385 mg, 2.97 mmol), EDC (570 mg, 3.67 mmol), HOBt (49 mg, 0.36 mmol), and DIPEA (0.7 ml, 4.13 mmol).
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.
dot
Caption: Step-by-step synthesis protocol flowchart.
Broader Applications and Future Directions
The utility of 1-Isobutylpiperidine-4-carboxylic acid extends beyond the synthesis of simple amides. Its derivatives are being explored as:
-
Opioid Receptor Modulators: The 4-carboxamide piperidine scaffold is a key feature in many potent and selective opioid receptor modulators.[10] By varying the N-substituent (the isobutyl group in this case) and the amide functionality, researchers can fine-tune the selectivity and potency for mu, delta, and kappa opioid receptors.[2][4]
-
T-type Calcium Channel Inhibitors: Piperidine derivatives have been synthesized and shown to inhibit T-type calcium channels, which are implicated in neuropathic pain. The structural framework provided by 1-isobutylpiperidine-4-carboxylic acid is suitable for developing novel analgesics targeting these channels.[11]
-
Scaffolds for CNS Drug Discovery: The favorable physicochemical properties that can be imparted by the isobutylpiperidine core make it an attractive starting point for generating libraries of compounds for screening against various CNS targets.[1]
Conclusion
1-Isobutylpiperidine-4-carboxylic acid is a strategically valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of N-aryl and N-alkyl piperidine-4-carboxamides, which are prevalent motifs in CNS-active compounds and other therapeutic agents. The straightforward, high-yielding amide coupling protocols, such as the EDC/HOBt mediated reaction detailed herein, provide a reliable and versatile method for accessing a wide array of complex molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain paramount to the success of drug discovery and development programs.
References
- Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (2019). Arkivoc, 2019(3), 22-39.
-
Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. (n.d.). National Institutes of Health. Retrieved from [Link]
- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). International Journal of Scientific & Engineering Research, 6(1).
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Does anyone have experience with amide coupling reaction of aniline?. (2014). ResearchGate. Retrieved from [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (2015). Organic & Biomolecular Chemistry, 13(38), 9852-9857. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 62, 152739. Retrieved from [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2012). ACS Chemical Neuroscience, 3(5), 358-366. Retrieved from [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]
-
Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 1-Isobutylpiperidine-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Piperidine Scaffold and the Value of N-Alkylation
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Furthermore, the piperidine nitrogen serves as a critical handle for modulating the physicochemical properties of a molecule, such as its basicity, lipophilicity, and metabolic stability. Strategic N-alkylation, in particular, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on 1-Isobutylpiperidine-4-carboxylic acid , a versatile building block that combines the benefits of the piperidine core with the advantageous properties of an N-isobutyl group. The isobutyl moiety enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The carboxylic acid at the 4-position provides a convenient attachment point for further molecular elaboration, most commonly through the formation of amide bonds. This allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs. This document provides a comprehensive overview of the synthesis and application of 1-isobutylpiperidine-4-carboxylic acid, complete with detailed experimental protocols.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol [1] |
| CAS Number | 901313-95-9[1] |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid[1] |
| Appearance | Typically a light yellow to yellow solid |
| Solubility | Soluble in many organic solvents, insoluble in water |
Note: Spectroscopic data (NMR, IR) should be acquired for each batch to confirm identity and purity.
Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid
The most direct and efficient method for the synthesis of 1-isobutylpiperidine-4-carboxylic acid is the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with isobutyraldehyde. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.
Diagram of the Synthesis Pathway
Caption: Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid.
Protocol 1: Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid via Reductive Amination
This protocol details the synthesis of the title compound from commercially available starting materials.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 equivalent).
-
Solvent Addition: Add 1,2-dichloroethane (or dichloromethane) to the flask to create a suspension (approximately 0.2 M concentration).
-
Aldehyde Addition: Add isobutyraldehyde (1.1 equivalents) to the suspension.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes. The initial suspension may become a clear solution as the iminium ion forms.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1-isobutylpiperidine-4-carboxylic acid.
Application in Pharmaceutical Scaffolding: Amide Bond Formation
The carboxylic acid functionality of 1-isobutylpiperidine-4-carboxylic acid is a versatile handle for derivatization. Amide bond formation is one of the most frequently used reactions in medicinal chemistry to create libraries of compounds for structure-activity relationship (SAR) studies.[2] A wide variety of primary and secondary amines can be coupled with the carboxylic acid to explore the impact of different substituents on biological activity.
Diagram of Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol 2: General Procedure for Amide Coupling using EDC
This protocol provides a general method for the coupling of 1-isobutylpiperidine-4-carboxylic acid with a representative amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[3][4]
Materials:
-
1-Isobutylpiperidine-4-carboxylic acid
-
A primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended to suppress side reactions)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 1-isobutylpiperidine-4-carboxylic acid (1.0 equivalent) and dissolve it in DMF or DCM.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Base Addition: Add DIPEA or triethylamine (2.0-3.0 equivalents) to the reaction mixture.
-
Activator Addition: Add HOBt or HOAt (1.1 equivalents), if used.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
Conclusion and Future Perspectives
1-Isobutylpiperidine-4-carboxylic acid is a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its straightforward synthesis and the presence of a readily functionalizable carboxylic acid group make it an attractive starting material for generating diverse chemical libraries. The N-isobutyl group provides a desirable lipophilic character that can be beneficial for optimizing the pharmacokinetic properties of drug candidates. The protocols provided herein offer robust methods for the synthesis and application of this important scaffold, empowering researchers in their quest for new and improved therapeutics. Future applications may involve the development of derivatives with a wide range of biological activities, from central nervous system disorders to infectious diseases, underscoring the broad potential of this chemical entity.
References
-
American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved January 30, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 30, 2026, from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 30, 2026, from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 30, 2026, from [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 30, 2026, from [Link]
-
PMC - PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved January 30, 2026, from [Link]
-
PubMed. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Retrieved January 30, 2026, from [Link]
-
PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Retrieved January 30, 2026, from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Isobutylpiperidine-4-carboxylic Acid
Introduction: The Analytical Imperative for 1-Isobutylpiperidine-4-carboxylic Acid
1-Isobutylpiperidine-4-carboxylic acid is a key chemical entity, often encountered as a synthetic intermediate or a metabolite in the development of novel pharmaceutical agents. Accurate and precise quantification of this molecule is paramount for a multitude of applications, ranging from pharmacokinetic and pharmacodynamic (PK/PD) studies to ensuring the purity and quality of active pharmaceutical ingredients (APIs). The unique physicochemical properties of this compound—a tertiary amine coupled with a carboxylic acid moiety—present distinct analytical challenges, including its high polarity and potential for variable ionization.
This comprehensive guide provides detailed, field-proven protocols for the robust quantification of 1-Isobutylpiperidine-4-carboxylic acid in diverse matrices. We will explore two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[1][2][3].
Method 1: HPLC-UV Analysis with Pre-Column Derivatization
Scientific Rationale
The primary challenge in analyzing 1-Isobutylpiperidine-4-carboxylic acid by HPLC-UV is its lack of a significant UV-absorbing functional group. To overcome this, we employ a derivatization strategy using a reagent that reacts with the secondary amine of the piperidine ring (after potential in-situ activation of the carboxylic acid) or the carboxylic acid itself to introduce a chromophore. A common approach for amines is derivatization with reagents like dansyl chloride or, as we will detail here, 4-toluenesulfonyl chloride, which imparts excellent UV absorbance characteristics to the analyte[4]. The choice of a reversed-phase C18 column is based on its versatility and proven efficacy in separating a wide range of derivatized compounds[4][5]. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is optimized to ensure sharp peak shapes and adequate retention of the derivatized analyte[4][6].
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV analysis of 1-Isobutylpiperidine-4-carboxylic acid.
Detailed Protocol: HPLC-UV
1. Sample Preparation and Derivatization:
-
To 1 mL of sample solution (or a standard), add 1 mL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetone.
-
Vortex vigorously for 1 minute and incubate at 60°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction by adding 3 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. HPLC-UV Operating Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 20 µL |
| UV Detection | 254 nm |
3. Method Validation Parameters (Illustrative):
| Parameter | Typical Acceptance Criteria (as per ICH Q2(R1))[2] | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 0.5 - 50 µg/mL | To be determined experimentally |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.15 µg/mL[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.45 µg/mL[4] |
| Accuracy (% Recovery) | 80 - 120% of the test concentration[2] | 98 - 102% |
| Precision (% RSD) | Repeatability: ≤ 2%, Intermediate Precision: ≤ 3% | < 2% |
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[7]. This method offers direct analysis without the need for derivatization, significantly simplifying sample preparation.
Scientific Rationale
The power of LC-MS/MS lies in its ability to selectively detect and quantify an analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern. For 1-Isobutylpiperidine-4-carboxylic acid, electrospray ionization (ESI) in positive ion mode is the preferred ionization technique due to the presence of the basic piperidine nitrogen, which is readily protonated. The separation on a C18 column is effective for retaining the analyte and separating it from matrix components[7]. The mobile phase contains a weak acid, such as formic acid, to promote protonation and enhance the MS signal[6]. Sample preparation for biological matrices typically involves protein precipitation, a simple and effective method for removing the bulk of interfering proteins[8].
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of 1-Isobutylpiperidine-4-carboxylic acid.
Detailed Protocol: LC-MS/MS
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Operating Conditions:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ion (Q3) | Specific fragment ion |
3. Method Validation Parameters (Illustrative):
| Parameter | Typical Acceptance Criteria (as per FDA Bioanalytical Method Validation Guidance)[9][10] | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To cover expected concentrations | e.g., 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Precisely and accurately quantifiable | ~0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | < 10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | Monitored and within acceptable limits | To be evaluated |
| Recovery | Consistent, precise, and reproducible | > 85% |
References
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link][11]
-
Chen, X., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(9), 833-839. Retrieved from [Link][4]
-
SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link][6]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link][12]
-
El-Bagary, R. I., et al. (2023). LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. Biomedical Chromatography, 37(7), e5664. Retrieved from [Link][7]
-
United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link][1]
-
Broeckling, C. D., et al. (2016). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 27(9), 1547-1556. Retrieved from [Link][13]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][2]
-
Joshi, M., & Rohrer, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 384-388. Retrieved from [Link][8]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [This is a general reference for the concept, a direct link to the full text may require subscription][14]
-
Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Retrieved from [Link][15]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link][16]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][3]
-
McMaster, M. (2024). Are You Sure You Understand USP <621>?. LCGC North America, 42(5), 182-186. Retrieved from [Link][17]
-
Le, T. T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 185-196. Retrieved from [Link][18]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(15), 2300267. Retrieved from [Link][19]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. Retrieved from [Link][20]
-
Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. Retrieved from [Link] [A representative URL is used as the original may not be static][21]
-
Neto, D. M., & de Oliveira, M. A. L. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation. IntechOpen. Retrieved from [Link][22]
-
Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 35-40. Retrieved from [Link][23]
-
de Matos, I. L., et al. (2024). Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL, qsae012. Retrieved from [Link][24]
-
Jones, A. W. (2010). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 43(1-2), 11-27. Retrieved from [Link][25]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][9]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link][26]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][27]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(15), 2300267. Retrieved from [Link][28]
-
Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link] [A representative URL is used as the original may not be static][10]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link][29]
-
Yin, H., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link][5]
-
The Pharma Guide. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link] [A representative URL is used as the original may not be static][30]
-
U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][31]
Sources
- 1. usp.org [usp.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. opentrons.com [opentrons.com]
- 13. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 16. tecan.com [tecan.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. ICH Official web site : ICH [ich.org]
- 28. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 30. youtube.com [youtube.com]
- 31. hhs.gov [hhs.gov]
Application Note: Strategic Protection of Piperidine Carboxylic Acids
Abstract
Piperidine carboxylic acids (nipecotic, isonipecotic, and pipecolic acid) are essential pharmacophores in medicinal chemistry, serving as cores for anticoagulants, antihistamines, and peptide mimetics. However, their zwitterionic nature and dual reactivity (secondary amine + carboxylic acid) present solubility and selectivity challenges. This guide provides validated protocols for installing Boc , Fmoc , and Cbz groups, emphasizing orthogonal strategies that prevent racemization of chiral scaffolds (e.g., L-pipecolic acid).
Part 1: Strategic Overview & Orthogonality
The selection of a protecting group (PG) is not merely a blocking step; it dictates the entire downstream synthetic route. For piperidine derivatives, the choice depends on the stability required for the carboxylic acid manipulation.
Table 1: Orthogonality Matrix for Piperidine Scaffolds
| Protecting Group (N-Term) | Deprotection Condition | Orthogonal To (Acid PG) | Stability Profile | Recommended Application |
| Boc (tert-butyloxycarbonyl) | Acid (TFA, HCl) | Methyl/Ethyl esters, Benzyl esters (Bn) | Stable to Base, Hydrogenolysis | Solution-phase synthesis; General MedChem. |
| Fmoc (fluorenylmethoxycarbonyl) | Base (Piperidine, DBU) | t-Butyl esters (tBu), Allyl esters | Stable to Acid | Solid-Phase Peptide Synthesis (SPPS). |
| Cbz/Z (benzyloxycarbonyl) | t-Butyl esters, Methyl esters | Stable to Acid (mild), Base | Late-stage deprotection; when acid/base sensitivity is high. |
Decision Logic for PG Selection
The following decision tree assists in selecting the optimal protection strategy based on downstream chemistry requirements.
Figure 1: Strategic decision tree for selecting nitrogen protecting groups based on intended downstream synthetic conditions.
Part 2: Validated Protocols
Protocol A: N-Boc Protection of Isonipecotic/Nipecotic Acid
Context: This is the "workhorse" reaction. The challenge is the zwitterionic starting material, which is insoluble in organic solvents. We utilize a biphasic Schotten-Baumann condition.
Reagents:
-
Starting Material: Ethyl Isonipecotate (or free acid)
-
Reagent: Di-tert-butyl dicarbonate (
) -
Base: Triethylamine (TEA) or NaOH (1M)
-
Solvent: 1,4-Dioxane / Water (1:1)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, suspend 10 mmol of isonipecotic acid in 20 mL of water.
-
Basification: Add 2.5 equivalents of TEA (or NaOH if saponification is also desired/acceptable). Critical: Ensure pH > 9 to solubilize the amino acid as a carboxylate salt and nucleophilic free amine.
-
Addition: Dissolve 1.1 equivalents of
in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amine mixture at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Self-Validation: Monitor by TLC (ninhydrin stain). The baseline spot (free amino acid) should disappear; a less polar spot (N-Boc product) appears.
-
-
Workup (The Critical Step):
-
Evaporate dioxane under reduced pressure.
-
Wash the aqueous layer with diethyl ether (removes excess
). -
Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M KHSO4 or 1M HCl. Note: Do not use conc. HCl to avoid Boc cleavage.
-
Extract the white precipitate/oil into Ethyl Acetate (3x).
-
-
Purification: Dry over
and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Yield Expectation: >90%
Protocol B: N-Fmoc Protection of Pipecolic Acid (Chiral)
Context: Crucial for SPPS. L-Pipecolic acid (2-COOH) is sterically hindered and prone to racemization if activated esters are used with strong bases. We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for a cleaner reaction than Fmoc-Cl.
Reagents:
-
L-Pipecolic Acid
-
Fmoc-OSu
-
Base:
(Sodium Bicarbonate) - Mild base prevents racemization. -
Solvent: Acetone / Water (1:1) or THF / Water.
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mmol L-Pipecolic acid and 10 mmol
in 25 mL Water. -
Addition: Dissolve 5.5 mmol Fmoc-OSu in 25 mL Acetone. Add slowly to the aqueous solution.
-
Reaction: Stir at RT for 18 hours. The mixture may become cloudy as the Fmoc-derivative forms.
-
Workup:
-
Remove Acetone via rotary evaporation.
-
Wash aqueous phase with Ether (removes Fmoc-byproducts).
-
Acidify to pH 2 with 1N HCl.
-
Extract with Ethyl Acetate.[1]
-
-
Validation:
-
NMR Check: Look for the characteristic Fmoc doublet at ~4.2-4.5 ppm (
) and aromatic protons (7.3-7.8 ppm). -
Chiral HPLC: Verify enantiomeric excess (ee) if using for stereoselective synthesis.
-
Protocol C: N-Cbz Protection (Hydrogenolysis Route)
Context: Used when the product requires acid stability (e.g., subsequent formation of a t-butyl ester).
Reagents:
Workflow Diagram (DOT):
Figure 2: Workflow for N-Cbz protection emphasizing pH control and purification.
Part 3: Troubleshooting & Critical Parameters
Solubility of Zwitterions
Piperidine amino acids are often insoluble in pure organic solvents.
-
Solution: Always use a water/organic miscible system (Dioxane/Water or THF/Water).
-
Alternative: Use the ethyl ester hydrochloride salt as the starting material. It dissolves in DCM/TEA, allowing strictly anhydrous protection (useful for water-sensitive reagents).
Racemization (Pipecolic Acid Specific)
The alpha-proton in pipecolic acid (2-position) is less acidic than in linear amino acids, but racemization can occur during activation (coupling), not usually during protection.
-
Risk: Using strong bases (NaOH) with Fmoc-Cl can induce slight racemization.
-
Mitigation: Use Fmoc-OSu and
(Protocol B).
Rotamers in NMR
N-protected piperidines often show complex NMR spectra due to restricted rotation around the N-C(O) amide bond (rotamers).
-
Observation: You may see "doubled" peaks in
NMR or broad signals. -
Validation: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamer peaks and confirm purity.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. The definitive source for stability data and deprotection conditions.
-
Synthesis of N-Boc-Isonipecotic Acid Derivatives . Beilstein Journal of Organic Chemistry. (2012). Detailed experimental procedures for Boc-protection of cyclic amines.
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Chan, W. C., & White, P. D. (2000).[4] Oxford University Press. Standard protocols for Fmoc handling and orthogonality.[5]
-
Racemization of Pipecolic Acid Derivatives . Journal of Peptide Science. Discusses steric factors and base-sensitivity in 2-substituted piperidines.
Sources
Application Note: A Strategic Guide to the Design of Enzyme Ligands Using the 1-Isobutylpiperidine-4-carboxylic Acid Scaffold
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs.[1] This application note provides an in-depth guide for researchers and drug development professionals on leveraging the 1-Isobutylpiperidine-4-carboxylic acid scaffold for the rational design of novel enzyme ligands. We present an integrated workflow that combines computational modeling, strategic chemical synthesis, and robust biochemical evaluation. Detailed, field-proven protocols are provided for each stage, emphasizing the causal logic behind experimental choices to facilitate iterative optimization and accelerate the discovery of potent and selective enzyme inhibitors.
Introduction: The Rationale for the Piperidine Scaffold
The pursuit of novel enzyme inhibitors is a central theme in therapeutic development.[2] Enzymes are ideal drug targets due to their critical roles in physiological and pathological processes.[3] The selection of a core chemical scaffold is a pivotal decision in any ligand design campaign. The 1-Isobutylpiperidine-4-carboxylic acid scaffold (CAS 901313-95-9) offers a compelling starting point for several strategic reasons:
-
Structural Rigidity and Vectorial Control: The piperidine ring provides a conformationally constrained core, which reduces the entropic penalty upon binding to a target enzyme and presents substituents in well-defined spatial vectors.
-
Built-in Pharmacophoric Features: The scaffold inherently contains key features for molecular recognition:
-
An isobutyl group on the nitrogen, offering a defined hydrophobic moiety to probe corresponding pockets in an enzyme's active site.
-
A basic piperidine nitrogen , which can serve as a hydrogen bond acceptor or engage in ionic interactions.
-
A carboxylic acid group , a versatile functional handle that can act as a hydrogen bond donor/acceptor or form critical salt-bridge interactions.[4]
-
-
Synthetic Tractability: The carboxylic acid provides a reliable anchor point for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR) through the creation of amide or ester libraries.[5][6]
This guide will walk through a complete, four-stage process for utilizing this scaffold, from initial computational screening to iterative lead optimization.
Stage 1: In Silico Design and Virtual Screening
Before committing resources to chemical synthesis, computational methods are indispensable for prioritizing targets and virtual compounds.[7] Molecular docking predicts the preferred orientation and binding affinity of a ligand within an enzyme's active site, providing crucial insights to guide the design process.[8][9]
Workflow for Computational Ligand Design
Caption: A generalized workflow for computational molecular docking studies.[7]
Protocol 2.1: Molecular Docking of a Virtual Library
Objective: To predict the binding modes and affinities of a virtual library of 1-Isobutylpiperidine-4-carboxylic acid derivatives against a target enzyme.
Materials:
-
3D structure of the target enzyme (e.g., from the Protein Data Bank).
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD).[7]
-
Software for ligand preparation (e.g., ChemDraw, MarvinSketch).
Methodology:
-
Protein Preparation: a. Load the enzyme's 3D structure file (PDB). b. Remove all water molecules and co-crystallized ligands. c. Add polar hydrogen atoms and assign appropriate atomic charges using the software's built-in force field.
-
Expert Insight: This step is critical for correctly modeling the hydrogen bonding network and electrostatic interactions within the active site.
-
-
Ligand Preparation: a. Draw the 1-Isobutylpiperidine-4-carboxylic acid scaffold and a focused set of virtual derivatives (e.g., 10-20 amides with varying R-groups). b. Convert the 2D structures to 3D and perform energy minimization to obtain stable, low-energy conformations.[7]
-
Rationale: Energy minimization ensures that the ligand conformation used for docking is sterically feasible and energetically favorable, leading to more realistic predictions.
-
-
Grid Generation: a. Identify the enzyme's active site, typically where the native ligand binds. b. Define a grid box that encompasses the entire active site. This box defines the search space for the docking algorithm.[7]
-
Docking Execution: a. Configure the docking parameters. For AutoDock, this includes setting the number of genetic algorithm runs (e.g., 100) and energy evaluations.[8] b. Run the docking simulation for each ligand in the virtual library against the prepared protein.
-
Results Analysis: a. Analyze the output to identify the best binding poses for each ligand based on the docking score (binding energy) and cluster size. b. Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with active site residues.[8] c. Prioritize derivatives that show favorable interactions and high predicted affinity for synthesis.
Stage 2: Chemical Synthesis and Library Development
Guided by the in silico analysis, the next stage involves the chemical synthesis of prioritized compounds. The carboxylic acid moiety of the scaffold is the ideal handle for creating a diverse library of amides, which allows for a systematic exploration of the chemical space around the core structure.
Synthetic Diversification Strategy
Caption: Synthetic strategy for diversifying the core scaffold via amide coupling.
Protocol 3.1: Synthesis of Amide Derivatives via EDC Coupling
Objective: To synthesize a library of amide derivatives from 1-Isobutylpiperidine-4-carboxylic acid.
Materials:
-
1-Isobutylpiperidine-4-carboxylic acid
-
A selection of primary and secondary amines (R1R2NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Methodology:
-
Reactant Preparation: a. In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-Isobutylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. b. Add the selected amine (1.1 eq) to the solution. c. Add DIPEA or Et3N (2.0-3.0 eq) to the mixture. This base acts as a scavenger for the HCl generated.
-
Coupling Reaction: a. Cool the mixture to 0 °C in an ice bath. b. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Expert Insight: Adding the coupling agent at 0 °C helps to control the reaction rate and minimize side reactions, improving the overall yield and purity of the desired amide. c. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
-
Work-up and Purification: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Once complete, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography to yield the pure amide derivative.
-
Characterization: a. Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Stage 3: Biochemical Evaluation and Potency Determination
With a library of purified compounds in hand, the next critical step is to measure their biological activity. Enzyme inhibition assays are used to determine the potency of each compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2][10]
Protocol 4.1: General Spectrophotometric Enzyme Inhibition Assay
Objective: To determine the IC50 values for the synthesized library of inhibitors against the target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate (ideally a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized inhibitor compounds dissolved in DMSO (stock solutions)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Methodology:
-
Assay Preparation: a. Prepare serial dilutions of each inhibitor compound in the assay buffer, keeping the final DMSO concentration constant (typically ≤1% v/v) across all wells.
-
Trustworthiness: Maintaining a constant DMSO concentration is crucial as high concentrations of the solvent can inhibit enzyme activity and skew results.
-
-
Reaction Setup (in a 96-well plate): a. Add a fixed volume of the enzyme solution to each well. b. Add the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true equilibrium state.
-
-
Initiate and Monitor the Reaction: a. Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. For screening competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[2] b. Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode).
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Normalize the velocities to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[2]
Data Presentation: Structure-Activity Relationship (SAR) Table
The results of the biochemical assays should be summarized in a clear, structured table to facilitate SAR analysis.
| Compound ID | R-Group Modification (from Carboxylic Acid) | Docking Score (kcal/mol) | IC50 (µM) |
| Scaffold | -OH | -6.5 | >100 |
| DERIV-01 | -NH-CH₂-Ph | -8.2 | 25.3 |
| DERIV-02 | -NH-CH₂(4-Cl-Ph) | -8.9 | 8.1 |
| DERIV-03 | -NH-CH₂(3,4-diCl-Ph) | -9.5 | 1.2 |
| DERIV-04 | -NH-Cyclohexyl | -7.1 | 55.8 |
| DERIV-05 | -N(CH₃)-CH₂-Ph | -8.0 | 30.5 |
This table presents hypothetical data for illustrative purposes.
Stage 4: Iterative Design and Lead Optimization
Drug discovery is not a linear process but an iterative cycle of design, synthesis, and testing. The SAR data gathered in Stage 3 provides the crucial knowledge to begin this optimization loop.
The Iterative Optimization Cycle
Caption: The iterative cycle of lead optimization in drug discovery.
From the hypothetical data in the table above, an SAR analysis would yield the following insights:
-
Aromatic groups are preferred: Converting the carboxylic acid to a benzylamide (DERIV-01) significantly improves potency compared to the parent scaffold.[11]
-
Electron-withdrawing groups enhance activity: Adding chlorine atoms to the phenyl ring (DERIV-02 and DERIV-03) leads to a substantial increase in inhibitory activity, suggesting a key interaction with an electropositive region of the enzyme active site or a favorable conformational effect.
-
Hydrophobicity and shape are critical: The less-potent cyclohexyl derivative (DERIV-04) compared to the benzyl derivative (DERIV-01) indicates that a flat, aromatic system is likely optimal for binding.
-
Secondary amides may be superior: The N-methylated derivative (DERIV-05) is slightly less potent than its secondary amide counterpart (DERIV-01), suggesting the N-H proton may be acting as a hydrogen bond donor.[11]
Based on these findings, a second-generation library would be designed to further probe the phenyl binding pocket, exploring different halogen substitutions, or replacing the phenyl ring with other aromatic heterocycles. This cycle continues until a lead compound with the desired potency and drug-like properties is identified.[12]
Conclusion
The 1-Isobutylpiperidine-4-carboxylic acid scaffold represents a robust and synthetically accessible starting point for the design of novel enzyme ligands. By following an integrated and iterative workflow that combines predictive in silico modeling, strategic chemical synthesis, and quantitative biochemical evaluation, research teams can efficiently navigate the complex process of drug discovery. The protocols and strategies outlined in this application note provide a comprehensive framework for transforming this promising scaffold into potent and selective lead compounds for a wide range of enzymatic targets.
References
- Benchchem. (n.d.). Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide.
- Cressiot, B., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC.
- Al-Warhi, T., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- G. G. M. D. D. C. A. C. S. (1998). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed.
- Creative BioMart. (n.d.). Enzyme Activity Assay.
- BenchChem Technical Support Team. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
- Gregor, I., et al. (2001). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information.
- Taha, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent inhibitor of thymidine phosphorylase. PubMed.
- American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid.
- BenchChem. (2025). Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- DeSimone, R. W., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- He, X., et al. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC.
- Gobec, S., et al. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
- Wikipedia. (n.d.). Isonipecotic acid.
- Pike, V. W., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- Drug Design Org. (2005). Structure Activity Relationships.
- Ballereau, S., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
- Anderson, C. J., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC.
- Konkoli, Z. B., et al. (2015). Modeling enzyme-ligand binding in drug discovery. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Modeling enzyme-ligand binding in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Assay - Creative BioMart [creativebiomart.net]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design with 1-Isobutylpiperidine-4-carboxylic acid
Introduction: A Strategic Approach to Characterizing Novel Piperidine Analogs
1-Isobutylpiperidine-4-carboxylic acid represents a chemical scaffold with significant potential in central nervous system (CNS) drug discovery. The piperidine moiety is a well-established constituent of numerous CNS-active pharmaceuticals, and the isobutyl group can enhance lipophilicity, a key factor in blood-brain barrier penetration. However, the specific biological target of this particular analog is not yet defined. This guide, therefore, provides a comprehensive framework for the in vitro characterization of 1-Isobutylpiperidine-4-carboxylic acid and similar novel chemical entities.
This document eschews a rigid template in favor of a logical, tiered experimental approach. We begin with fundamental physicochemical characterization to ensure the compound's suitability for biological assays. Subsequently, a broad-based screening strategy is proposed to identify potential biological targets, followed by detailed protocols for secondary and tertiary assays to confirm and elucidate the mechanism of action. The protocols herein are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure scientific rigor.
Part 1: Foundational Physicochemical Characterization
Before embarking on complex cellular assays, it is imperative to understand the fundamental properties of 1-Isobutylpiperidine-4-carboxylic acid. These characteristics will inform dose-response study design and aid in the interpretation of biological data.
Aqueous Solubility Assessment
A compound's solubility is a critical determinant of its utility in in vitro assays and its potential for oral bioavailability. We will determine both kinetic and thermodynamic solubility.
Table 1: Physicochemical Properties of 1-Isobutylpiperidine-4-carboxylic acid
| Parameter | Assay Type | Method | Anticipated Outcome |
| Kinetic Solubility | High-Throughput | Nephelometry or Direct UV | Measurement of solubility from a DMSO stock solution, mimicking screening conditions. |
| Thermodynamic Solubility | Shake-Flask | HPLC-UV/LC-MS | Equilibrium solubility of the solid compound, relevant for formulation. |
| Lipophilicity (LogD) | Shake-Flask | LC-MS/MS | Distribution between octanol and buffer at physiological pH, indicating membrane permeability. |
| Chemical Stability | Incubation & LC-MS/MS | ICH Guidelines | Stability in buffer and assay media over time, ensuring compound integrity during experiments. |
Protocol 1: Kinetic and Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, which can be adapted for both kinetic and thermodynamic measurements.[1][2][3][4]
Materials:
-
1-Isobutylpiperidine-4-carboxylic acid (solid powder and 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Orbital shaker
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Kinetic Solubility:
-
Add 5 µL of 10 mM DMSO stock to a microcentrifuge tube.
-
Add 495 µL of PBS to achieve a final concentration of 100 µM.
-
Shake vigorously for 2 hours at room temperature.[1]
-
Centrifuge at 14,000 rpm for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
-
Thermodynamic Solubility:
-
Add an excess of solid 1-Isobutylpiperidine-4-carboxylic acid to a microcentrifuge tube.
-
Add 1 mL of PBS.
-
Shake at room temperature for 24 hours to reach equilibrium.[1]
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the concentration of the filtrate by HPLC-UV or LC-MS/MS.
-
Lipophilicity: LogD Measurement
LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds.[5]
Protocol 2: Shake-Flask LogD Determination at pH 7.4
This method directly measures the partitioning of the compound between an aqueous and an organic phase.[5][6][7]
Materials:
-
1-Isobutylpiperidine-4-carboxylic acid (10 mM stock in DMSO)
-
1-Octanol (pre-saturated with PBS)
-
PBS, pH 7.4 (pre-saturated with 1-octanol)
-
Glass vials
-
Vortex mixer and rotator
-
LC-MS/MS system
Procedure:
-
Add 1 mL of pre-saturated 1-octanol and 1 mL of pre-saturated PBS to a glass vial.[6]
-
Add 10 µL of the 10 mM DMSO stock solution.
-
Cap the vial and vortex vigorously for 1 minute.
-
Place on a rotator for 1 hour at room temperature.[6]
-
Centrifuge briefly to separate the layers.
-
Carefully sample from both the upper (octanol) and lower (aqueous) phases.
-
Analyze the concentration in each phase by LC-MS/MS.
-
Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).
Part 2: Tier 1 - Broad Target Screening
Given the novelty of the compound, an initial broad screening against common CNS targets is a logical first step to identify potential biological activity. This can be efficiently performed through collaborations with contract research organizations (CROs) that offer panel screening services.
Workflow for Primary Screening
Caption: Allosteric modulation of the GABA-A receptor.
Protocol 4: FLIPR Membrane Potential Assay for GABA-A Receptor Modulators
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2). [8]* Black-walled, clear-bottom 96- or 384-well plates, coated with poly-D-lysine.
-
FLIPR Membrane Potential Assay Kit. [9]* GABA (agonist) and a known modulator (e.g., diazepam) as positive controls.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the GABA-A expressing HEK293 cells into the microplates and incubate overnight. [9]2. Dye Loading: Prepare the FLIPR dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium and add an equal volume of the loading buffer. Incubate for 30-60 minutes at 37°C. [9]3. Compound Preparation: Prepare a dilution plate containing 1-Isobutylpiperidine-4-carboxylic acid at various concentrations. Also, prepare plates with GABA (for agonist testing) and a combination of a low concentration of GABA (e.g., EC20) and the test compound (for modulator testing).
-
FLIPR Assay:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Initiate the reading, establishing a baseline fluorescence for ~20 seconds.
-
The instrument will then add the test compound, and the fluorescence will be monitored for 2-3 minutes to detect any direct effects.
-
Next, the instrument will add GABA, and the fluorescence will be monitored for another 2-3 minutes to assess modulation of the GABA response.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the compound and/or GABA.
-
Plot dose-response curves to determine EC50 (for agonists) or the potentiation/inhibition of the GABA response.
-
Monoamine Transporter Uptake Inhibition
If the primary screen suggests activity at DAT, NET, or SERT, a neurotransmitter uptake assay is the standard secondary screen.
Protocol 5: Fluorescent Substrate-Based Transporter Uptake Assay
This non-radioactive assay is amenable to high-throughput screening. [10][11][12][13][14] Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Black-walled, clear-bottom 96-well plates.
-
Neurotransmitter Transporter Uptake Assay Kit (contains a fluorescent substrate and a masking dye). [10]* Known inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) as positive controls.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to attach overnight. [10]2. Compound Incubation: Remove the culture medium and add assay buffer containing various concentrations of 1-Isobutylpiperidine-4-carboxylic acid or control inhibitors. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the fluorescent substrate/masking dye solution to all wells.
-
Detection: Immediately begin reading the fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) using a bottom-read fluorescence plate reader. [11]5. Data Analysis:
-
Subtract the background fluorescence from non-transfected cells.
-
Calculate the rate of uptake (in kinetic mode) or the total fluorescence at the endpoint.
-
Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 value.
-
Voltage-Gated Calcium Channel Activity
Activity at voltage-gated calcium channels (VGCCs) can be assessed by measuring changes in intracellular calcium concentration. [15] Protocol 6: Calcium Imaging Assay for VGCCs
This assay uses a calcium-sensitive fluorescent dye to monitor channel activity. [16][17][18][19] Materials:
-
A suitable cell line endogenously expressing or overexpressing the VGCC subtype of interest (e.g., SH-SY5Y or HEK293).
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
A depolarizing agent (e.g., KCl).
-
A known VGCC blocker (e.g., nifedipine for L-type channels) as a positive control.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in 96-well plates and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127. Remove the culture medium, add the loading buffer, and incubate for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then add buffer containing various concentrations of 1-Isobutylpiperidine-4-carboxylic acid or a control blocker. Incubate for 10-20 minutes.
-
Calcium Influx Measurement:
-
Place the plate in the fluorescence reader and establish a baseline reading.
-
Inject a high-concentration KCl solution to depolarize the cells and open the VGCCs.
-
Monitor the resulting increase in fluorescence.
-
-
Data Analysis:
-
Measure the peak fluorescence response after KCl addition.
-
Plot the percent inhibition of the KCl-induced response versus compound concentration to determine the IC50 value.
-
Part 4: Data Interpretation and Troubleshooting
Data Interpretation:
-
EC50/IC50 Values: These values represent the potency of the compound. Lower values indicate higher potency.
-
Emax: This represents the maximum effect (efficacy) of the compound.
-
Hill Slope: A Hill slope of ~1 suggests a 1:1 binding interaction. Slopes greater or less than 1 may indicate cooperativity or complex binding mechanisms.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, pipetting errors. | Use an automated dispenser for cell seeding, avoid using the outer wells of the plate, use calibrated pipettes. |
| Low Signal-to-Background Ratio | Low receptor/channel expression, dye quenching by the compound, incorrect assay buffer. | Validate cell line expression, check for compound autofluorescence, optimize buffer components (e.g., ion concentrations). |
| Inconsistent Dose-Response Curves | Compound precipitation at high concentrations, compound instability. | Check solubility limits, perform stability assays in the assay buffer, prepare fresh compound dilutions. |
| No Compound Activity | Compound is inactive at the target, incorrect target expressed, assay conditions are not optimal. | Confirm target expression (e.g., by Western blot or qPCR), optimize assay parameters (e.g., incubation times, agonist concentrations). |
References
-
BioDuro. ADME LogP LogD Assay. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Molecular Devices. FLIPR Membrane Potential Assay Kit Guide. Available from: [Link]
-
National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Available from: [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]
-
National Center for Biotechnology Information. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Available from: [Link]
-
PubMed. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells. Available from: [Link]
-
National Center for Biotechnology Information. Voltage and Calcium Imaging of Brain Activity. Available from: [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and products. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. Available from: [Link]
-
National Center for Biotechnology Information. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Available from: [Link]
-
National Center for Biotechnology Information. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]
-
Springer Nature Experiments. Calcium Imaging Protocols and Methods. Available from: [Link]
-
ResearchGate. (PDF) Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. Available from: [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link]
-
SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
-
ResearchGate. HEK293-GABAAR cells expressing functional α1β2γ2-GABAARs are innervated... | Download Scientific Diagram. Available from: [Link]
-
National Center for Biotechnology Information. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Available from: [Link]
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]
-
ResearchGate. Monitoring monoamine transport with the fluorescent substrate... | Download Scientific Diagram. Available from: [Link]
-
YouTube. Functional Calcium Imaging In Developing Cortical Networks l Protocol Preview. Available from: [Link]
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]
-
Stability Testing of Drug Substances and Drug Products. Available from: [Link]
-
National Center for Biotechnology Information. Troubleshooting guide. Available from: [Link]
-
National Center for Biotechnology Information. Kinetic Properties of GABA ρ1 Homomeric Receptors Expressed in HEK293 Cells. Available from: [Link]
-
Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
-
ACS Publications. New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). Available from: [Link]
-
National Center for Biotechnology Information. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Available from: [Link]
-
ACS Publications. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Available from: [Link]
-
National Center for Biotechnology Information. Fast calcium and voltage-sensitive dye imaging in enteric neurones reveal calcium peaks associated with single action potential discharge. Available from: [Link]
-
ResearchGate. In silico assessment of drug substances chemical stability. Available from: [Link]
-
YouTube. William Catterall (U. Washington) Part 3: Voltage-gated Calcium Channels. Available from: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
ScienceOpen. Control of cell surface expression of GABAA receptors by a conserved region at the end of the N-terminal extracellular domain of the receptor subunits. Available from: [Link]
-
ResearchGate. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin | Request PDF. Available from: [Link]
-
ResearchGate. Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Available from: [Link]
-
National Center for Biotechnology Information. FLIPR™ Assays for GPCR and Ion Channel Targets. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. asianpubs.org [asianpubs.org]
- 5. enamine.net [enamine.net]
- 6. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. scispace.com [scispace.com]
- 8. Human | Sigma-Aldrich [sigmaaldrich.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. moleculardevices.com [moleculardevices.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Voltage and Calcium Imaging of Brain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. Fast calcium and voltage-sensitive dye imaging in enteric neurones reveal calcium peaks associated with single action potential discharge - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purifying Zwitterionic Piperidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges in the purification of zwitterionic piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. Zwitterionic piperidines, containing both a basic nitrogen atom and an acidic functional group, exist as internally charged species, leading to complex behaviors in solubility, chromatography, and crystallization. This resource provides in-depth, experience-driven answers and troubleshooting strategies to help you navigate these complexities and achieve your purification goals.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding the behavior of zwitterionic piperidines and for making informed decisions during method development.
Q1: What exactly makes a piperidine compound zwitterionic?
A zwitterionic piperidine is a molecule that contains both a basic functional group and an acidic functional group. The piperidine ring itself provides the basic nitrogen (a secondary or tertiary amine), which has a pKa typically around 11. For the molecule to be zwitterionic, it must also possess an acidic group, such as a carboxylic acid, sulfonic acid, or phosphonic acid.
At a specific pH, known as the isoelectric point (pI), the acidic group loses a proton (becoming negatively charged) and the basic piperidine nitrogen gains a proton (becoming positively charged). The result is a molecule with both a positive and a negative charge, but a net neutral overall charge. This dual-charge nature is the primary driver of the unique purification challenges these compounds present.[1][2]
Q2: How does pH dramatically alter the properties of my compound?
The pH of the solution is the single most critical factor controlling the physical properties of a zwitterionic piperidine. By altering the pH, you directly control the protonation state of the acidic and basic centers, which in turn dictates the molecule's overall charge, polarity, solubility, and chromatographic retention.
-
At Low pH (pH < pKa of acid): The acidic group is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). The molecule behaves as a cation .
-
At the Isoelectric Point (pI): The acidic group is deprotonated (negative charge), and the piperidine nitrogen is protonated (positive charge). The molecule is a zwitterion with a net zero charge but is extremely polar.
-
At High pH (pH > pKa of amine): The acidic group is deprotonated (negative charge), and the piperidine nitrogen is deprotonated (neutral). The molecule behaves as an anion .
This pH-dependent behavior is why standard purification protocols often fail and why precise pH control is paramount for success.[3]
Caption: pH-dependent charge states of a zwitterionic piperidine.
Q3: Why is my compound poorly retained on a standard C18 reversed-phase column?
This is one of the most common frustrations. Zwitterionic compounds, especially at or near their pI, are highly polar. Standard reversed-phase (RP) chromatography, like with a C18 column, separates molecules based on hydrophobicity.[4] Highly polar compounds have very little affinity for the nonpolar C18 stationary phase and prefer to stay in the polar mobile phase.[5] Consequently, they travel through the column with the solvent front and elute in or near the void volume, resulting in poor or no separation from other polar impurities or salts.[6]
Troubleshooting Guide: Chromatographic Purification
This section provides direct answers and protocols for specific experimental problems encountered during the chromatographic purification of zwitterionic piperidines.
Q4: My compound elutes in the void on my C18 column. What are my options?
When you see no retention on a C18 column, you need to switch to a chromatographic mode that leverages the polarity and/or charge of your molecule.
Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed for the separation of polar compounds and is often the best first choice for zwitterions.[7] The stationary phases are polar (e.g., bare silica, or phases with bonded amide, diol, or zwitterionic ligands), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[8] Retention occurs via partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.
Solution 2: Employ Mixed-Mode Chromatography (MMC). MMC columns have stationary phases that offer multiple interaction mechanisms, commonly combining reversed-phase and ion-exchange properties.[9][10] This is ideal for zwitterions, as the column can interact with both the piperidine scaffold (via hydrophobic interactions) and the charged functional groups (via electrostatic interactions).[11] By adjusting the mobile phase pH and ionic strength, you can finely tune the retention and selectivity.[9]
Solution 3: Use Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the main mobile phase, often with a polar organic modifier like methanol.[12] It is an orthogonal technique to liquid chromatography and can offer unique selectivity for polar and chiral zwitterionic compounds.[13][14] The low viscosity of the mobile phase allows for faster separations.[12]
Table 1: Comparison of Primary Chromatographic Techniques
| Technique | Primary Mechanism | Pros | Cons | Typical Mobile Phase |
| HILIC | Hydrophilic Partitioning & Electrostatic Interactions | Excellent retention for polar compounds; MS-compatible volatile buffers.[5][8] | Sensitive to water content; potential for long equilibration times. | High % Acetonitrile (>70%) with aqueous buffer (e.g., Ammonium Formate).[8] |
| Mixed-Mode (MMC) | Hydrophobic & Ion-Exchange | Highly tunable selectivity; can retain compounds across a wide polarity range.[4][10] | Method development can be more complex; mechanism can be hard to predict. | Acetonitrile/Water with buffers (e.g., Acetate, Phosphate) to control pH and ionic strength.[9] |
| Ion-Exchange (IEX) | Electrostatic Interaction | High capacity and selectivity for charged molecules.[15] | Requires non-volatile salt gradients (not ideal for MS); compound must be charged. | Aqueous buffers with a salt gradient (e.g., NaCl, KCl).[3][15] |
| Reversed-Phase (RP) | Hydrophobic Interaction | Generally poor retention for zwitterions.[6] | Can work at extreme pH or with ion-pairing agents, but often suboptimal. | Acetonitrile/Water, often with additives like TFA or NH4OH.[16][17] |
Q5: I'm seeing severe peak tailing in my chromatogram. How can I improve the peak shape?
Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase. For a zwitterionic piperidine, the most common culprit is the interaction of the protonated (cationic) piperidine nitrogen with acidic, deprotonated silanol groups present on the surface of silica-based columns.[17]
Solution 1: Adjust Mobile Phase pH.
-
For Cationic Analytes (Low pH): Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to saturate the active silanol sites. Alternatively, operate at a very low pH (e.g., with 0.1% trifluoroacetic acid, TFA) to suppress the ionization of the silanol groups.
-
For Anionic Analytes (High pH): Use a high pH-tolerant column and a basic mobile phase (e.g., with 0.1% ammonium hydroxide) to ensure the silanols are deprotonated and the analyte is anionic, leading to electrostatic repulsion that can improve peak shape.
Solution 2: Increase Buffer/Salt Concentration. Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 50 mM ammonium formate) can help shield the ionic interactions between your analyte and the stationary phase, reducing tailing and improving peak symmetry.[18] This is particularly effective in HILIC and MMC.
Solution 3: Use a Zwitterionic Stationary Phase. Columns with zwitterionic functional groups (like ZIC-HILIC phases) have both positive and negative charges.[8][19] This balanced surface chemistry can minimize strong, one-sided ionic interactions with the analyte, leading to more symmetrical peaks.[18]
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Purpose | Chromatographic Mode |
| Formic Acid / Acetic Acid | 0.05 - 0.2% | Provides acidic pH (2-4); protonates basic analytes. Good for MS. | RP, HILIC, MMC |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent; provides low pH; can suppress MS signal. | RP |
| Ammonium Formate / Acetate | 10 - 100 mM | pH buffer (pH 3-5 or 6-8); provides ionic strength. Excellent for MS.[8] | HILIC, MMC |
| Ammonium Hydroxide / Bicarbonate | 0.05 - 0.2% | Provides basic pH (8-10). Good for MS. | RP (high pH stable column), HILIC |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base; masks active silanol sites to reduce peak tailing of bases.[20] | RP |
Q6: My compound has very poor solubility. How can I prepare it for purification?
Poor solubility is common for zwitterions because their strong intermolecular electrostatic and hydrogen-bonding interactions can create a very stable crystal lattice. Solubility is typically lowest at the isoelectric point (pI).[21]
Solution 1: pH Adjustment. The most effective way to increase solubility is to adjust the pH of the solvent away from the pI.
-
To create the cationic salt: Add a small amount of a dilute acid (e.g., HCl, formic acid) to dissolve the compound in an aqueous or polar protic solvent.
-
To create the anionic salt: Add a small amount of a dilute base (e.g., NH4OH, NaOH) to dissolve the compound. Caution: Ensure your compound is stable at the chosen pH before proceeding.
Solution 2: Use Polar Aprotic Solvents. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often effective at dissolving zwitterions for loading onto a column.[22] However, they are strong solvents and may need to be diluted to avoid injection solvent effects that can distort peak shape.
Solution 3: Use a Co-solvent System. For compounds that are not soluble in pure water or pure organic solvent, a mixture can be effective. For example, a mixture of water/methanol or water/acetonitrile with pH adjustment can be a good starting point.[22]
Experimental Protocol & Workflow
Workflow: Selecting a Purification Strategy
This decision tree provides a logical path for choosing the right purification strategy for your zwitterionic piperidine compound.
Caption: Decision workflow for purifying zwitterionic piperidines.
Protocol: HILIC Method Development Screening
This protocol outlines a basic screening procedure to find a good starting point for purifying a zwitterionic piperidine using HILIC.
-
Column Selection:
-
Choose at least two HILIC columns with different selectivities. A good starting pair is a zwitterionic phase (e.g., ZIC-HILIC) and an amide phase.
-
-
Sample Preparation:
-
Dissolve the compound at ~1 mg/mL in a solvent that mimics the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape. If solubility is an issue, use the minimum amount of DMSO or pH-adjusted aqueous solution required for dissolution.
-
-
Mobile Phase Preparation:
-
Mobile Phase A1 (Acidic): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase A2 (Neutral): 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
-
Screening Runs:
-
Perform four analytical runs, one for each combination of column and mobile phase A.
-
Injection Volume: 2-5 µL.
-
Flow Rate: 0.4 mL/min (for a 2.1 mm ID column).
-
Column Temperature: 30 °C.
-
Gradient:
-
Start at 95% B.
-
Linear gradient to 50% B over 10 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B over 1 minute.
-
Equilibrate at 95% B for 5-7 minutes.
-
-
-
Evaluation:
-
Analyze the four chromatograms. Look for the conditions that provide the best retention, peak shape, and resolution from impurities. The results will indicate which column chemistry and pH range are most promising for further optimization.[18]
-
References
-
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013). Technology Networks. [Link]
-
Consequences of transition from liquid chromatography to supercritical fluid chromatography on the overall performance of a chiral zwitterionic ion-exchanger. PubMed. [Link]
-
Zwitterion Chromatography – ZIC. The Nest Group. [Link]
-
Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. PubMed. [Link]
-
The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. SIELC. [Link]
-
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. PubMed. [Link]
-
Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation. [Link]
-
Ion exchange in supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS): Application for polar and ionic drugs and metabolites in forensic and anti-doping analysis. PubMed. [Link]
-
HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]
-
Why can zwitterions be difficult detect by HPLC-MS?. Chemistry Stack Exchange. [Link]
-
Any tips for purification of two zwitterionic compounds?. Reddit. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Separation of zwitter ionic drug molecule. Chromatography Forum. [Link]
-
How to desalt zwitterions?. ResearchGate. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC. [Link]
-
Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PMC. [Link]
-
Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]
-
Isolation/purification of zwitterionic phospholipid. Reddit. [Link]
-
Piperidine. Solubility of Things. [Link]
-
Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. PubMed. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Protein purification troubleshooting guide. Dutscher. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
-
What is the behavior of a Zwitterion during ion exchange chromatography?. Biology Stack Exchange. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. ResearchGate. [Link]
-
Zwitterionic ion chromatography using a dynamically coated column and mobile phase recycling. PubMed. [Link]
-
Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal. [Link]
-
3.4: Supercritical Fluid Chromatography. Chemistry LibreTexts. [Link]
-
Novel Intrinsic Piperidine-Based Zwitterionic Sulfobetaine Polyimide Copolymers for High-performance Ultrafiltration Membranes. SSRN. [Link]
Sources
- 1. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Mixed-Mode Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Consequences of transition from liquid chromatography to supercritical fluid chromatography on the overall performance of a chiral zwitterionic ion-exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion exchange in supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS): Application for polar and ionic drugs and metabolites in forensic and anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 17. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. nestgrp.com [nestgrp.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Considerations for Large-Scale Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 1-Isobutylpiperidine-4-carboxylic acid. Moving from bench-scale synthesis to pilot or manufacturing scale introduces unique challenges related to reaction kinetics, thermodynamics, purification, and impurity control. This document is structured as a dynamic support center, addressing common problems through a detailed troubleshooting guide and a series of frequently asked questions.
Section 1: Overview of the Primary Synthetic Strategy
The most industrially viable and scalable approach for synthesizing 1-Isobutylpiperidine-4-carboxylic acid involves the direct N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is favored for its atom economy and straightforward execution. The core transformation is the reaction of the secondary amine on the piperidine ring with an isobutylating agent, such as isobutyl bromide, in the presence of a base.
Core Reaction Pathway
Caption: Decision tree for troubleshooting low reaction yield.
Q3: The final product is difficult to isolate. The precipitation is inconsistent, and the material is sticky or oily. How can I achieve a clean, crystalline solid?
A3: The zwitterionic nature of amino acids like this one makes their purification by crystallization highly dependent on pH.
-
Causality & Explanation: The product has both a basic amine (pKa ~10-11) and an acidic carboxylic acid (pKa ~2-3). At its isoelectric point (pI), the molecule has a net-zero charge, minimizing its solubility in water and promoting precipitation. If the pH is too high or too low, the molecule will exist as a soluble salt.
-
Best Practices for Crystallization:
-
Determine the Isoelectric Point (pI): While the exact pI can be determined experimentally, it typically lies between the pKa values. For this molecule, a pH range of 5-7 is a good starting point for precipitation.
-
Controlled pH Adjustment: After the reaction workup (e.g., quenching and extraction), the aqueous layer containing the product salt should be cooled (0-10 °C). Slowly add an acid (e.g., 1M HCl) or base (e.g., 1M NaOH) with vigorous stirring to adjust the pH to the target pI. [1][2]A slow addition rate is crucial for the growth of larger, more easily filterable crystals.
-
Anti-Solvent Addition: In some cases, after pH adjustment, adding a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol or acetone) can induce or improve precipitation.
-
Aging: Allow the slurry to stir at a low temperature for several hours ("aging") before filtration. This allows for crystal growth and can break up oily agglomerates.
-
Washing: Wash the filtered solid with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like heptane or MTBE to remove organic impurities. [1]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective and scalable starting material?
A1: For large-scale synthesis, piperidine-4-carboxylic acid (isonipecotic acid) is the most direct and cost-effective starting material. [3][4]While routes starting from protected intermediates like 1-Boc-piperidine-4-carboxylic acid are common in medicinal chemistry to avoid side reactions, they add extra deprotection and protection steps, increasing cost and process mass intensity, which is undesirable for large-scale production. [5][6] Q2: Are there any viable alternative synthetic routes?
A2: An alternative, though more complex, route involves starting from 1-benzyl-4-piperidone. This can undergo a Strecker-type reaction followed by hydrolysis to yield an N-benzyl piperidine carboxylic acid intermediate. [7][8]The benzyl group can then be removed via catalytic hydrogenation, followed by N-alkylation with isobutyl bromide. This multi-step process is generally less efficient and more costly for this specific target molecule compared to direct alkylation of isonipecotic acid.
Q3: What analytical methods are crucial for process control and final product release?
A3: A robust analytical package is essential for ensuring process consistency and product quality.
-
In-Process Control (IPC):
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress. A reverse-phase method can track the consumption of starting material and the formation of the product and any major impurities.
-
-
Final Product Release Testing:
-
¹H and ¹³C NMR: To confirm the chemical structure and identity.
-
LC-MS: To confirm the molecular weight and identify any minor impurities.
-
Purity by HPLC: To quantify the purity of the final product, typically aiming for >98%.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Residual Solvents by GC-HS: To ensure that levels of residual process solvents are below ICH (International Council for Harmonisation) limits.
-
Section 4: Scalable Experimental Protocol
This protocol outlines a baseline procedure for a multi-gram scale synthesis, which can be adapted for pilot-scale production.
Step 1: N-Alkylation
-
Charge a suitable reactor with piperidine-4-carboxylic acid (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile to a concentration of ~0.5 M.
-
Begin vigorous stirring to create a fine suspension.
-
Heat the mixture to 70-75 °C.
-
Slowly add isobutyl bromide (1.1 eq.) to the mixture over 1-2 hours, maintaining the internal temperature below 80 °C.
-
Stir the reaction mixture at 70-75 °C for 12-18 hours. Monitor the reaction progress by HPLC until <2% of the starting material remains.
Step 2: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in deionized water.
-
Cool the aqueous solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add 3M HCl to adjust the pH to ~6.0. A white precipitate should form.
-
Continue stirring the slurry at 0-5 °C for at least 2 hours to maximize precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake sequentially with cold deionized water (2x volumes) and then cold acetone (1x volume).
-
Dry the product under vacuum at 50 °C to a constant weight.
Section 5: Data Summary Table
| Parameter | Recommended Value | Justification / Notes |
| Starting Material | Piperidine-4-carboxylic acid | Most direct and cost-effective precursor. |
| Alkylating Agent | Isobutyl Bromide | Standard, commercially available reagent. |
| Base | Potassium Carbonate (K₂CO₃) | Effective, inexpensive, and moderately soluble. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Reagent Stoichiometry | 1.0 : 1.1 : 2.5 (Acid : Bromide : Base) | Slight excess of bromide drives reaction; excess base neutralizes HBr byproduct. |
| Reaction Temperature | 70-75 °C | Balances reaction rate against the risk of over-alkylation. |
| Isolation pH | ~6.0 | Approximates the isoelectric point for minimum solubility and maximum yield. |
| Typical Yield | 75-85% | Dependent on precise control of reaction and workup conditions. |
References
-
Marton, J., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(1), 935-954. [Link]
-
Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 215. [Link]
- Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
-
American Elements. 1-Isobutylpiperidine-4-carboxylic Acid. [Link]
-
Wikipedia. Isonipecotic acid. [Link]
- Google Patents. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. CN102442937B.
-
Acta Crystallographica Section E. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. [Link]
-
Kavala, V., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3242. [Link]
-
Isaković, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]
Sources
- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting ester hydrolysis to carboxylic acid in piperidine series
Topic: Troubleshooting Ester Hydrolysis to Carboxylic Acid in the Piperidine Series Ticket ID: PIP-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Piperidine Paradox"
Welcome to the technical guide for piperidine ester hydrolysis. This transformation presents a unique "Piperidine Paradox": while the ester hydrolysis itself is chemically trivial, the isolation of the product is frequently the bottleneck.
Why is this difficult?
-
Zwitterion Formation: Unprotected piperidine carboxylic acids exist as zwitterions (internal salts) at neutral pH. They are highly water-soluble and insoluble in organic solvents, making standard liquid-liquid extraction (LLE) impossible.
-
Steric Hindrance: Substituents at the C2 position (ortho to nitrogen) impose significant steric drag, often stalling standard saponification.
-
Epimerization: Chiral centers at the
-position (C2 or C3) are prone to racemization under the basic conditions required for hydrolysis.
This guide provides modular troubleshooting for these specific failure modes.
Module 1: Reaction Stalling (Kinetics & Sterics)
User Symptom: “I’ve refluxed my ethyl nipecotate derivative with 2N NaOH for 24 hours, but TLC shows 50% starting material remaining.”
Root Cause Analysis: In the piperidine series, steric hindrance is the primary kinetic barrier. The nitrogen lone pair and N-substituents can block the trajectory of the incoming nucleophile (hydroxide), particularly for esters at the C2 position (pipecolic acid derivatives).
Troubleshooting Protocol: Switch from aqueous hydroxide (thermodynamic control) to anhydrous nucleophilic cleavage using Potassium Trimethylsilanolate (TMSOK). This reagent acts as a lipophilic source of hydroxide (upon workup) or silanolate, capable of attacking hindered esters in organic solvents like THF or Toluene.
Protocol: Anhydrous Hydrolysis with TMSOK
Applicability: Hindered C2-esters, hydrophobic esters, or water-sensitive substrates.
-
Dissolution: Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add solid TMSOK (Potassium trimethylsilanolate, CAS: 10519-96-7) (1.5 – 2.0 equiv).
-
Reaction: Stir at Room Temperature (RT).
-
Note: If a precipitate forms, this is likely the potassium carboxylate salt. This drives the equilibrium forward.
-
-
Monitoring: Monitor by TLC/LCMS. Most reactions complete within 1-4 hours.
-
Quench:
-
Method A (If N-protected): Dilute with
, wash with 1N HCl (careful of Boc stability) or Citric Acid (10% aq). -
Method B (If N-unsubstituted): See Module 2 (Zwitterion Isolation).
-
Decision Tree: Selecting the Hydrolysis Agent
Figure 1: Decision logic for selecting hydrolysis conditions based on steric and chemoselective requirements.
Module 2: The Isolation Nightmare (Zwitterions)
User Symptom: “The reaction worked, but after acidifying to pH 2 and extracting with DCM, the organic layer is empty. Where is my product?”
Root Cause Analysis: If your piperidine nitrogen is not protected (e.g., no Boc/Cbz), the product is an amino acid.
-
At pH 1-2: The molecule is cationic (
). Soluble in water.[1] -
At pH 12: The molecule is anionic (
). Soluble in water.[1] -
At pI (Isoelectric Point, ~pH 6-7): The molecule is zwitterionic (
). Net charge is zero, but the high polarity of the charged termini makes it insoluble in DCM or EtOAc .
Troubleshooting Protocol: The "Salt-Free" Isolation Do not attempt standard extraction. Use Ion Exchange Chromatography.
Protocol: Dowex 50W (Strong Cation Exchange) Isolation
Applicability: Highly water-soluble piperidine amino acids.
-
Preparation: Load the crude aqueous hydrolysis mixture (alkaline) onto a column of Dowex 50WX8 (H+ form).
-
Mechanism:[2] The resin captures the amino acid (protonating the amine) and captures Na+/Li+ cations. The carboxylate anions flow through initially or bind loosely.
-
-
Wash: Flush the column with distilled water until the eluent is neutral.
-
Result: This removes inorganic anions (Cl-, OH-) and non-basic impurities.
-
-
Elution: Elute with 1M to 2M Aqueous Ammonia (
) .-
Mechanism:[2] Ammonia deprotonates the resin, releasing the piperidine amino acid as the free base/ammonium salt.
-
-
Finish: Concentrate the ammoniacal fractions in vacuo.
-
Result: Excess ammonia and water evaporate, leaving the pure zwitterionic amino acid as a white solid.
-
Comparison of Workup Methods
| Method | Target Substrate | Pros | Cons |
| Acidify & Extract | N-Protected (Boc/Cbz) | Fast, standard. | Fails completely for free amines. |
| Dowex 50W | Free Amine (Zwitterion) | Removes all inorganic salts. High yield. | Slow; requires column setup. |
| Lyophilization | Free Amine (Zwitterion) | 100% recovery. | Retains inorganic salts (LiCl/NaCl). |
| Isoelectric Precip. | Hydrophobic Zwitterions | Simple filtration. | Only works if pI form is water-insoluble. |
Module 3: Stereochemical Integrity (Epimerization)
User Symptom: “I started with (S)-ethyl nipecotate, but the optical rotation of the acid is 0. I’ve racemized my product.”
Root Cause Analysis:
Piperidine esters with
Troubleshooting Protocol:
-
Lower Temperature: Run the hydrolysis at 0°C.
-
Change Base: Use LiOH instead of NaOH/KOH. The lithium cation coordinates tightly to the carbonyl oxygen, slightly stabilizing the tetrahedral intermediate over the enolate transition state.
-
Use Trimethyltin Hydroxide (Specialist Method):
Pathway: Racemization vs. Hydrolysis [3][4]
Figure 2: Competing pathways. Path B (Enolization) is favored by heat and strong bases with poor counter-ion coordination.
Module 4: Protecting Group Compatibility
User Symptom: “I used 6N HCl to hydrolyze the ester, but I lost my Boc group.”
Compatibility Matrix: Use this table to select the correct reagent based on the N-protecting group present.
| Protecting Group | Compatible Hydrolysis Reagents | Incompatible Reagents | Notes |
| Boc (tert-butyl carbamate) | LiOH, NaOH, TMSOK | HCl, TFA, | Acid labile. Keep pH > 4 during workup. |
| Fmoc (Fluorenylmethoxycarbonyl) | Acidic Hydrolysis (HCl/Dioxane), TMSOK | LiOH, NaOH, Piperidine | Base labile. Fmoc is cleaved by the very base used for saponification. |
| Cbz/Z (Benzyl carbamate) | LiOH, NaOH, HCl | Hydrogenolysis ( | Generally stable to both acid and base hydrolysis conditions. |
| Benzyl (Bn) | LiOH, NaOH, HCl | Hydrogenolysis | Very robust. |
Special Case: Fmoc-Piperidine Esters You cannot use standard base hydrolysis.
-
Solution: Use Acidic Hydrolysis .
-
Protocol: Dissolve ester in 1,4-Dioxane. Add 6N HCl. Heat to 60°C. Monitor closely. The Fmoc group is stable to acid, but the ester will cleave.
References
-
Nicolaou, K. C. , et al. (2005).[5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[5] [5]
-
Laganis, E. D. , & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 and HO-." Tetrahedron Letters, 25(51), 5831-5834.
- Grob, C. A., et al. (1955). "Die Synthese von 4-Piperidin-carbonsäure (Isonipecotinsäure)." Helvetica Chimica Acta, 38(5), 1121-1125.
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc/Fmoc stability).
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) before proceeding.
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Method refinement for high-purity isolation of final compound
Technical Support Center: High-Purity Compound Isolation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Refinement for Final Compound Isolation
Introduction
Welcome. I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard purification workflow has hit a ceiling. You have a valuable final compound, but you are facing a critical trade-off: purity vs. yield .
In late-stage drug development, "good enough" (95%) is often a failure. We need >99.5% purity with maximum recovery. The protocols below are not generic recipes; they are corrective maneuvers designed to address the physical chemistry limitations currently sabotaging your isolation.
Module 1: Chromatographic Resolution (The "Purity" Barrier)
User Query: "My target compound co-elutes with a major impurity. I flattened the gradient to 0.1% per minute, but the peaks still overlap. What do I do?"
Root Cause Analysis:
You are trying to solve a Selectivity (
Corrective Protocol: The "pH Swing" Scouting The most powerful lever for selectivity in Reverse Phase Chromatography (RPC) is pH, specifically for ionizable compounds.
Step-by-Step Workflow:
-
Identify
: Determine the of your target and the impurity (in silico or experimental). -
The
Rule: If the difference in is , you can separate them by adjusting mobile phase pH. -
Execute the 3-Point Scout:
-
Run A (Acidic): 0.1% TFA or Formic Acid (pH ~2.5). Both species likely protonated.
-
Run B (Neutral): 10 mM Ammonium Acetate (pH ~6.5).
-
Run C (Basic): 10 mM Ammonium Bicarbonate (pH ~10.0). Ensure your column is pH-resistant (e.g., hybrid silica).
-
-
Analyze: Select the condition where the retention time shift (
) between target and impurity is maximal.
Visual Logic: Method Development Decision Tree
Caption: Decision matrix for resolving critical pairs. Note that altering selectivity (pH/Stationary Phase) is prioritized over efficiency (Gradient slope) when
Module 2: Loading & Solubility (The "Yield" Barrier)
User Query: "I can't dissolve my sample in the mobile phase. When I inject it dissolved in DMSO, the peak fronts and smears across the baseline. How do I load more without ruining the peak shape?"
Root Cause Analysis: This is the "Strong Solvent Effect." Injecting a large volume of strong solvent (DMSO/DMF) into a weak mobile phase (Water/Acetonitrile) prevents the compound from binding to the head of the column immediately. It travels down the column in the DMSO plug, smearing the band.
Corrective Protocol: At-Column Dilution (ACD) ACD is a plumbing modification that allows you to inject large volumes of strong solvent while maintaining sharp peaks. It actively dilutes the sample after the injector but before the column.
The ACD Setup:
-
Loading Pump: Delivers the sample in strong solvent (e.g., DMSO).
-
Dilution Pump: Delivers aqueous buffer at a high flow rate.
-
Tee Junction: Mixes the two streams immediately before the column inlet.
Performance Comparison: Conventional vs. ACD
| Parameter | Conventional Injection | At-Column Dilution (ACD) |
| Sample Solvent | Must match Mobile Phase (Weak) | Can be 100% Strong (DMSO/DMF) |
| Injection Volume | Limited (<1% Column Volume) | High (Limited only by flow rate) |
| Precipitation Risk | High (in loop or column head) | Low (Rapid dilution prevents crashing) |
| Peak Shape | Distorted (Fronting/Splitting) | Sharp (Gaussian) |
| Recovery | Lower (Solubility limited) | Higher (Maximized solubility) |
Visual Logic: At-Column Dilution Workflow
Caption: Schematic of At-Column Dilution (ACD). The sample is diluted immediately before the column, forcing the analyte to bind (focus) as a narrow band.[1]
Module 3: Orthogonal Polishing (The "Final Mile")
User Query: "Chromatography gets me to 98%, but I need >99.5% for the final release. Re-running the column yields diminishing returns."
Root Cause Analysis: Chromatography separates based on polarity/hydrophobicity. If your impurities are structurally similar isomers, they may track with your compound. You need an Orthogonal Method —one that separates based on a different physical property, such as crystal lattice packing.
Corrective Protocol: Controlled Anti-Solvent Recrystallization Do not just "rotovap and hope." Use controlled supersaturation.
Step-by-Step Workflow:
-
Dissolution: Dissolve the 98% pure solid in the minimum volume of a "Good Solvent" (e.g., Acetone, Methanol) at elevated temperature (near boiling).
-
Filtration: Hot filter (0.2 µm) to remove insoluble particulates (dust/fibers).
-
Anti-Solvent Addition:
-
Slowly add a "Poor Solvent" (e.g., Water, Heptane) dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Add a few drops of Good Solvent to just clear the turbidity.
-
-
Nucleation & Growth:
-
Critical Step: Turn off the heat and let the vessel cool to room temperature slowly (wrap in foil/insulation). Rapid cooling traps impurities.
-
Once at room temp, move to 4°C.
-
-
Harvest: Filter crystals and wash with cold Poor Solvent.
Self-Validating Check:
-
Visual: Crystals should appear defined (needles, prisms) under a microscope, not amorphous powder.
-
Analytical: Run HPLC. If purity <99.5%, the cooling was likely too fast (occlusion of impurities). Redissolve and repeat with a slower cooling ramp.
References
-
Waters Corporation. Preparative Liquid Chromatography Primer. (Detailed guide on scale-up calculations and gradient modifications).
-
Agilent Technologies. Principles and Practical Aspects of Preparative Liquid Chromatography. (Comprehensive handbook covering resolution, selectivity, and column loading).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Authoritative guide on solubility curves and crystallization kinetics).
-
Jacobs, P. et al. Using At-Column Dilution in Liquid Chromatography. Waters Application Note.[2] (Technical specifics on ACD plumbing and benefits).
Sources
Scalable Purification Support Center: Polar Organic Compounds
Current Status: Online Tier: 3 (Senior Application Scientist) Ticket Subject: Strategies for retaining, resolving, and scaling polar organic compounds (LogP < 0).
Mission Statement
Welcome to the Advanced Purification Support Center. You are likely here because your polar compound (amine, glycoside, zwitterion, or hydrophilic peptide) is behaving poorly on standard stationary phases—eluting in the void volume, tailing severely, or precipitating during scale-up.
This guide moves beyond basic chromatography theory into causal troubleshooting . We treat purification not as a recipe, but as a thermodynamic negotiation between solute, solvent, and surface.
Module 1: The Retention Trap (Void Elution)
User Question: "My compound elutes immediately (in the void volume) on my standard C18 column, even at 100% water. How do I get retention?"
Technical Diagnosis: You are experiencing Hydrophobic Collapse (dewetting) or simply a lack of solvophobic driving force. Standard C18 chains "mat down" in 100% aqueous conditions, reducing surface area. Furthermore, if your compound is highly polar (LogP < -1), the hydrophobic effect is insufficient to drive partitioning onto the stationary phase.
Troubleshooting Protocol:
-
Switch to an "AQ" Type C18:
-
Mechanism: These columns utilize polar-endcapping or polar-embedded groups (e.g., amide, carbamate) within the alkyl chain. This prevents phase collapse by maintaining water solvation near the silica surface, allowing the C18 chains to remain extended in 100% aqueous mobile phases [1].
-
Action: Replace standard C18 with a "Polar C18" or "Aq" variant.
-
-
The HILIC Pivot (When RP Fails):
-
If an AQ column fails, stop forcing Reverse Phase (RP). Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica, Amine, Amide). Analytes partition into this aqueous layer from the acetonitrile-rich mobile phase.[1][2]
-
Critical Rule: In HILIC, water is the strong solvent .[3] You must inject your sample in high organic (e.g., 90% MeCN) to prevent peak distortion, which is the opposite of RP loading [2].
-
Decision Logic: RP vs. HILIC
Figure 1: Decision matrix for selecting the stationary phase based on compound polarity (LogP).
Module 2: The Peak Shape Nightmare (Tailing)
User Question: "My basic amine shows severe tailing (asymmetry > 2.0). I'm using a generic C18 column with water/methanol."
Technical Diagnosis: This is classic Silanol Activity . At neutral pH, residual silanols (Si-OH) on the silica surface are deprotonated (Si-O⁻). Positively charged amines interact ionically with these sites (secondary interaction), causing kinetic lag and tailing.
Troubleshooting Protocol:
-
The "High pH" Strategy (Best for Scale-up):
-
Mechanism: By raising the pH to 10-11 (using Ammonium Hydroxide), you deprotonate the amine (making it neutral/hydrophobic) and suppress the ionization of the base. This increases retention on C18 and eliminates ionic interaction with silanols [3].
-
Requirement: You must use a hybrid-particle column (e.g., bridged ethyl hybrid) rated for pH 12. Standard silica dissolves above pH 8.
-
-
The "Chaotropic" Modifier (TFA):
-
Mechanism: Trifluoroacetic Acid (TFA) is an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, forming a neutral, hydrophobic complex. It also saturates the silanol sites.
-
Warning: TFA suppresses ionization in Mass Spec (MS) by up to 90% in negative mode and lingers in the system (the "TFA effect") [4].
-
Comparative Data: Mobile Phase Modifiers
| Modifier | pKa (approx) | Buffer Range | MS Compatibility | Best Use Case |
| Formic Acid | 3.75 | 2.8 - 4.8 | Excellent | General screening; LC-MS. |
| TFA | 0.3 | < 1.5 | Poor (Suppression) | Peptides; Difficult amines; UV-only prep. |
| Ammonium Formate | 3.75 | 2.8 - 4.8 | Good | Buffering pH to prevent drift; LC-MS. |
| Ammonium Bicarbonate | 6.4 / 10.3 | 9.3 - 11.3 | Good | High pH RP for basic drugs (requires hybrid column). |
Module 3: Scalability & Loading (Preventing "The Crash")
User Question: "I can purify 10 mg analytically, but when I inject 500 mg for prep, the column clogs or peaks split. My sample is dissolved in DMSO."
Technical Diagnosis: This is a Solvent Strength Mismatch . Injecting a large plug of strong solvent (DMSO/DMF) into a weak mobile phase (Water) causes the sample to precipitate at the interface (clogging) or travel down the column in the DMSO plug (breakthrough), resulting in split peaks.
Proven Strategy: Dry Loading For scalable purification of polar compounds, Dry Loading is superior to liquid injection.[4] It eliminates solvent mismatch and allows for higher mass loading [5].
Protocol: Self-Validating Dry Loading
-
Dissolution: Dissolve your crude mixture in a volatile solvent (MeOH, Acetone, DCM) in a round-bottom flask. Note: It does not matter if this solvent is "too strong" for the column, as it will be removed.
-
Adsorption: Add a solid sorbent.
-
For Flash: Use Silica (1:1 to 1:3 ratio of sample to silica).
-
For Sensitive Compounds: Use Celite 545 or Diatomaceous Earth (inert, less surface activity than silica).
-
-
Evaporation: Rotovap the slurry until it is a free-flowing powder.
-
Validation Check: If the powder clumps or smells of solvent, rotovap longer. It must be bone dry.
-
-
Loading: Pour the powder into a dry-load cartridge (or empty pre-column) and place it before the main purification column.
Figure 2: The Dry Loading workflow to eliminate solvent effects during scale-up.
Module 4: Flash Chromatography for Polars
User Question: "My polar compound sticks irreversibly to normal silica flash cartridges. I can't afford a giant C18 prep column."
Technical Diagnosis: Standard silica (Normal Phase) is often too active for polar compounds (irreversible adsorption via hydrogen bonding). Conversely, C18 Flash cartridges can be expensive.
Alternative Stationary Phases:
-
Amine-Functionalized Silica (NH2):
-
Dual Mode: Can be used in Normal Phase (Hexane/EtOAc) but acts as a "deactivated" silica, preventing irreversible binding of acids/alcohols. Can also be used in HILIC mode (Acetonitrile/Water) for sugars and glycosides [6].
-
-
Diol-Functionalized Silica:
-
Offers an intermediate polarity. Excellent for compounds that streak on silica but wash through C18.
-
-
C18 Flash (The Modern Standard):
-
While historically expensive, reusable C18 flash cartridges are now the standard for polar scale-up.
-
Tip: Use "wettable" C18 if you anticipate 100% aqueous starts.
-
References
-
Waters Corporation. Using At-Column Dilution in Liquid Chromatography. (Accessed 2025).[2][5][6]
-
Buchi. Why HILIC is what your polar compounds need for purification. (2023).[7][8][9][10]
-
Chromatography Forum. TFA vs ammonium formate preparative HPLC basic compounds. (2004).[11]
-
Agilent Technologies. Retaining and Separating Polar Molecules – HILIC Versus Reversed-Phase LC.[12] (2019).[12]
-
Biotage. When should I use dry loading instead of liquid loading with flash column chromatography? (2023).[7][8][9][10]
-
Sorbtech. Sample loading methods in flash chromatography. (2023).[7][8][9][10]
Sources
- 1. uhplcslab.com [uhplcslab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 7. biotage.com [biotage.com]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Choice of volatile buffer and mobile phase in HPLC-MS - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
Technical Support Center: Hydrolytic Stability of Piperidine Esters
[1]
Status: Operational Current Queue: Low Latency Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Stabilization Hub
You are likely here because your piperidine ester—whether a meperidine analog, a remifentanil-type "soft drug," or a novel scaffold—is degrading faster than predicted.
The Core Conflict: You are fighting a war on two fronts.[1]
-
Intermolecular Hydrolysis: The standard attack by water/hydroxide from the solvent.[1]
-
Intramolecular Catalysis: The specific, often overlooked "sabotage" by the piperidine nitrogen itself.[1]
This guide moves beyond generic ester chemistry to address the unique suicide mechanism of nitrogen-containing esters.[1]
Module 1: The Diagnostic Phase (Mechanism)
Q: Why is my compound degrading at neutral pH (7.0) when other esters are stable?
A: You are likely witnessing Intramolecular General Base Catalysis.
In standard organic molecules, esters hydrolyze slowly at neutral pH. However, piperidine esters possess an internal basic nitrogen. If this nitrogen is unprotonated (Free Base), its lone pair can deprotonate a nearby water molecule, positioning the resulting hydroxide ion perfectly for an attack on the ester carbonyl.
-
The pKa Trap: The pKa of a piperidine nitrogen is typically 10–11.[1] However, electron-withdrawing ester groups can lower this to 7–8 (e.g., Remifentanil pKa
7.1). -
The Consequence: At pH 7.4, a significant fraction (~30-50%) of your molecule exists as the Free Base.[1] This species self-destructs.
-
The Fix: You must maintain a pH significantly below the pKa of the nitrogen during processing to keep it protonated (ammonium form), which shuts down this catalytic pathway.[1]
Visualization: The Hydrolysis Trap
Figure 1: The pH-dependent switch. Stability is only achieved when the nitrogen lone pair is sequestered by a proton (Green Node).[1]
Module 2: Synthesis & Isolation Protocols
Q: I lose 40% of my product during the aqueous workup. What is the protocol?
A: Stop using Sodium Bicarbonate (
The standard organic workup (neutralize acid with bicarbonate) is a death sentence for labile piperidine esters.[1] It raises the pH to ~8.5, activating the intramolecular mechanism described above.[1]
The "Cold Acid" Isolation Protocol
Use this self-validating workflow to minimize exposure to the "Danger Zone" (pH 7–10).
Reagents Required:
-
Ice-cold Brine (
) -
Dilute
or Citric Acid buffer (pH 3–4) -
Anhydrous
(Avoid or basic drying agents)
Step-by-Step:
-
Quench: Do not pour reaction mixture into water. Pour the reaction mixture into a rapidly stirring, ice-cold biphasic mixture of organic solvent (DCM or EtOAc) and acidic buffer (pH 3.0) .
-
Phase Separation: Separate layers immediately. Keep everything on ice.
-
The Wash: Wash the organic layer once with cold brine.[1]
-
Drying: Dry over Anhydrous
for exactly 10 minutes. Filter immediately. -
Concentration: Rotovap at < 30°C . Heat is a catalyst; avoid it.
Visualization: Isolation Decision Tree
Figure 2: Workflow decision tree highlighting the critical divergence between standard workups and the required acidic protocol.
Module 3: Formulation & Storage
Q: Can I store this in liquid form, or must I lyophilize?
A: Liquid storage is risky.[1] Lyophilization is the Gold Standard.
However, if you must have a liquid formulation (e.g., for immediate animal dosing), you must engineer the solvent system.
Comparative Stability Data (Representative)
| Condition | pH | Solvent | Half-Life ( | Status |
| Physiological | 7.4 | Saline | < 20 mins | Critical Failure |
| Refrigerated | 3.0 | Water/Citrate | ~24 Hours | Short-Term Use |
| Non-Aqueous | N/A | PEG-400 / PG | > 1 Year | Stable Liquid |
| Lyophilized | 3.0 | Glycine/Mannitol | > 2 Years | Gold Standard |
Q: How do I design the Lyophilization Cycle?
A: Use a bulking agent that supports cake structure without affecting pH.
Protocol: The "Acidic Cake" Strategy
-
Buffer: Use Citric Acid or Glycine-HCl to set pre-lyophilization pH to 3.0–3.5.
-
Bulking Agent: Mannitol (3-5%) is preferred. Avoid reducing sugars.[1]
-
Primary Drying: Keep shelf temperature low (-20°C) to prevent "melt-back" which introduces moisture pockets, accelerating hydrolysis.
-
Reconstitution: Label clearly: "Reconstitute with Sterile Water or Saline. Do NOT reconstitute with Bicarbonate."
Module 4: Analytical Troubleshooting
Q: My HPLC peaks are splitting.
A: Your LC method pH is likely too close to the pKa. [1]
If your mobile phase pH is near the pKa of the piperidine (approx 7–8), the molecule rapidly exchanges between protonated and free-base forms, causing peak splitting or tailing.
References
-
Mechanism of Piperidine Catalysis: Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of Ester Hydrolysis.[1][5] Journal of the American Chemical Society.[1][6][7]
-
Remifentanil Stability Profile: Bramer, S. L., et al. (2020).[3][4] The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride.[1][4][8] BMC Anesthesiology.
-
Intramolecular Catalysis (Neighboring Group Participation): Capon, B. (1969). Neighbouring Group Participation.[1][9] Quarterly Reviews, Chemical Society.
-
Non-Aqueous Formulation Strategies: Havaldar, M., et al. (2014). Stable liquid remifentanil formulations (Patent WO2014100624A1).
-
Lyophilization of Labile Esters: Kasper, J. C., & Friess, W. (2011). The freezing step in lyophilization: Physico-chemical fundamentals, freezing methods and consequences on process performance and quality attributes of biopharmaceuticals.[1] European Journal of Pharmaceutics and Biopharmaceutics.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
Validation & Comparative
A Comparative Guide to 1-Isobutylpiperidine-4-carboxylic Acid and its N-Alkyl Piperidine Analogs for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," a testament to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational rigidity and the ability to modulate its physicochemical properties through substitution make it a versatile building block for medicinal chemists.[3] This guide provides an in-depth technical comparison of 1-isobutylpiperidine-4-carboxylic acid and other N-alkyl piperidine-4-carboxylic acid analogs, offering insights into their structure-activity relationships (SAR), physicochemical properties, and potential therapeutic applications. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Significance of the N-Alkyl Substitution in Piperidine-4-carboxylic Acids
The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It has been identified as a partial agonist at GABA-A receptors. However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. The introduction of an alkyl group at the nitrogen atom (N-alkylation) is a common strategy to modulate the molecule's properties. This substitution can profoundly impact:
-
Lipophilicity: Increasing the length and branching of the alkyl chain generally increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4][5]
-
Basicity (pKa): The nature of the N-alkyl group can influence the basicity of the piperidine nitrogen, affecting the molecule's ionization state at physiological pH. This, in turn, impacts its solubility, receptor binding, and pharmacokinetic profile.[4]
-
Receptor Interactions: The size and shape of the N-alkyl substituent can directly influence how the molecule binds to its biological target, potentially altering its affinity, selectivity, and efficacy.[3][6]
-
Metabolic Stability: The N-alkyl group can affect the molecule's susceptibility to metabolism by enzymes in the liver and other tissues, thereby influencing its duration of action.[1]
This guide will focus on comparing 1-isobutylpiperidine-4-carboxylic acid with other common N-alkyl analogs, such as those with methyl, ethyl, propyl, and benzyl substituents.
Physicochemical Properties: A Comparative Analysis
The choice of the N-alkyl substituent is a critical decision in the drug design process, as it directly impacts the molecule's "drug-like" properties. The following table summarizes the predicted and experimentally observed trends in key physicochemical parameters for a series of N-alkyl piperidine-4-carboxylic acids.
| Compound | N-Substituent | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Basic) | General Solubility Trend |
| Piperidine-4-carboxylic acid | -H | 129.16 | -1.2 | ~10.7 | High |
| 1-Methylpiperidine-4-carboxylic acid | -CH₃ | 143.18 | -0.7 | ~10.5 | Moderate-High |
| 1-Ethylpiperidine-4-carboxylic acid | -CH₂CH₃ | 157.21 | -0.2 | ~10.6 | Moderate |
| 1-Propylpiperidine-4-carboxylic acid | -CH₂CH₂CH₃ | 171.24 | 0.3 | ~10.6 | Moderate-Low |
| 1-Isobutylpiperidine-4-carboxylic acid | -CH₂CH(CH₃)₂ | 185.27 | 0.7 | ~10.5 | Low |
| 1-Benzylpiperidine-4-carboxylic acid | -CH₂Ph | 219.28 | 1.8 | ~9.8 | Very Low |
Note: Predicted logP and pKa values are estimations from computational models and may vary from experimental values. General solubility trends are inferred based on the increasing lipophilicity of the N-alkyl substituent.
Causality Behind the Trends:
-
Lipophilicity (logP): As the size of the alkyl chain increases from methyl to isobutyl and benzyl, the molecule becomes progressively more lipophilic (higher logP). The branched isobutyl group contributes significantly to this increase. This enhanced lipophilicity is often a desirable trait for improving penetration into the central nervous system (CNS).[7] However, excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity.[5]
-
Basicity (pKa): The pKa of the piperidine nitrogen remains relatively constant for the smaller alkyl groups but shows a slight decrease for the benzyl group due to the electron-withdrawing nature of the phenyl ring. The basicity of this nitrogen is crucial for forming ionic interactions with acidic residues in the binding pockets of target receptors.[8]
-
Solubility: The carboxylic acid moiety imparts a degree of water solubility to these compounds, especially in their deprotonated (carboxylate) form.[9] However, as the lipophilicity of the N-alkyl group increases, the overall aqueous solubility tends to decrease. This presents a classic drug design challenge of balancing sufficient aqueous solubility for formulation and administration with adequate lipophilicity for membrane permeation.
Structure-Activity Relationship (SAR) and Biological Performance
Potential as Opioid Receptor Modulators
The piperidine scaffold is a key component of many potent opioid receptor ligands.[8] The N-substituent plays a critical role in determining the affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).
-
Influence of N-Alkyl Chain Length: In many series of opioid ligands, increasing the length of the N-alkyl chain from methyl to bulkier groups like phenethyl can significantly enhance μ-opioid receptor affinity. The isobutyl group, being of intermediate size, may offer a balance of potency and selectivity.
-
The Role of the Carboxylic Acid: The presence of a carboxylic acid group can be a key interaction point, forming a salt bridge with a basic residue in the receptor binding site.[12]
Potential as GABA Receptor Ligands
Given that the parent compound, isonipecotic acid, is a GABA-A receptor partial agonist, it is plausible that its N-alkylated derivatives retain some activity at this target.
-
Blood-Brain Barrier Penetration: The increased lipophilicity of 1-isobutylpiperidine-4-carboxylic acid compared to isonipecotic acid suggests it may have improved CNS penetration, potentially allowing it to reach GABA receptors in the brain more effectively.
-
Subtype Selectivity: The GABA-A receptor is a complex of five subunits, and different subunit combinations have distinct pharmacological properties.[13] The N-isobutyl group could potentially confer selectivity for specific GABA-A receptor subtypes.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of N-alkyl piperidine-4-carboxylic acids and a representative biological assay.
Synthesis of N-Alkyl Piperidine-4-Carboxylic Acids via Reductive Amination
This protocol describes a general and reliable method for the synthesis of N-alkyl piperidine-4-carboxylic acids starting from piperidine-4-carboxylic acid.
Workflow Diagram:
Caption: General workflow for the synthesis of N-alkyl piperidine-4-carboxylic acids.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol (0.2 M).
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (e.g., isobutyraldehyde for the synthesis of 1-isobutylpiperidine-4-carboxylic acid) (1.1 eq) to the solution.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to 6-7 using a mild acid like acetic acid. This facilitates the formation of the iminium intermediate.
-
Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality: These mild reducing agents selectively reduce the iminium ion in the presence of the aldehyde/ketone.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding water. Acidify the mixture with 1N HCl to a pH of ~2 to protonate the product and aid in purification.
-
Purification: The product can be purified by various methods depending on its properties. For zwitterionic compounds like these, ion-exchange chromatography can be very effective. Alternatively, after extraction with an organic solvent (if the product is sufficiently soluble), purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a general method for determining the binding affinity of N-alkyl piperidine-4-carboxylic acid analogs for a specific opioid receptor subtype (e.g., μ-opioid receptor) using a competitive radioligand binding assay.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., HEK293 cells expressing the human μ-opioid receptor). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in an assay buffer.
-
Assay Setup: In a 96-well plate, add the following components to each well:
-
Cell membranes (typically 10-50 µg of protein per well).
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor) at a concentration close to its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (e.g., 1-isobutylpiperidine-4-carboxylic acid or other N-alkyl analogs).
-
For determining non-specific binding, add a high concentration of a known potent unlabeled ligand (e.g., naloxone).
-
Bring the final volume to a fixed amount with assay buffer.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Causality: The rapid filtration minimizes the dissociation of the radioligand from the receptor.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The N-alkylation of piperidine-4-carboxylic acid is a powerful strategy for modulating its physicochemical and pharmacological properties. 1-Isobutylpiperidine-4-carboxylic acid, with its branched alkyl chain, represents an interesting candidate for further investigation, particularly for CNS-related targets. Its increased lipophilicity compared to smaller N-alkyl analogs suggests a higher potential for blood-brain barrier penetration.
To fully elucidate the therapeutic potential of 1-isobutylpiperidine-4-carboxylic acid and its analogs, further research is warranted. Direct, head-to-head comparative studies evaluating the binding affinity, functional activity, and pharmacokinetic profiles of a series of N-alkyl piperidine-4-carboxylic acids are crucial. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of novel piperidine-based therapeutics with improved efficacy and safety profiles.
References
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- MDPI. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 18(1), 1293-1311.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2274.
- MDPI. (2022).
- Enna, S. J., & Williams, M. (2009). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.2.
- PubMed Central. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115123.
- PubMed Central. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
- Lewensohn, R., et al. (2002).
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Hammer, R. P., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(21), 7118-7124.
- ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
- Husbands, S. M., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3948-3957.
- Malmlof, T., et al. (2025).
- ResearchGate. (2006). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- ResearchGate. (2020). Comparison of lipophilicities between the linear alkyl, isopropyl, cyclopropyl and 3-oxetanyl groups.
-
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
- ResearchGate. (2015).
- Portoghese, P. S., et al. (1991). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 34(6), 1766-1770.
- Sophion Bioscience. (n.d.).
- MDPI. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Molecules, 26(16), 4983.
- Ornstein, P. L., et al. (1993). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052.
- Zhang, C., et al. (2020). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform.
- ResearchGate. (2002). Mean (range) values of calculated physical chemical properties for CNS and non-CNS drugs.
- ResearchGate. (2020). Binding studies of selected compounds on the opioid sensors and receptors.
- Wager, T. T., et al. (2010). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 53(15), 5591-5603.
- MDPI. (2021).
- Semantic Scholar. (2017). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of 1-Isobutylpiperidine-4-Carboxylic Acid Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the comparative efficacy of 1-isobutylpiperidine-4-carboxylic acid derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). We will delve into the synthesis, structure-activity relationships (SAR), and in vitro evaluation of this promising class of compounds, offering field-proven insights and detailed experimental protocols to support further research and development.
Introduction: The Therapeutic Potential of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids, most notably anandamide (AEA).[1][2] Inhibition of FAAH leads to an increase in the levels of anandamide and other fatty acid amides, which in turn potentiates their analgesic, anxiolytic, and anti-inflammatory effects.[3][4] This mechanism of action has positioned FAAH as a promising therapeutic target for a range of neurological and inflammatory disorders, without the undesirable side effects associated with direct cannabinoid receptor agonists.[5]
Piperidine and piperazine derivatives have emerged as a particularly effective class of FAAH inhibitors.[4][6] These compounds often act as covalent inhibitors, forming a stable adduct with a key serine residue (Ser241) in the active site of FAAH.[5][6] The 1-isobutylpiperidine-4-carboxylic acid scaffold represents a promising starting point for the design of novel FAAH inhibitors, offering opportunities for synthetic modification to optimize potency and pharmacokinetic properties.
Synthetic Strategies for 1-Isobutylpiperidine-4-Carboxamide Derivatives
The synthesis of 1-isobutylpiperidine-4-carboxamide derivatives typically begins with commercially available 4-piperidinecarboxylic acid (isonipecotic acid). The general synthetic route involves two key steps: N-alkylation of the piperidine nitrogen and subsequent amide coupling at the 4-position carboxylic acid.
A common synthetic approach is outlined below:
Sources
- 1. mdpi.com [mdpi.com]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-muenster.de [uni-muenster.de]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Piperidine Scaffolds: A Comparative SAR Guide to 1-Isobutylpiperidine-4-carboxylic Acid
Topic: Structure-activity relationship (SAR) studies of 1-Isobutylpiperidine-4-carboxylic acid Content Type: Publish Comparison Guide
Executive Summary
In the optimization of piperidine-based pharmacophores, the substituent on the nitrogen atom acts as a critical "tuning knob" for physicochemical properties and target affinity. 1-Isobutylpiperidine-4-carboxylic acid represents a strategic intermediate that balances steric bulk, lipophilicity, and conformational flexibility, distinct from its methyl or benzyl counterparts.
This guide provides a technical comparison of the N-isobutyl derivative against standard alternatives (N-methyl, N-benzyl, and unsubstituted isonipecotic acid). It is designed for medicinal chemists and drug developers focusing on modulating blood-brain barrier (BBB) permeability and optimizing hydrophobic interactions in targets such as GABA transporters , Sigma-1 receptors , and MenA enzymes .
Chemical Profile & Synthesis Strategy[1][2][3][4]
The 1-isobutyl moiety introduces a branched alkyl chain that increases lipophilicity (cLogP) without the rigidity or π-stacking interactions associated with aromatic substituents.
Synthesis Protocol: Reductive Alkylation
Standardizing the production of the N-isobutyl scaffold.
Rationale: Direct alkylation with isobutyl halides often leads to over-alkylation or elimination byproducts. Reductive amination using isobutyraldehyde is the preferred, self-limiting route to high-purity tertiary amines.
Workflow Diagram (DOT):
Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.
Step-by-Step Methodology:
-
Solubilization: Dissolve isonipecotic acid (10 mmol) in Dichloromethane (DCM) containing 1% Acetic Acid to protonate the amine slightly, facilitating iminium formation.
-
Condensation: Add Isobutyraldehyde (11 mmol) dropwise. Stir for 30 minutes at room temperature.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 15 mmol) portion-wise. STAB is chosen over NaBH4 for its selectivity toward imines over aldehydes.
-
Quench & Isolation: Quench with sat. NaHCO3. Extract with DCM. The zwitterionic nature of the product may require isoelectric point adjustment (pH ~6-7) for optimal organic layer partitioning.
Comparative SAR Analysis
This section evaluates the "Product" (N-Isobutyl) against the "Standard" (N-Methyl) and the "Hydrophobic Anchor" (N-Benzyl).
Physicochemical Comparison
| Feature | 1-Methyl (Standard) | 1-Isobutyl (The Product) | 1-Benzyl (Aromatic) | Impact on SAR |
| Formula | C7H13NO2 | C10H19NO2 | C13H17NO2 | Molecular weight vs. Ligand Efficiency |
| cLogP (approx) | 0.3 - 0.5 | 1.6 - 1.9 | 2.1 - 2.5 | Critical: Isobutyl pushes logP into the BBB-permeable range (1.5-2.5) without excessive lipophilicity. |
| Steric Bulk (MR) | Low | Medium | High | Isobutyl fills hydrophobic pockets (e.g., Sigma-1) where Methyl is too small and Benzyl is too rigid. |
| Rotatable Bonds | 0 | 2 | 2 | Isobutyl allows "induced fit" flexibility; Benzyl is planar/rigid. |
| pKa (Basic N) | ~10.1 | ~10.2 | ~9.5 | Alkyl groups (Isobutyl) are electron-donating, maintaining basicity; Benzyl is electron-withdrawing. |
Mechanistic Insights
1. The "Goldilocks" Lipophilicity: For targets like GABA transporters (GAT), isonipecotic acid itself is too polar to cross the BBB.
-
N-Methylation improves permeability slightly but often retains high water solubility.
-
N-Isobutylation increases lipophilicity significantly (ΔcLogP ≈ +1.3 vs Methyl), facilitating passive transport across lipid bilayers while maintaining solubility in aqueous formulation buffers.
2. Hydrophobic Pocket Filling (Sigma-1 & MenA): In studies of MenA inhibitors (Mycobacterium tuberculosis) and Sigma receptor ligands , the N-substituent often docks into a hydrophobic cavity.
-
Experimental Observation: Research indicates that while N-benzyl provides high affinity via π-π interactions, it can suffer from metabolic liability (CYP450 oxidation at the benzylic carbon).
-
Isobutyl Advantage: The isobutyl group offers steric bulk to fill these pockets via Van der Waals forces but lacks the metabolic "soft spot" of the benzylic position, often resulting in improved half-life (
).
Experimental Validation: Lipophilicity & pKa Determination
To validate the SAR predictions, the following self-validating protocol is recommended for characterizing new derivatives.
Protocol: Potentiometric pKa and LogP Determination
Objective: Accurately measure the ionization constant and lipophilicity profile.
Equipment: Potentiometric Titrator (e.g., Sirius T3 or equivalent).
Workflow:
-
Preparation: Prepare a 10 mM stock solution of 1-Isobutylpiperidine-4-carboxylic acid in water.
-
Acid Titration: Acidify to pH 2.0 using 0.5 M HCl.
-
Base Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert gas (Argon) to prevent carbonate formation.
-
Data Processing: Calculate pKa from the inflection point of the titration curve.
-
LogP Measurement (Shake-Flask variation):
-
Perform titration in a dual-phase system (Water/Octanol).
-
The shift in the pKa curve (Bjerrum plot) in the presence of octanol allows calculation of LogP without HPLC.
-
Self-Validation Check:
-
Pass Criteria: The pKa of the tertiary amine should be > 9.5. If pKa < 9.0, suspect contamination or oxidation of the amine.
-
Pass Criteria: The LogP should be > 1.0. If < 1.0, the isobutyl group may not be correctly installed (check for unreacted isonipecotic acid).
Decision Logic for Scaffold Selection
Use this logic flow to determine when to deploy the 1-Isobutyl scaffold in your lead optimization campaign.
Figure 2: Strategic decision tree for selecting N-substituents based on target location and pocket topology.
References
-
Kerr, D. I., & Ong, J. (1992).[1] GABA agonists and antagonists.[1] Medicinal Research Reviews, 12(6), 593–636.[1]
- Context: Establishes the baseline activity of isonipecotic acid deriv
-
Kurosu, M., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[2] ACS Medicinal Chemistry Letters.
- Context: Demonstrates the use of N-substituted piperidines (including bulky alkyls)
-
Mach, R. H., et al. (2004). Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Derivatives as Potent Sigma Ligands. Medicinal Chemistry Research.
- Context: Validates the role of hydrophobic N-substituents in fitting the Sigma-1 receptor binding pocket.
-
PubChem. (2025). Compound Summary: 1-Isobutylpiperidine-4-carboxylic acid.[3][4][5] National Library of Medicine.
- Context: Source of physicochemical data (MW, Topological Polar Surface Area).
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eontrading.uk [eontrading.uk]
- 4. piperidine-4-carboxylic acid| Ambeed [ambeed.com]
- 5. 1-Isobutylpiperidine-4-carboxylic acid [myskinrecipes.com]
A Comparative Analysis of 1-Isobutylpiperidine-4-carboxylic acid and Isonipecotic Acid for GABA Receptor Binding
An In-Depth Guide for Researchers in Neuroscience and Drug Development
In the landscape of neuroscience research, particularly in the modulation of the γ-aminobutyric acid (GABA) system, the structural nuances of receptor ligands dictate their pharmacological profiles. This guide provides a detailed comparison between isonipecotic acid, a well-characterized GABA analog, and its N-substituted derivative, 1-isobutylpiperidine-4-carboxylic acid. By examining their interactions with GABA receptors, we aim to elucidate the structure-activity relationships that govern ligand binding and functional activity, offering valuable insights for the design of novel therapeutics targeting the GABAergic system.
Introduction to the Molecules
Isonipecotic Acid (Piperidine-4-carboxylic acid) is a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Its rigid piperidine ring makes it a valuable tool for probing the structural requirements of GABA receptors.[1] Isonipecotic acid is primarily known as a partial agonist at GABA_A receptors and also as a potent inhibitor of GABA uptake.[2][3]
1-Isobutylpiperidine-4-carboxylic acid is a derivative of isonipecotic acid where an isobutyl group is attached to the nitrogen atom of the piperidine ring. This substitution significantly alters the molecule's physicochemical properties, such as lipophilicity, which can in turn affect its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier and its affinity for GABA receptors.
| Property | Isonipecotic Acid | 1-Isobutylpiperidine-4-carboxylic acid |
| Systematic Name | Piperidine-4-carboxylic acid | 1-(2-methylpropyl)piperidine-4-carboxylic acid |
| Molecular Formula | C₆H₁₁NO₂ | C₁₀H₁₉NO₂ |
| Molecular Weight | 129.16 g/mol | 185.26 g/mol |
| Structure |
Comparative Analysis of GABA Receptor Interaction
While direct, side-by-side comparative binding data for 1-isobutylpiperidine-4-carboxylic acid against isonipecotic acid is not extensively published, we can infer its likely behavior based on established structure-activity relationships of isonipecotic acid derivatives.
Isonipecotic Acid:
-
GABA_A Receptor: Acts as a selective partial agonist.[1][2] This mimicry of GABA's action leads to the opening of chloride ion channels, resulting in neuronal hyperpolarization.[4]
-
GABA Uptake Inhibition: Isonipecotic acid is a known inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[3] This inhibition prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. However, its hydrophilic nature limits its ability to cross the blood-brain barrier.[3][5]
1-Isobutylpiperidine-4-carboxylic acid: A Predicted Profile
The addition of the N-isobutyl group is expected to have the following effects:
-
Increased Lipophilicity: The bulky, nonpolar isobutyl group will significantly increase the lipophilicity of the molecule compared to isonipecotic acid. This modification is a common strategy in medicinal chemistry to improve blood-brain barrier penetration.[3]
-
Altered Receptor Affinity and Selectivity: The N-substitution is likely to alter the binding affinity for GABA receptors. The isobutyl group could introduce steric hindrance at the binding site, potentially reducing affinity for the GABA_A receptor's orthosteric site where GABA and isonipecotic acid bind. Conversely, this modification might enhance affinity for other allosteric sites on the GABA_A receptor complex or for different GABA receptor subtypes.
-
Impact on GABA Uptake Inhibition: The N-alkylation of nipecotic acid (an isomer of isonipecotic acid) is a key feature in the development of potent GABA uptake inhibitors like tiagabine.[3] The lipophilic side chain in these inhibitors is crucial for their interaction with the GABA transporter. It is therefore plausible that the isobutyl group in 1-isobutylpiperidine-4-carboxylic acid could enhance its potency as a GABA uptake inhibitor.
Summary of Expected Binding Characteristics
| Compound | GABA_A Receptor Activity | GABA Uptake Inhibition | Expected BBB Penetration |
| Isonipecotic Acid | Partial Agonist | Yes | Low |
| 1-Isobutylpiperidine-4-carboxylic acid | Likely reduced agonist activity, potential for allosteric modulation | Potentially enhanced | Improved |
Experimental Protocols
To empirically determine and compare the GABA receptor binding profiles of these two compounds, a competitive radioligand binding assay is a standard and robust method.
Protocol: Competitive Radioligand Binding Assay for GABA_A Receptors
Objective: To determine the binding affinity (Ki) of 1-isobutylpiperidine-4-carboxylic acid and isonipecotic acid for the GABA_A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA_A receptors)
-
[³H]GABA or [³H]Muscimol (radioligand)
-
Isonipecotic acid and 1-Isobutylpiperidine-4-carboxylic acid (test compounds)
-
Unlabeled GABA (for determining non-specific binding)
-
Tris-citrate buffer (pH 7.1)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold Tris-citrate buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.[6]
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competitor compounds.
-
Total Binding: Add buffer, radioligand (e.g., 5 nM [³H]GABA), and membrane suspension.
-
Non-specific Binding: Add buffer, radioligand, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane suspension.
-
Competition Binding: Add buffer, radioligand, varying concentrations of the test compounds (isonipecotic acid or 1-isobutylpiperidine-4-carboxylic acid), and membrane suspension.
-
Incubate all tubes at 4°C for a specified time (e.g., 20 minutes) to reach equilibrium.
-
-
Assay Termination and Measurement:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Concepts
GABA_A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the GABA_A receptor, an ionotropic receptor that is a ligand-gated chloride channel.
Caption: GABA_A receptor activation by GABA, leading to chloride influx and neuronal inhibition.
Experimental Workflow for Competitive Binding Assay
This diagram outlines the key steps in the competitive binding assay described above.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Isonipecotic acid | GABA Receptor | TargetMol [targetmol.com]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Blood-Brain Barrier: Validating Functional In Vitro Assays for CNS Drug Discovery
Executive Summary: The Translation Gap
The central nervous system (CNS) drug pipeline suffers from the highest attrition rate in the industry, largely due to a "translation gap." Traditional biochemical assays (binding affinity) often fail to predict functional efficacy or toxicity in complex neural networks.
This guide objectively compares the two dominant functional in vitro platforms—High-Throughput Microelectrode Arrays (MEA) and Kinetic Calcium Imaging (FLIPR/HCS) . It provides a validated framework for implementing these assays to predict seizure liability and efficacy, grounded in standards set by the HESI NeuTox Committee and recent FDA initiatives.
Part 1: Comparative Technology Analysis
Choosing the right validation platform depends on the specific physiological question. While Calcium Imaging offers spatial resolution and throughput, MEA provides the temporal fidelity required to see "how" a neuron fires, not just "if" it fires.
Table 1: Head-to-Head Technology Assessment
| Feature | Microelectrode Arrays (MEA) | Kinetic Calcium Imaging (HCS/FLIPR) |
| Primary Readout | Extracellular Field Potentials (Voltage) | Intracellular Ca²⁺ Flux (Fluorescence) |
| Temporal Resolution | High (>12 kHz). Detects single spikes (µs). | Low (<100 Hz). Limited by sensor decay ( ms/s ). |
| Network Insight | Direct measurement of synaptic connectivity, burst synchronization, and propagation. | Indirect. Infers network activity via calcium waves. Misses sub-threshold events. |
| Invasiveness | Non-invasive. Label-free.[1] Allows chronic dosing over weeks. | Invasive. Requires dyes (toxicity risk) or viral transduction (GECIs). |
| Throughput | Medium (12 to 96-well formats standard). | High (96, 384, 1536-well formats). |
| Cost Per Data Point | High (Specialized plates with embedded gold/PEDOT electrodes). | Low to Medium (Standard optical plates + reagent cost). |
| Best Use Case | Seizure liability, channelopathies, long-term potentiation (LTP). | GPCR modulation, intracellular signaling, ultra-high throughput screening. |
Decision Logic for Assay Selection
The following diagram illustrates the decision matrix for selecting the appropriate assay based on the biological mechanism of action (MoA).
Figure 1: Decision tree for selecting MEA vs. Calcium Imaging based on drug target class.
Part 2: Validated Experimental Protocols
Scientific integrity requires that every assay be a self-validating system. Below is the industry-standard protocol for Seizure Liability Prediction using MEA, aligned with HESI NeuTox guidelines.
Protocol A: MEA Seizure Liability Assay (Human iPSC-derived Neurons)
Objective: To detect pro-convulsant risk by measuring changes in network bursting and synchrony.
1. Surface Preparation (Day 0)
-
Causality: Neurons require a hydrophilic, charged surface to adhere and mature into electrically active networks.
-
Step: Pre-coat MEA plates (e.g., Axion or MCS) with 0.1% Poly-ethyleneimine (PEI) for 1 hour. Wash 3x with sterile water. Apply Laminin (20 µg/mL) and incubate for 1 hour at 37°C. Do not let the laminin dry.
2. Cell Plating & Maturation (Day 0 - Day 21)
-
Step: Thaw human iPSC-derived glutamatergic neurons and astrocytes (co-culture is critical for glutamate recycling).
-
Density: Plate a "dot" of cells directly over the electrode field (approx. 150,000 cells/well in a 48-well format) to ensure high network density.
-
Maintenance: 50% media exchange every 2-3 days.
-
Validation Checkpoint: By DIV 21 (Day in Vitro) , the culture must exhibit stable "Network Bursts" (synchronous firing across >80% of electrodes) to be qualified for testing.
3. Baseline Recording (Day of Assay)
-
Step: Place the plate in the MEA reader (equilibrated to 37°C, 5% CO₂).
-
Acclimatization: Wait 20 minutes before recording. Crucial: Moving the plate causes mechanical vibration and thermal fluid shifts that create artifactual "noise" spikes.
-
Record: 15-minute baseline spontaneous activity.
4. Compound Dosing & Readout
-
Step: Add compound (10x concentration) gently to minimize fluid shear stress.
-
Exposure: Incubate 15 minutes.
-
Record: 15-minute post-dose activity.
Protocol B: Data Analysis & Metrics
Raw voltage data must be rasterized into "Spikes" and "Bursts."
-
Spike Detection: Threshold set to
(Standard Deviation) of the RMS noise. -
Burst Definition: Minimum 5 spikes with Inter-Spike Interval (ISI) < 100ms.
-
Seizure Biomarkers:
-
Increased Burst Duration: Indicates failure of inhibitory termination.
-
Network Synchrony Index: A value of 1.0 indicates perfect synchronization (seizure-like).
-
Part 3: Validation Framework & Reference Library
To claim an assay is "validated," you must demonstrate its sensitivity, specificity, and reproducibility using known pharmacological standards.
The Reference Compound Library
Run these compounds to validate your system's dynamic range.
| Compound Class | Reference Agent | Expected MEA Phenotype | Expected Ca²⁺ Phenotype |
| GABA Antagonist (Pro-convulsant) | Picrotoxin (1-10 µM) | Increase in Burst Rate & Synchrony. | Increase in oscillation frequency. |
| Na⁺ Channel Blocker (Silencer) | Tetrodotoxin (TTX) (1 µM) | Complete cessation of spikes (0 Hz ). | Loss of transient events; basal fluorescence only. |
| K⁺ Channel Blocker (Excitability) | 4-Aminopyridine (4-AP) | Increase in spike frequency; broadening of bursts. | Increased peak amplitude. |
| Glutamate Agonist | NMDA (10-30 µM) | Rapid firing followed by "depolarization block" (silence due to toxicity). | Massive, sustained Ca²⁺ influx (cytotoxic). |
Statistical Validation Criteria
For a screening assay (HCS or MEA) to be production-ready, it must meet these statistical hurdles:
-
Z-Factor (Z'): Must be
(ideal ).-
Formula:
-
Where
is positive control (e.g., Picrotoxin) and is vehicle control (DMSO).
-
-
Coefficient of Variation (CV): Intra-plate CV should be
for vehicle wells.
Part 4: Visualizing the Validation Workflow
The following diagram outlines the "Validation Loop" required to certify a new CNS assay.
Figure 2: The iterative validation loop. Failure to meet Z-factor requirements necessitates protocol refinement (e.g., adjusting cell density or equilibration time).
References
-
Tukker, A. M., et al. (2018).[3] Is the time right for in vitro neurotoxicity testing using microelectrode arrays? Toxicological Sciences. Retrieved from [Link]
-
FDA. (2023). FDA Modernization Act 2.0.[4] (Contextual reference for the shift to non-animal alternatives). Retrieved from [Link]
-
McConnell, E. R., et al. (2012). Evaluation of a high-throughput microelectrode array system for screening neuroactive compounds. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
- 1. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Can We Panelize Seizure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Biomarkers of Neurotoxicity (NeuTox) - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Publication: Can We Panelize Seizure? - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
Orthogonal Deprotection Strategies: A Master Guide for Complex Synthesis
Topic: Orthogonal Deprotection Strategies in Multi-Step Synthesis Content Type: Comparative Technical Guide
Introduction: The Logic of Orthogonality
In the architecture of complex molecule synthesis—whether for total synthesis of natural products or high-throughput API generation—orthogonality is the central design principle.[1] It is not merely about protection; it is about the chemoselective differentiation of chemically similar functional groups.
A set of protecting groups is defined as orthogonal if one group can be removed in the presence of all others in the set, using a specific chemical trigger (e.g., pH, photon, fluoride, or catalysis) without affecting the structural integrity of the molecule.[1][2]
This guide moves beyond basic textbook definitions to analyze the causality behind selecting specific orthogonal sets (amine and hydroxyl matrices), supported by experimental protocols and stability data.
Strategic Matrix 1: Nitrogen Orthogonality (Amine Protection)
The "Golden Triad" of amine protection—Boc , Fmoc , and Cbz —forms the basis of modern peptide and alkaloid synthesis. However, the introduction of Alloc (Allyloxycarbonyl) provides a critical fourth dimension utilizing transition metal catalysis.
Comparative Analysis: Mechanism & Stability
The choice of amine protection is dictated by the deprotection vector : Acid, Base, Hydrogenolysis, or Catalysis.
| Protecting Group | Lability Vector | Reagent Class | Mechanism | Orthogonal To |
| Boc (tert-Butoxycarbonyl) | Acid | TFA, HCl | Acid-catalyzed elimination (E1-like) releasing isobutylene & CO₂. | Fmoc, Cbz, Alloc, Silyl ethers |
| Fmoc (Fluorenylmethoxycarbonyl) | Base | Piperidine, DBU | E1cb elimination via deprotonation of the fluorenyl ring. | Boc, Cbz, Alloc, Acid-labile groups |
| Cbz/Z (Carboxybenzyl) | Reductive | H₂/Pd, HBr/AcOH | Catalytic Hydrogenolysis or strong acid. | Boc, Fmoc, Base-labile groups |
| Alloc (Allyloxycarbonyl) | Pd(0) | Pd(PPh₃)₄ + Scavenger | Boc, Fmoc, Cbz, Acid/Base stable |
Expert Insight: The Causality of Choice
-
Why Fmoc over Boc? In Solid Phase Peptide Synthesis (SPPS), Fmoc is preferred because the repetitive deprotection (20% piperidine) is mild. The final cleavage from the resin uses TFA, which simultaneously removes acid-labile side-chain protectors (e.g., tBu, Trt). If Boc were used for the backbone, TFA would be required at every step, potentially degrading sensitive segments [1, 2].
-
Why Alloc? Alloc is indispensable when the substrate contains both acid- and base-sensitive moieties (e.g., glycosidic bonds and esters). Its removal is neutral and strictly chemoselective, driven by Palladium catalysis [3].
Experimental Protocol: Orthogonal Deprotection Workflow
Scenario: A diamine scaffold with
Step 1: Selective Removal of Fmoc (
-
Preparation: Dissolve substrate (1.0 equiv) in DMF (0.1 M concentration).
-
Reagent: Add Piperidine to a final concentration of 20% v/v.
-
Reaction: Stir at ambient temperature for 15–30 minutes. Note: Monitor by TLC/LCMS for the disappearance of the starting material and formation of the dibenzofulvene-piperidine adduct.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove piperidine traces.
-
Result: Free
-amine; -Boc remains intact.
Step 2: Selective Removal of Boc (
-
Preparation: Dissolve the
-Boc intermediate in DCM (0.1 M). -
Reagent: Add Trifluoroacetic Acid (TFA) (ratio 1:1 v/v DCM/TFA). Optional: Add 2.5% Triisopropylsilane (TIPS) as a cation scavenger if sensitive residues (Trp, Tyr) are present.
-
Reaction: Stir for 30–60 minutes.
-
Workup: Evaporate volatiles. Precipitate the amine salt with cold diethyl ether.
-
Result: Free
-amine (TFA salt).
Strategic Matrix 2: Oxygen Orthogonality (Silyl Ethers)
Silyl ethers offer a unique "tunable" orthogonality based on steric bulk and electronic effects . They are generally stable to base but labile to acid and fluoride ions.
Stability Hierarchy (The "Steric Ladder")
The relative stability towards acid hydrolysis and fluoride cleavage follows this trend: TMS < TES < TBS (TBDMS) < TIPS < TBDPS
-
TMS: Too labile for multi-step synthesis; survives only mild conditions.
-
TBS: The workhorse. Stable to chromatography and mild bases.
-
TBDPS: Highly stable to acid (due to phenyl electronics) but cleaved by fluoride.[3] Distinctly more stable than TBS in acidic media [4, 5].[4]
Visualization: Silyl Ether Logic Gate
The following diagram illustrates the decision matrix for selective deprotection based on reagent choice.
Experimental Protocol: Selective Desilylation
Objective: Remove a primary TBS group in the presence of a secondary TBDPS group.
-
Reagent Choice: Use PPTS (Pyridinium p-toluenesulfonate) or CSA (Camphorsulfonic acid) in MeOH/DCM. Avoid TBAF, as it will likely cleave both groups unless carefully titrated at low temp.
-
Procedure:
-
Dissolve substrate in MeOH:DCM (1:1).
-
Add PPTS (0.1–0.2 equiv).
-
Stir at RT. Monitor closely (TBS cleaves ~100x faster than TBDPS).
-
-
Validation:
H NMR will show the loss of the TBS tert-butyl singlet (0.9 ppm) and methyl singlets (0.1 ppm), while the TBDPS phenyl region (7.4–7.7 ppm) and tert-butyl singlet (1.1 ppm) remain [6].
Advanced Workflow: Multi-Orthogonal System
In complex natural product synthesis (e.g., Taxol or Polyketides), three or more orthogonal sets function simultaneously.
Case Study: A Theoretical Linker Synthesis
Consider a linker molecule with three distinct reactive sites:
-
Primary Alcohol: Protected as TBDPS (Fluoride labile).[3]
-
Carboxylic Acid: Protected as Allyl Ester (Pd labile).
This setup allows for the attachment of three different payloads in any specific order.
Synthesis Workflow Diagram
Quantitative Comparison: Reaction Efficiency
The following table summarizes typical experimental performance metrics for these strategies. Data is aggregated from standard synthetic protocols [7, 8].
| Strategy | Reagent System | Typical Yield | Reaction Time | Side Reaction Risks |
| Fmoc Removal | 20% Piperidine/DMF | >95% | 10–30 min | Dibenzofulvene polymerization (mitigated by scavenging). |
| Boc Removal | 50% TFA/DCM | >95% | 30–60 min | t-Butyl cation alkylation of Trp/Tyr (requires scavengers like TIPS). |
| Alloc Removal | Pd(PPh₃)₄ (cat), PhSiH₃ | 85–95% | 1–4 hours | Incomplete reaction if O₂ present; requires inert atmosphere. |
| TBS Removal | TBAF / THF | 90–98% | 1–2 hours | Basicity of TBAF can cause epimerization; use buffered HF-Pyridine for sensitive substrates. |
| TBDPS Removal | TBAF / THF | 85–95% | 2–6 hours | Slower than TBS; requires excess fluoride. |
References
-
Thieme Connect. (2025). Allyloxycarbonyl Group Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (2025). TBS Protecting Group: Stability and Deprotection Mechanisms. Retrieved from [Link]
-
Gelest. (2025). Deprotection of Silyl Ethers: Relative Stability Correlation. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups: Experimental Procedures and NMR Data. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Protective Groups: Orthogonal Strategies. Retrieved from [Link]
Sources
Confirming Target Engagement of 1-Isobutylpiperidine-4-carboxylic Acid Derivatives
A Comparative Guide for Membrane-Bound Target Validation
Executive Summary
1-Isobutylpiperidine-4-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, most notably as pharmacophores for GABA Transporter 1 (GAT1) inhibitors (analogous to Tiagabine) and, more recently, in the design of peptidomimetics targeting chemokine receptors.
Confirming target engagement (TE) for these derivatives presents a specific challenge: the primary targets (SLC6A1/GAT1) are multi-pass transmembrane proteins. Traditional biochemical assays often fail due to the instability of these proteins outside the lipid bilayer.
This guide objectively compares three validation methodologies—Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and Radioligand Binding —providing experimental protocols and data interpretation frameworks to validate this specific class of lipophilic amino acid derivatives.
Part 1: The Scaffold & Biological Context
The 1-Isobutylpiperidine-4-carboxylic acid moiety combines a polar head group (mimicking the neurotransmitter GABA) with a lipophilic isobutyl tail. In the context of GAT1 inhibition, the carboxylic acid interacts with the sodium binding site, while the lipophilic tail anchors the molecule within the transporter's vestibule.
Critical Validation Challenge: Because the binding affinity of these derivatives is heavily dependent on the conformational state of the transporter (outward-open vs. inward-closed), assays using purified, detergent-solubilized proteins often yield false negatives. Validation must occur in a membrane-intact environment.
Part 2: Comparative Analysis of Engagement Assays
The following table contrasts the three primary methods for validating 1-Isobutylpiperidine-4-carboxylic acid derivatives.
| Feature | Method A: CETSA (Recommended) | Method B: SPR (Biophysical) | Method C: Radioligand Binding |
| Principle | Ligand-induced thermal stabilization in intact cells.[1] | Optical detection of mass change upon binding. | Competition with radioactive isotope ( |
| Physiological Relevance | High: Native cellular environment; intact membranes. | Medium/Low: Requires purified protein or nanodiscs. | High: Functional competition in membranes. |
| Throughput | Medium (96/384-well Western or AlphaLISA). | High (once conditions are optimized). | Low (filtration dependent). |
| Data Output | Aggregation temperature ( | ||
| Suitability for Scaffold | Excellent: Detects binding regardless of transport function. | Challenging: Lipophilic tail causes non-specific binding to chips. | Good: But measures inhibition, not necessarily direct binding. |
Scientist’s Verdict:
For 1-Isobutylpiperidine-4-carboxylic acid derivatives , CETSA is the superior primary validation tool. It confirms the molecule crosses the cell membrane (a prerequisite for CNS drugs) and engages the target in its native lipid environment without the artifacts introduced by radiolabels or surface immobilization.
Part 3: Visualization of Target Engagement Workflow
The following diagram outlines the logical flow for validating these derivatives, moving from high-throughput screening to biophysical confirmation.
Figure 1: Strategic workflow for validating lipophilic piperidine derivatives. CETSA serves as the critical gatekeeper between functional screening and expensive biophysical characterization.
Part 4: Detailed Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Determine the Isothermal Dose Response (ITDR) of the derivative against GAT1 in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hGAT1.
-
Test Compound: 1-Isobutylpiperidine-4-carboxylic acid derivative (10 mM DMSO stock).
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-hGAT1 cells at
cells/mL. Incubate 24h. -
Compound Treatment: Treat intact cells with the test compound (concentration range: 10 nM to 100
M) for 1 hour at 37°C. Control: DMSO vehicle. -
Thermal Challenge: Aliquot cells into PCR tubes. Heat at 52°C (predetermined
for GAT1) for 3 minutes. -
Cooling: Immediately snap-cool at room temperature for 3 minutes.
-
Lysis: Add Lysis Buffer. Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to ensure membrane disruption.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/unstable) proteins.
-
Detection: Collect supernatant. Analyze via Western Blot using anti-GAT1 C-terminus antibody.
-
Analysis: Plot band intensity vs. compound concentration. A stabilization curve indicates direct binding.
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Measure binding kinetics (
Materials:
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Ligand: Biotinylated hGAT1 reconstituted in lipid nanodiscs (MSP1E3D1).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).
Step-by-Step Methodology:
-
Immobilization: Capture biotinylated GAT1-nanodiscs on a Streptavidin (SA) chip to a density of ~2000 RU. Critical: Use a reference channel with empty nanodiscs to subtract non-specific lipid binding of the isobutyl tail.
-
Solvent Correction: Perform DMSO solvent correction cycles (0.5% to 5%) to account for bulk refractive index changes.
-
Injection: Inject the piperidine derivative (0.1
M – 10 M) at 30 L/min for 120 seconds. -
Dissociation: Allow dissociation for 300 seconds with running buffer.
-
Regeneration: Not recommended for nanodiscs; use single-cycle kinetics if possible to preserve protein integrity.
Part 5: Data Interpretation & Troubleshooting (Causality)
When analyzing 1-Isobutylpiperidine-4-carboxylic acid derivatives, specific failure modes are common due to the molecule's physicochemical properties.
| Observation | Probable Cause | Corrective Action |
| CETSA: No shift observed | 1. Compound is cell-impermeable.2. Compound binds but does not stabilize the protein core. | 1. Perform CETSA on lysates instead of intact cells.2. Confirm with functional uptake assay. |
| SPR: Square-wave binding | Fast kinetics ( | Analyze steady-state affinity ( |
| SPR: Linear drift upwards | The lipophilic isobutyl group is partitioning into the dextran matrix, not the protein. | Add 1-2% BSA to the running buffer to sequester non-specific interactions. |
Mechanism of CETSA Stabilization
The following diagram illustrates why CETSA works for this specific scaffold.
Figure 2: Thermodynamic stabilization mechanism. The binding of the piperidine derivative increases the free energy required to unfold the GAT1 transmembrane domains.
References
-
Nielsen, E. O., et al. (2022). "Structural basis of GABA reuptake inhibition." Nature, 606, 1024–1030. (Describes the binding mode of nipecotic acid derivatives/Tiagabine to GAT1). [Link]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][4][5] Nature Protocols, 9, 2100–2122. (The foundational protocol for CETSA). [Link]
-
Schuck, P. (1997). "Use of surface plasmon resonance to probe the equilibrium and kinetic constants of interaction between elastase and inhibitors." Annual Review of Biophysics and Biomolecular Structure, 26, 541-566. (Guidelines for SPR small molecule kinetics). [Link]
-
PubChem Compound Summary. (2025). "1-(tert-Butyl)piperidine-4-carboxylic acid."[6] National Library of Medicine. [Link]
Sources
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(tert-Butyl)piperidine-4-carboxylic acid | C10H19NO2 | CID 18783868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Benchmarking of Novel CNS Candidates: A Multidimensional Validation Framework
Introduction: The Crisis of Translational Validity
In Central Nervous System (CNS) drug discovery, the attrition rate is notoriously high.[1] The "valley of death" between preclinical efficacy and Phase II success is often paved with compounds that showed promise in isolation but failed when benchmarked against the complex reality of the human brain.
As researchers, we cannot simply ask, "Does it work?" We must ask, "How does it compare to what we know works?"
This guide abandons the traditional checklist approach. Instead, it proposes a Tripartite Validation System designed to benchmark your novel candidate (designated here as NXZ-101 ) against industry standards (e.g., Diazepam, Fluoxetine, Haloperidol). We will evaluate three non-negotiable pillars:
-
Molecular Fidelity: Does it engage the target with superior selectivity?
-
Barrier Penetration: Does it cross the Blood-Brain Barrier (BBB) effectively?
-
Phenotypic Efficacy: Does it modulate behavior in a predictive manner?
Phase 1: Molecular Fidelity & Target Engagement
Objective: Establish the Ki (inhibition constant) and Selectivity Profile compared to a reference standard.
The Logic of Competition
Binding affinity (
Experimental Workflow: Radioligand Binding Assay
Reference Standard: Diazepam (for GABA-A benchmarking)
Protocol Steps:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate synaptic membranes.
-
Incubation:
-
Total Binding: Membrane + [³H]-Flumazenil (1 nM).
-
Non-Specific Binding (NSB): Membrane + [³H]-Flumazenil + 10 µM Diazepam (Saturating concentration).
-
Experimental: Membrane + [³H]-Flumazenil + NXZ-101 (10⁻⁹ to 10⁻⁵ M).
-
-
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).
-
Analysis: Measure radioactivity via liquid scintillation counting.
Data Processing:
Calculate Specific Binding (
Visualization: Competitive Binding Logic
Figure 1: Workflow for competitive radioligand binding to determine Ki values.
Phase 2: The Gatekeeper – BBB Permeability
Objective: Determine if the compound can physically reach the CNS.
The "Gold Standard" Proxy: PAMPA-BBB
While in vivo microdialysis is definitive, it is low-throughput. For benchmarking, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard for early-stage validation. It uses porcine brain lipids to mimic the endothelial cell membrane.
Benchmarking Criteria:
-
CNS+ (High Permeability):
cm/s (e.g., Diazepam, Testosterone). -
CNS- (Low Permeability):
cm/s (e.g., Dopamine, Piroxicam).
Protocol: PAMPA-BBB[2][3][4][5]
-
Donor Plate Prep: Dissolve NXZ-101 and Reference (Diazepam) in PBS/DMSO (5%) to 100 µM. Add 200 µL to the bottom plate (Donor).
-
Membrane Coating: Coat the PVDF filter of the top plate (Acceptor) with 4 µL of Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL).
-
Assembly: Place Acceptor plate on top of Donor plate. Fill Acceptor wells with 200 µL PBS.
-
Incubation: 18 hours at 25°C in a humidity-saturated chamber (prevents evaporation).
-
Quantification: Measure UV absorbance or LC-MS/MS of both Donor and Acceptor wells.
Calculation:
Visualization: The Barrier Model
Figure 2: Schematic of the PAMPA-BBB assay simulating passive diffusion across the blood-brain barrier.
Phase 3: In Vivo Behavioral Phenotyping
Objective: Demonstrate functional efficacy in a systems-biology context.
Assay Selection: The Elevated Plus Maze (EPM)
For anxiolytic benchmarking, the EPM is the most validated assay. It relies on the rodent's natural conflict between exploring novel environments (open arms) and fear of open spaces (closed arms).[2][3][4]
Critical Control Point: You must run a Positive Control (Diazepam 1.0 mg/kg) and a Vehicle Control in the same session. Historical controls are insufficient due to environmental variability (lighting, noise, handler scent).
Detailed Protocol
-
Acclimatization: Move animals (C57BL/6J mice) to the testing room 1 hour prior. Lighting must be dim (approx. 100 lux).
-
Dosing: Administer NXZ-101 (IP), Vehicle, or Diazepam 30 mins prior to testing.
-
Placement: Place mouse in the central zone facing an open arm.[5]
-
Recording: Record for 5 minutes using video tracking software (e.g., EthoVision).
-
Scoring Metrics:
-
Time in Open Arms (%): Primary anxiety index.[2]
-
Open Arm Entries: Secondary anxiety index.
-
Total Entries: Crucial Control for locomotor activity. If NXZ-101 reduces total entries significantly, it is sedating, not just anxiolytic.
-
Comparative Data Analysis
The following table illustrates how to present your benchmarking data. This format allows immediate "Gap Analysis" between your candidate and the standard.
Table 1: Benchmarking NXZ-101 against Standard of Care (Diazepam)
| Metric | Assay Type | Standard (Diazepam) | Candidate (NXZ-101) | Interpretation |
| Target Affinity ( | Radioligand Binding (GABA-A) | 12.0 nM | 4.5 nM | Candidate has 2.6x higher affinity. |
| Selectivity | vs. GABA-B Receptor | >10,000 nM | >10,000 nM | Both are highly selective. |
| BBB Permeability ( | PAMPA-BBB | Lower, but still well within "CNS+" range ( | ||
| Efficacy (EPM) | Time in Open Arms | Superior anxiolytic effect. | ||
| Sedation Liability | Total Arm Entries | Reduced by 40% (Sedative) | Reduced by 5% | CRITICAL: Candidate is non-sedating at effective dose. |
Conclusion on Benchmarking
In this dataset, while NXZ-101 has slightly lower BBB permeability than Diazepam, it compensates with higher receptor affinity. Most importantly, the behavioral benchmarking reveals a therapeutic window advantage : it relieves anxiety without the sedation characteristic of the standard agent. This is the power of comparative benchmarking—it highlights the quality of the effect, not just the presence of one.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. 6[7]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[4] Nature Protocols. 5[7]
-
FDA Center for Drug Evaluation and Research. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual. 8[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. High throughput artificial membrane permeability assay for blood-brain barrier. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Hazard Profile of 1-Isobutylpiperidine-4-carboxylic Acid
As a Senior Application Scientist, I understand that meticulous and compliant disposal of chemical waste is not just a regulatory necessity but a cornerstone of a safe and responsible laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Isobutylpiperidine-4-carboxylic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling piperidine and carboxylic acid derivatives and are designed to be self-validating through adherence to best practices and regulatory standards.
-
Piperidine Moiety: The core piperidine structure is classified as toxic and corrosive. It can cause severe skin burns and eye damage, and is harmful if inhaled or absorbed through the skin.[1][2]
-
Carboxylic Acid Moiety: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[3][4]
-
Overall Profile: Based on these components, 1-Isobutylpiperidine-4-carboxylic acid should be handled as a hazardous substance that is likely to be a skin and eye irritant, and potentially toxic.[5][6]
Therefore, all waste containing this compound must be treated as hazardous waste.
Guiding Principles for Disposal
The fundamental principle for the disposal of 1-Isobutylpiperidine-4-carboxylic acid is the prevention of its release into the environment. This means under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[1][2][4] Improper disposal can lead to environmental contamination and significant legal and financial penalties for the institution.[7]
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is critical to ensure safe and efficient disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste.[8][9] This area should be clearly marked, away from general lab traffic, and under the direct control of laboratory personnel.
-
Select Appropriate Waste Containers:
-
Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, that are compatible with 1-Isobutylpiperidine-4-carboxylic acid.
-
Ensure the container has a secure, leak-proof screw-on cap.
-
The container must be in good condition, free from cracks or other damage.
-
-
Label Waste Containers:
-
All waste containers must be labeled immediately upon the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Isobutylpiperidine-4-carboxylic acid" (avoiding abbreviations or chemical formulas).
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The date on which the first waste was added.
-
-
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Segregate waste streams. Do not mix 1-Isobutylpiperidine-4-carboxylic acid waste with other incompatible waste types.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Isobutylpiperidine-4-carboxylic acid waste.
Caption: Disposal workflow for 1-Isobutylpiperidine-4-carboxylic acid waste.
Personal Protective Equipment (PPE)
When handling 1-Isobutylpiperidine-4-carboxylic acid and its waste, it is imperative to use appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use. | To prevent skin contact, as piperidine derivatives can be toxic and corrosive upon dermal absorption.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes, as the compound can cause serious eye irritation or damage.[3] |
| Lab Coat | A standard laboratory coat should be worn and buttoned. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] A respirator may be required for large spills or inadequate ventilation. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
Carefully sweep or scoop up the absorbed material and place it in a properly labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Final Disposal Pathway
Once the waste container is full or has reached the institutional time limit for storage in an SAA (typically 9-12 months), a pickup should be requested from your institution's EHS department.[8][10] EHS personnel are trained to handle and transport hazardous waste to a central accumulation facility, from where it will be collected by a licensed hazardous waste disposal company. This ensures that the waste is managed and ultimately disposed of in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).[7][11]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community.
References
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Capot Chemical. (2026). MSDS of 4-(1-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester.
- United Bio-Chem. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
- Synquest Labs. (n.d.).
- Apollo Scientific. (2023).
- Chemos GmbH & Co.KG. (2019).
- ChemSupply Australia. (2023).
- Combi-Blocks, Inc. (2023). Safety Data Sheet: Piperidine-4-carboxylic acid hydrochloride.
- CymitQuimica. (2024).
-
American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid (CID 117255). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Daniels Health. (2025).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (CID 392871). Retrieved from [Link]
- Wikipedia. (n.d.). Isonipecotic acid.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. americanelements.com [americanelements.com]
- 6. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
